molecular formula C8H11ClN2O2S B1291115 3-Amino-4-chloro-N-ethylbenzenesulfonamide CAS No. 1017477-22-3

3-Amino-4-chloro-N-ethylbenzenesulfonamide

カタログ番号: B1291115
CAS番号: 1017477-22-3
分子量: 234.7 g/mol
InChIキー: PTNXLVXYAUKPPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-amino-4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNXLVXYAUKPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. Despite a comprehensive search, specific experimental data regarding its melting point, boiling point, solubility, and direct biological activities remain limited in publicly accessible literature. Therefore, this guide also includes generalized experimental protocols and conceptual diagrams relevant to the broader class of sulfonamides to provide a functional framework for researchers.

Core Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O₂SChemicalBook
Molecular Weight 234.7 g/mol ChemicalBook
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Experimental Protocols

Given the absence of specific experimental procedures for this compound, this section details generalized protocols for the determination of key physical properties and analytical characterization applicable to solid sulfonamide compounds.

Protocol 1: Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid sulfonamide compound.

Materials and Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the sulfonamide compound, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

Procedure:

  • Sample Preparation: Ensure the sulfonamide sample is completely dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to a rapid setting to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

  • Determination: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the determined melting point as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the purity of a sulfonamide compound and identify the presence of any impurities.

Materials and Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

  • Sample of the sulfonamide compound

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the sulfonamide reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components).

    • Prepare the analytical sample by dissolving an accurately weighed amount of the synthesized compound in the same solvent to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B (e.g., start with 95% A, ramp to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the sulfonamide (e.g., 254 nm or 270 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the analytical sample.

  • Data Interpretation:

    • Identify the peak corresponding to the sulfonamide compound in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100%.

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been documented, the following diagrams illustrate a general mechanism of action for antibacterial sulfonamides and a typical analytical workflow.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA Sulfonamide Antibacterial Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis by Antibacterial Sulfonamides.

HPLC_Workflow start Start: Sulfonamide Sample prep Sample Preparation (Dissolution & Filtration) start->prep injection Autosampler Injection prep->injection hplc HPLC System column C18 Reverse-Phase Column (Separation) hplc->column injection->hplc detector UV Detector (Detection) column->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Purity & Quantification) data->analysis end End: Purity Report analysis->end

Caption: Generalized Workflow for HPLC Analysis of Sulfonamides.

An In-depth Technical Guide to 3-Amino-4-chloro-N-ethylbenzenesulfonamide: Structure, Analysis, and Potential as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and potential therapeutic applications of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The content is structured to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analytical chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a sulfonamide derivative with the chemical formula C₈H₁₁ClN₂O₂S. Its structure features a benzene ring substituted with an amino group, a chlorine atom, and an N-ethylsulfonamide group.

Chemical Structure:

A summary of its key chemical properties is provided in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₁ClN₂O₂S
Molecular Weight 234.71 g/mol
CAS Number 1017477-22-3

Synthesis and Purification

Logical Synthesis Workflow:

Synthesis_Workflow Start Starting Material: 2-Chloroaniline Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate Intermediate: 4-Amino-5-chlorobenzene-1-sulfonyl chloride Step1->Intermediate Step2 Amination (Ethylamine) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of Aromatic Sulfonamides

  • Chlorosulfonation: The starting aniline derivative is slowly added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid. The resulting solid sulfonyl chloride is filtered, washed with cold water, and dried.

  • Amination: The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, dichloromethane). The desired amine (in this case, ethylamine) is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl formed during the reaction.

  • Purification: The reaction mixture is concentrated, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analysis of this compound is crucial for its identification and quality control. The following are the expected analytical techniques and the key spectral features to be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the N-ethyl group. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, coupled to each other.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom and the sulfonamide group being significantly deshielded. The two carbons of the ethyl group will also be visible in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are summarized in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3300-3500 (two bands)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-2960
S=O stretching (sulfonamide)1300-1350 and 1150-1180 (asymmetric and symmetric)
C-N stretching1250-1350
C-Cl stretching600-800
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (234.71). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion peak cluster (M⁺ and M+2). Common fragmentation patterns for sulfonamides include the loss of the N-ethyl group and cleavage of the C-S and S-N bonds.

Potential Application in Drug Development: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2][3] Overexpression of certain CA isoforms, particularly CA IX and CA XII, is associated with various cancers, making them attractive targets for anticancer drug development.[1][2]

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CA IX Expression HIF1a->CAIX_exp Extracellular_Acidosis Increased Extracellular Acidification (pHe ↓) CAIX_exp->Extracellular_Acidosis Intracellular_Alkalinization Maintenance of Intracellular pH (pHi) CAIX_exp->Intracellular_Alkalinization Metastasis Metastasis Extracellular_Acidosis->Metastasis Tumor_Survival Tumor Cell Survival and Proliferation Intracellular_Alkalinization->Tumor_Survival Drug_Resistance Drug Resistance Intracellular_Alkalinization->Drug_Resistance Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CAIX_exp Inhibition

Caption: Role of Carbonic Anhydrase IX in promoting tumor survival under hypoxic conditions and its inhibition by sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific CA isoform is a stopped-flow CO₂ hydration assay.[3]

  • Enzyme and Inhibitor Preparation: A stock solution of the purified CA isoform and the inhibitor (this compound) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red) whose absorbance changes with pH.

  • Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: The initial rates of the reaction are calculated in the presence and absence of the inhibitor. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models.

While specific inhibitory constants (Ki) for this compound against CA IX and CA XII are not yet publicly available, its structural similarity to other known sulfonamide inhibitors suggests it may exhibit activity against these cancer-related isoforms. Further experimental validation is required to confirm this potential.

Conclusion

This compound is a sulfonamide derivative with a well-defined chemical structure. Its analysis can be comprehensively performed using standard spectroscopic and spectrometric techniques. Based on the established role of the sulfonamide functional group, this compound holds potential as an inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. This technical guide provides the foundational information necessary for researchers to synthesize, analyze, and further investigate the biological activity of this compound in the context of drug discovery and development.

References

An In-depth Technical Guide to 3-Amino-4-chloro-N-ethylbenzenesulfonamide (CAS: 1017477-22-3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information available in the public domain regarding 3-Amino-4-chloro-N-ethylbenzenesulfonamide is limited. This guide compiles all accessible data and provides a framework for future research and development.

Introduction

This compound is a sulfonamide derivative with potential applications in chemical synthesis and drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of established therapeutic applications. This document aims to provide a comprehensive overview of the known properties and data for the specified compound, acknowledging the current gaps in publicly available research.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical suppliers. Further experimental validation is required to confirm these properties.

PropertyValueSource
CAS Number 1017477-22-3N/A
Molecular Formula C₈H₁₁ClN₂O₂S[1]
Molecular Weight 234.70 g/mol [1]
SMILES Code O=S(C1=CC=C(Cl)C(N)=C1)(NCC)=O[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Note: Spectral data including NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[2]

Synthesis and Manufacturing

A definitive, step-by-step synthesis protocol for this compound is not detailed in the available literature. However, a general synthetic approach can be inferred from established methods for analogous sulfonamide compounds. The logical workflow for a potential synthesis is outlined below.

Logical Synthesis Workflow

The synthesis would likely commence from a commercially available starting material, such as 2-chloro-5-nitrobenzenesulfonyl chloride, and proceed through a series of standard organic chemistry reactions.

Synthesis Workflow A 2-Chloro-5-nitrobenzenesulfonyl chloride B N-Ethyl-2-chloro-5-nitrobenzenesulfonamide A->B Amination with Ethylamine C This compound B->C Reduction of Nitro Group

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is no public data available detailing the biological activity or the mechanism of action for this compound. The broader class of sulfonamides is known to interact with a variety of biological targets. For instance, many sulfonamide-containing drugs are known to be inhibitors of carbonic anhydrases.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity as a carbonic anhydrase inhibitor, it could potentially modulate pH homeostasis and ion transport, which are critical in various physiological and pathological processes.

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 3-Amino-4-chloro-N- ethylbenzenesulfonamide CA Carbonic Anhydrase (CA) Compound->CA Inhibition H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 CA-catalyzed hydration of CO₂ pH Intracellular pH Regulation H_HCO3->pH Cellular_Processes Downstream Cellular Processes (e.g., Proliferation, Apoptosis) pH->Cellular_Processes

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action if the compound acts as a carbonic anhydrase inhibitor.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in this compound would need to develop and validate their own methodologies based on standard organic chemistry techniques.

General Experimental Workflow for Compound Characterization

For researchers embarking on the study of this compound, a logical experimental workflow would be essential to systematically characterize its properties.

Experimental Workflow A Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Analysis (HPLC) A->C D Physicochemical Property Determination (m.p., b.p., solubility) C->D E In vitro Biological Screening C->E F In vivo Efficacy and Toxicity Studies E->F

Caption: A generalized experimental workflow for the characterization of a novel chemical entity.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of sulfonamides. While basic chemical information is available, a significant lack of experimental data on its synthesis, properties, and biological activity exists in the public domain. This guide highlights the current knowledge gaps and provides a roadmap for future research. The synthesis and subsequent biological evaluation of this compound could unveil novel therapeutic potential, warranting further investigation by the scientific community.

References

In-Depth Technical Guide: 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, attributed to its ability to mimic a p-aminobenzoic acid (PABA) scaffold and interact with various biological targets. This technical guide provides a comprehensive overview of the key chemical properties, a generalized synthesis protocol, and potential biological activities of this compound, drawing upon established knowledge of related compounds.

Core Compound Data

A summary of the essential quantitative data for this compound is presented below.

PropertyValue
Molecular Weight 234.70 g/mol
Molecular Formula C₈H₁₁ClN₂O₂S
CAS Number 1017477-22-3
Canonical SMILES CCN(S(=O)(=O)c1ccc(c(N)c1)Cl)
Physical Description Solid (predicted)
Solubility Predicted to be soluble in organic solvents such as DMSO and methanol.

Generalized Experimental Protocols

Step 1: Synthesis of 3-Amino-4-chlorobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 2-chloroaniline (1 equivalent).

  • Chlorosulfonation: The flask is cooled in an ice bath to 0-5 °C. Chlorosulfonic acid (3-5 equivalents) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated solid, 3-amino-4-chlorobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is charged with the 3-amino-4-chlorobenzenesulfonyl chloride (1 equivalent) from Step 1 and a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Amination: The solution is cooled in an ice bath. A solution of ethylamine (2-3 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. A prominent target for many sulfonamides is the family of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group can coordinate to the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition.

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide compound.

G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Coordination Inhibited_Complex Inhibited Enzyme-Inhibitor Complex His Histidine Residues His->Zn Coordination Sulfonamide 3-Amino-4-chloro- N-ethylbenzenesulfonamide (R-SO₂NH₂) Sulfonamide->Zn Displaces H₂O and binds to Zn²⁺ cluster_0 cluster_0

Potential inhibition of carbonic anhydrase.

Experimental Workflow

The logical flow for the synthesis and evaluation of this compound is depicted in the following workflow diagram.

G Start Starting Materials: 2-Chloroaniline, Chlorosulfonic Acid, Ethylamine Step1 Step 1: Chlorosulfonation of 2-Chloroaniline Start->Step1 Intermediate Intermediate: 3-Amino-4-chlorobenzenesulfonyl chloride Step1->Intermediate Step2 Step 2: Amination with Ethylamine Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification: Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure 3-Amino-4-chloro- N-ethylbenzenesulfonamide Purification->Final_Product Characterization Analytical Characterization: NMR, MS, HPLC Final_Product->Characterization Biological_Assay Biological Activity Screening (e.g., Enzyme Inhibition Assay) Final_Product->Biological_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biological_Assay->Data_Analysis

Workflow for synthesis and evaluation.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. The synthetic route, while generalized, provides a solid foundation for its preparation in a laboratory setting. Based on the extensive research into related benzenesulfonamide compounds, it is plausible that this molecule may exhibit interesting biological activities, particularly as an enzyme inhibitor. Further research is warranted to elucidate its specific biological targets and therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.

An In-depth Technical Guide to the Solubility of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-4-chloro-N-ethylbenzenesulfonamide

This compound is a sulfonamide derivative. The sulfonamide functional group is a key feature in a variety of pharmaceutical agents, known for its role in producing compounds with antibacterial, and other therapeutic properties. The solubility of such compounds in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. Understanding the solubility profile is therefore essential for effective research and development.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To facilitate future research and provide a template for data presentation, the following table illustrates how such data, once generated, should be structured for clarity and comparative analysis.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

Organic SolventChemical FormulaDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH32.7Data not availableData not available
EthanolC₂H₅OH24.5Data not availableData not available
AcetoneC₃H₆O20.7Data not availableData not available
DichloromethaneCH₂Cl₂9.1Data not availableData not available
Ethyl AcetateC₄H₈O₂6.0Data not availableData not available
TolueneC₇H₈2.4Data not availableData not available
HexaneC₆H₁₄1.9Data not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Screw-capped vials

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[1]

  • Add a known volume of the selected organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.[1]

  • After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time for the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles.

  • Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Kinetic Solubility Measurement by Nephelometry

Kinetic solubility provides an estimate of the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous or organic medium. This method is often used in high-throughput screening.[2][3]

Objective: To rapidly assess the solubility and precipitation behavior of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, high purity)

  • Selected organic solvents

  • Nephelometer

  • Multi-well plates

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • In a multi-well plate, add the selected organic solvents.

  • Using a liquid handling system, add small volumes of the DMSO stock solution to the organic solvents to achieve a range of final concentrations.

  • The plate is then shaken and the turbidity of each well is measured over time using a nephelometer.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

The following diagrams illustrate the general workflow for determining and analyzing the solubility of a pharmaceutical compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Pure Compound (3-Amino-4-chloro-N- ethylbenzenesulfonamide) add_excess Add excess compound to solvent prep_compound->add_excess prep_solvent Select Organic Solvents prep_solvent->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/settling) equilibrate->separate sample Sample supernatant separate->sample filter_sample Filter sample sample->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

logical_relationship cluster_factors Influencing Factors cluster_outcome Impact on Drug Development compound_props Compound Properties (polarity, crystal structure) solubility Solubility compound_props->solubility solvent_props Solvent Properties (polarity, dielectric constant) solvent_props->solubility temp Temperature temp->solubility synthesis Synthesis & Purification solubility->synthesis formulation Formulation Development solubility->formulation bioavailability Bioavailability solubility->bioavailability

Caption: Factors Influencing Solubility and its Impact.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to generate and present this critical information. The detailed experimental protocols for the shake-flask and nephelometry methods offer robust approaches for determining both equilibrium and kinetic solubility. Understanding the solubility of this and related compounds is fundamental to advancing their potential as therapeutic agents. The provided templates and workflows are designed to ensure that future data is generated and presented in a clear, consistent, and scientifically rigorous manner.

References

In-Depth Technical Guide: Stability and Storage of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability of structurally related sulfonamides to provide a robust framework for its handling and storage.

Physicochemical Properties

PropertyValue (for 3-Amino-4-chloro-N-phenylbenzenesulfonamide)Data Source
Molecular FormulaC12H11ClN2O2SPubChem
Molecular Weight282.75 g/mol PubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass282.0229765 g/mol PubChem[1]
Monoisotopic Mass282.0229765 g/mol PubChem[1]
Topological Polar Surface Area80.6 ŲPubChem[1]
Heavy Atom Count18PubChem[1]

Stability Profile

The stability of this compound is predicted to be influenced by several factors, including light, temperature, pH, and oxidizing agents. The sulfonamide functional group is generally susceptible to specific degradation pathways.

Potential Degradation Pathways

Sulfonamides can undergo degradation through various mechanisms, primarily involving the aromatic amino group and the sulfonamide linkage.[2][3] These pathways can lead to a loss of potency and the formation of potentially undesirable impurities.

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group can occur under strong acidic or basic conditions, although sulfonamides are relatively stable against hydrolysis at neutral pH.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation, often involving the aromatic ring and the amino group.

  • Acetylation: The primary amino group can undergo acetylation, a common metabolic pathway for sulfonamides.[5]

Sulfonamide Degradation Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products parent This compound oxidation Oxidation of Amino Group parent->oxidation Oxidizing agents, Light hydrolysis Hydrolysis of S-N Bond parent->hydrolysis Strong Acid/Base photodegradation Photodegradation parent->photodegradation UV Light oxidized_product Oxidized Derivatives oxidation->oxidized_product hydrolyzed_product Sulfanilic Acid Derivative + Ethylamine hydrolysis->hydrolyzed_product photo_product Various Photoproducts photodegradation->photo_product

A generalized degradation pathway for sulfonamides.

Recommended Storage Conditions

Based on the potential instabilities of the sulfonamide class of compounds, the following storage conditions are recommended for this compound to ensure its integrity.

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.Low temperatures minimize the rates of chemical degradation reactions.
Light Protect from light. Store in an amber vial or a light-resistant container.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation of the amino group.
Container Use a well-sealed, non-reactive container (e.g., glass or a suitable plastic).To prevent contamination and interaction with the container material.
Form Store as a solid if possible. Solutions are generally less stable.The presence of solvents can facilitate degradation reactions such as hydrolysis.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact drug from its degradation products.

Chromatographic Conditions (A Representative Method):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry (e.g., 254 nm or the lambda max of the compound). A Photo Diode Array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µL
Column Temperature 30°C

Validation of the Method: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Stability Testing Workflow start Start: Stability Program method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg method_val Validate HPLC Method (ICH Guidelines) forced_deg->method_val stability_study Initiate Long-Term and Accelerated Stability Studies method_val->stability_study analysis Analyze Samples at Pre-defined Time Points stability_study->analysis data_eval Evaluate Data: - Assay - Impurity Profile - Degradation Kinetics analysis->data_eval end End: Determine Shelf-Life and Storage Conditions data_eval->end

Workflow for a comprehensive stability testing program.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of the sulfonamide class of compounds allows for the establishment of prudent storage and handling procedures. It is imperative to store this compound under controlled conditions, protecting it from light, heat, and atmospheric oxygen to maintain its purity and potency. For developmental purposes, a rigorous stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to fully characterize its stability profile and to establish appropriate re-test dates or shelf-life.

References

Synthesis Pathway of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The described methodology is based on established chemical principles and supported by literature precedents for analogous transformations. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid researchers in the replication and potential optimization of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence commencing with the chlorosulfonation of 1-chloro-2-nitrobenzene. The resulting sulfonyl chloride is subsequently subjected to amination with ethylamine, followed by the reduction of the nitro group to yield the final product.

Synthesis_Pathway start 1-Chloro-2-nitrobenzene step1 Chlorosulfonation start->step1 ClSO3H intermediate1 4-Chloro-3-nitrobenzenesulfonyl chloride step1->intermediate1 step2 Amination intermediate1->step2 CH3CH2NH2 intermediate2 N-Ethyl-4-chloro-3- nitrobenzenesulfonamide step2->intermediate2 step3 Reduction intermediate2->step3 Fe, NH4Cl product 3-Amino-4-chloro-N- ethylbenzenesulfonamide step3->product Logical_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction s1_start Start with 1-Chloro-2-nitrobenzene s1_reagents Add Chlorosulfonic Acid s1_start->s1_reagents s1_reaction Heat to 120°C for 4h s1_reagents->s1_reaction s1_workup Quench on ice, filter, wash s1_reaction->s1_workup s1_purify Recrystallize from Petroleum Ether s1_workup->s1_purify s1_product Obtain 4-Chloro-3-nitrobenzenesulfonyl chloride s1_purify->s1_product s2_start Start with 4-Chloro-3-nitrobenzenesulfonyl chloride s1_product->s2_start s2_reagents Add Ethylamine and Triethylamine in DCM s2_start->s2_reagents s2_reaction Stir at 0°C to RT for 2-4h s2_reagents->s2_reaction s2_workup Wash with acid, base, brine s2_reaction->s2_workup s2_purify Recrystallize from Ethanol/Water s2_workup->s2_purify s2_product Obtain N-Ethyl-4-chloro-3-nitrobenzenesulfonamide s2_purify->s2_product s3_start Start with N-Ethyl-4-chloro-3-nitrobenzenesulfonamide s2_product->s3_start s3_reagents Add Fe powder and NH4Cl in EtOH/H2O s3_start->s3_reagents s3_reaction Reflux until completion s3_reagents->s3_reaction s3_workup Filter, concentrate, basify, extract s3_reaction->s3_workup s3_purify Purify by chromatography/recrystallization s3_workup->s3_purify s3_product Obtain this compound s3_purify->s3_product

Biological Activity of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its remarkable versatility arises from the sulfonamide moiety's ability to act as a potent zinc-binding group and engage in key hydrogen bonding interactions with various biological targets. This has led to the development of benzenesulfonamide derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data and visualized workflows to facilitate further research and innovation in this promising chemical space.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through multiple mechanisms of action. Their ability to selectively target processes critical for tumor growth and survival makes them attractive candidates for oncological drug development.

Mechanisms of Action

1.1.1 Carbonic Anhydrase Inhibition A primary mechanism for the anticancer activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes are overexpressed in many solid tumors in response to hypoxia, playing a crucial role in regulating intra- and extracellular pH.[3][4] By inhibiting CA IX/XII, these compounds disrupt the tumor's ability to manage the acidic microenvironment created by anaerobic glycolysis. This disruption leads to intracellular acidification and, ultimately, apoptosis, while also potentially reducing tumor cell invasion and metastasis.[1] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site.[1][5] Several derivatives have shown potent and selective inhibition of CA IX in the low nanomolar range.[1][2][3]

Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolysis Anaerobic Glycolysis Hypoxia->Glycolysis CAIX_exp CA IX Overexpression on Cell Surface HIF1a->CAIX_exp pHi_reg Maintenance of Intracellular pH (pHi) CAIX_exp->pHi_reg H+ out CO2 + H2O in Inhibition CA IX Inhibition CAIX_exp->Inhibition H_prod Increased H+ and Lactate Production Glycolysis->H_prod pHe_reg Extracellular Acidification (Low pHe) H_prod->pHe_reg Proliferation Cell Proliferation & Invasion pHe_reg->Proliferation pHi_reg->Proliferation Inhibitor Benzenesulfonamide Derivative (CAI) Inhibitor->Inhibition pHi_disrupt Intracellular Acidification Inhibition->pHi_disrupt Blocks H+ export Apoptosis Apoptosis pHi_disrupt->Apoptosis

CA IX Inhibition Pathway in Cancer Cells.

1.1.2 Kinase Inhibition Certain benzenesulfonamide derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which governs cellular growth and proliferation, is a key target.[6] Dual PI3K/mTOR inhibitors have been developed from this class, demonstrating enhanced antitumor effects.[6] Other targeted kinases include the Tropomyosin receptor kinase A (TrkA), implicated in glioblastoma (GBM), and various non-receptor tyrosine kinases like ABL, BRK, and BTK.[7][8][9]

1.1.3 Tubulin Polymerization Inhibition A distinct anticancer mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] By binding to tubulin, these derivatives prevent the formation of the mitotic spindle, a structure essential for cell division. This interference leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers apoptosis.[7] One potent compound, BA-3b, demonstrated IC50 values in the nanomolar range (0.007 to 0.036 μM) against a panel of cancer cell lines by targeting tubulin.[10]

Quantitative Data on Anticancer Activity

The anticancer efficacy of benzenesulfonamide derivatives has been quantified against a wide array of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for representative compounds.

Compound/SeriesTarget/MechanismCell Line(s)IC50 / Ki Value(s)Reference
BA-3b Tubulin PolymerizationHCT116, PC-3, HepG2, SK-OV-3, MCF-7, KB, K5620.007 - 0.036 µM (IC50)[10][11]
BS1, BS4 Kinase Inhibition, G2/M ArrestK562 (Leukemia)0.172 µM, 0.173 µM (IC50)[7]
AL106 TrkA InhibitionU87 (Glioblastoma)58.6 µM (IC50)[9]
Compound 7k PI3K/mTOR InhibitionBEL-7404 (Hepatocellular Carcinoma)Potent in vivo tumor growth inhibition[6]
Series 4e, 4g, 4h Carbonic Anhydrase IXMDA-MB-231, MCF-7 (Breast)1.52 - 6.31 µM (IC50)[1][3]
Series 4e, 4g, 4h Carbonic Anhydrase IX (enzyme)hCA IX10.93 - 25.06 nM (IC50)[1]
Triazolo-pyridines Carbonic Anhydrase IX (enzyme)hCA IXLow nM / sub-nM range (Ki)[12][13]
Compound 12d Carbonic Anhydrase IXMDA-MB-468 (Breast, hypoxic)3.99 µM (IC50)[4]
Compound 12i Carbonic Anhydrase IXMDA-MB-468 (Breast, hypoxic)1.48 µM (IC50)[4]
Experimental Protocols for Anticancer Evaluation

1.3.1 Cell Viability and Cytotoxicity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).[14]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzenesulfonamide derivatives (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[15]

1.3.2 Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the effect of a compound on cell cycle progression.

  • Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[3]

  • Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Analysis: An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest at that stage.[3]

start Start: Cancer Cell Lines screen Primary Screening: Cytotoxicity Assay (e.g., MTT) start->screen ic50 Calculate IC50 Values screen->ic50 inactive Inactive Compounds (High IC50) ic50->inactive Discard active Active Compounds (Low IC50) ic50->active Select moa Mechanism of Action (MoA) Studies active->moa cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC) moa->apoptosis target_assay Target-Specific Assay (e.g., Enzyme Inhibition, Tubulin Polymerization) moa->target_assay end Identify Lead Compound for Further Development cell_cycle->end apoptosis->end target_assay->end

General Workflow for In Vitro Anticancer Screening.

Antimicrobial Activity

Historically rooted in the development of sulfa drugs, benzenesulfonamides continue to be a valuable scaffold for novel antimicrobial agents to combat the challenge of drug resistance.[16][17]

Spectrum of Activity

Derivatives have been synthesized with broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17][18] Antifungal activity against pathogens like Candida albicans and Aspergillus niger has also been reported.[17][19] The structural modifications, such as the addition of coumarin, imidazole, or oxadiazole moieties, can significantly enhance the antimicrobial potency and spectrum.[16]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound/SeriesTarget Microorganism(s)MIC Value(s) (µg/mL)Reference
Isopropyl substituted S. aureus, A. xylosoxidans3.9[18]
Compound 4d E. coli6.72 (mg/mL)[17][19]
Compound 4h S. aureus6.63 (mg/mL)[17][19]
Compound 4a P. aeruginosa, S. typhi6.67, 6.45 (mg/mL)[17][19]
Compound 4e A. niger6.28 (mg/mL)[17][19]
Series 4e, 4g, 4h S. aureus80.69%, 69.74%, 68.30% inhibition at 50 µg/mL[1]
Experimental Protocols for Antimicrobial Susceptibility Testing

2.3.1 Broth Microdilution Method This is a quantitative method used to determine the MIC of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard).[20]

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

2.3.2 Disk Diffusion Method (Kirby-Bauer Test) This is a qualitative or semi-quantitative method to assess susceptibility.

  • Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).[20][21]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[21]

  • Incubation: The plate is incubated under suitable conditions. The compound diffuses from the disk into the agar, creating a concentration gradient.

  • Measurement: If the microorganism is susceptible, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to established standards to determine susceptibility.[20]

start Start: Test Compound & Microorganism prepare_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prepare_plate prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Wells with Microorganism prepare_plate->inoculate prepare_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Read Results: Observe for Turbidity incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic end End: Quantitative Susceptibility Value mic->end

Workflow for Broth Microdilution Susceptibility Test.

Other Key Biological Activities and Enzyme Inhibition

Beyond anticancer and antimicrobial applications, benzenesulfonamides inhibit a diverse range of enzymes and exhibit various other pharmacological effects.

Diverse Enzyme Targets and Pharmacological Effects
  • Anti-inflammatory Agents: Derivatives have shown potent anti-inflammatory activity, often through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[22][23]

  • Anticonvulsants: Inhibition of central nervous system-related carbonic anhydrase isoforms (hCA II and VII) has been linked to effective anticonvulsant action in preclinical models.[24][25]

  • Antidiabetics: Certain N-(4-phenylthiazol-2-yl)benzenesulfonamides have demonstrated significant in vivo hypoglycemic activity in streptozotocin-induced diabetic rat models.[26][27]

  • Other Enzyme Inhibitors: The scaffold has been successfully modified to inhibit other enzymes of therapeutic interest, including acetylcholinesterase (AChE), α-glycosidase, glutathione S-transferase (GST), and human paraoxonase-I (hPON1).[28][29]

  • Antiviral Activity: Some derivatives have been identified as inhibitors of the influenza hemagglutinin protein, blocking viral entry into host cells.[30]

Quantitative Data on Enzyme Inhibition and Other Activities
Compound/SeriesTarget/ActivityIC50 / Ki / Activity MetricReference
Series 9a, 9b COX-2 Inhibition0.011 µM, 0.023 µM (IC50)[23]
Series 9a, 9b 5-LOX Inhibition0.046 µM, 0.31 µM (IC50)[23]
Novel derivatives hCA II, hCA VII InhibitionLow to medium nM range[24][25]
Compound H4 hPON1 Inhibition0.28 µM (Ki)[28]
Series 10, 10i AChE Inhibition2.26 - 3.57 µM (Ki)[29]
Series 10, 10i α-Glycosidase Inhibition95.73 - 102.45 µM (Ki)[29]
Compound 4a, 4c Anti-inflammatory94.69% inhibition of rat paw edema at 1h[17][19]
Compound 23 Anti-influenza (Hemolysis)0.06 µM (IC50)[30]
General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol outlines the fundamental steps for measuring a compound's ability to inhibit a specific enzyme.

  • Reagent Preparation: Prepare buffer solutions, a stock solution of the purified enzyme, a stock solution of the enzyme's specific substrate, and serial dilutions of the benzenesulfonamide inhibitor.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor (or vehicle for control). Allow this mixture to pre-incubate for a short period to permit inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed duration, allowing the substrate to be converted into a product.

  • Stop Reaction: Terminate the reaction using a stop solution or by a change in conditions (e.g., pH shift).

  • Detection: Measure the amount of product formed or substrate remaining. The detection method depends on the specific reaction (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

start Start: Purified Enzyme, Substrate, Inhibitor setup Assay Setup in Microplate: Combine Enzyme, Buffer, & Inhibitor Dilutions start->setup preincubate Pre-incubate to Allow Inhibitor-Enzyme Binding setup->preincubate initiate Initiate Reaction: Add Substrate preincubate->initiate incubate Incubate at Optimal Temperature initiate->incubate detect Stop Reaction & Detect Signal (e.g., Colorimetric, Fluorometric) incubate->detect calculate Calculate % Inhibition vs. Control detect->calculate ic50 Determine IC50 Value from Dose-Response Curve calculate->ic50 end End: Quantitative Inhibition Data ic50->end

General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold remains an exceptionally fruitful platform for the discovery of new therapeutic agents. Its proven ability to interact with a wide range of biological targets, from enzymes like carbonic anhydrases and kinases to structural proteins like tubulin, underscores its privileged status in medicinal chemistry. The extensive research summarized here highlights the successful development of derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.

Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation derivatives with enhanced potency and, critically, improved isoform selectivity, particularly for targets like carbonic anhydrases and kinases, to minimize off-target effects and improve safety profiles. The application of modern drug design strategies, such as fragment-based design and computational modeling, will be instrumental in exploring new chemical space and identifying novel interactions. Furthermore, developing derivatives that can overcome drug resistance mechanisms remains a paramount challenge, especially in the fields of oncology and infectious diseases. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

Potential Research Applications of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity, mechanism of action, and specific research applications of 3-Amino-4-chloro-N-ethylbenzenesulfonamide are not currently available in the public domain. This technical guide, therefore, extrapolates potential research avenues based on the well-documented activities of structurally related 3-aminobenzenesulfonamide and N-substituted benzenesulfonamide derivatives. The primary focus of research on this class of compounds has been the inhibition of carbonic anhydrases, enzymes implicated in a variety of physiological and pathological processes.

Introduction to Benzenesulfonamides in Drug Discovery

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities. The versatility of the sulfonamide group, combined with the potential for various substitutions on the benzene ring, has led to the development of drugs targeting a wide array of conditions. A significant area of investigation for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Potential as Carbonic Anhydrase Inhibitors

Based on the structure of this compound, it is hypothesized that its primary research application would be as an inhibitor of carbonic anhydrases. The unsubstituted sulfonamide moiety is a key pharmacophore for binding to the zinc ion in the active site of CA enzymes.

Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed mechanism of action for this compound, in line with other benzenesulfonamide-based CA inhibitors, involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.

Therapeutic Areas for Investigation

Inhibition of various CA isoforms has therapeutic implications in several diseases:

  • Oncology: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are sought after as potential anticancer agents.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Neurological Disorders: CAs are involved in neuronal signaling and pH regulation in the brain. Their inhibition is a target for antiepileptic and anticonvulsant therapies.

  • Infectious Diseases: CAs are present in various pathogens, including bacteria and fungi, where they are essential for survival and virulence. Targeting these microbial CAs is a potential strategy for developing novel anti-infective agents.

Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on benzenesulfonamide derivatives that are structurally analogous to this compound. This data can guide the initial design of experiments for the target compound.

Table 1: Carbonic Anhydrase Inhibition Data for Analogous Benzenesulfonamides

Compound/AnalogCA IsoformInhibition Constant (Kᵢ)Assay Method
4-amino-N-(thiazol-2-yl)benzenesulfonamideCA II12 nMStopped-flow CO₂ hydration
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamideCA II8 nMStopped-flow CO₂ hydration
3-amino-4-hydroxybenzenesulfonamide derivativeCA IX1.5 µM (Kₑ)Fluorescent Thermal Shift Assay
4-chloro-N-(thiazol-2-yl)benzenesulfonamide--Synthesis reported, no activity data

Note: The data presented is from various research articles and is intended to be representative of the activity of this class of compounds.

Table 2: In Vitro Cytotoxicity of a Benzenesulfonamide Derivative

CompoundCell LineIC₅₀Assay
3-amino-4-hydroxybenzenesulfonamide derivativeHepG2 (Liver Cancer)5.5 µMMTT Assay

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is a standard method to determine the inhibitory potency of a compound against a specific CA isoform.

  • Reagents and Buffers:

    • Purified recombinant human CA isozyme.

    • HEPES buffer (pH 7.5).

    • Phenol red as a pH indicator.

    • CO₂-saturated water.

    • The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the buffer with the CA enzyme and the pH indicator.

    • The other syringe contains the CO₂-saturated water and varying concentrations of the inhibitor.

    • The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.

    • The initial rates of the reaction are calculated.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the enzyme activity against the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

  • Cell Culture:

    • Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the potential research applications of this compound.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn Zn²⁺ H2O H₂O Zn->H2O His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor 3-Amino-4-chloro- N-ethylbenzenesulfonamide Sulfonamide SO₂NH₂ group Inhibitor->Sulfonamide contains Sulfonamide->Zn

Caption: Proposed binding of this compound to the carbonic anhydrase active site.

G start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization readout Absorbance Measurement solubilization->readout analysis Data Analysis (IC₅₀ Determination) readout->analysis

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is lacking, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity. Subsequent studies could involve in vitro cytotoxicity screening against relevant cancer cell lines and further investigation into its mechanism of action. The detailed experimental protocols and data from analogous compounds provided in this guide offer a solid foundation for initiating such research endeavors.

Unraveling the Enigmatic Mechanism of Action: Hypotheses for 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, the well-established biological activities of structurally related benzenesulfonamide derivatives provide a strong foundation for formulating plausible hypotheses. This technical guide consolidates the prevailing hypotheses on the mechanism of action of this compound, drawing parallels from analogous compounds. The primary hypothesized mechanism centers on the inhibition of carbonic anhydrase isoenzymes, a key target for many sulfonamide-based therapeutics. This guide presents a synthesis of available quantitative data, outlines general experimental protocols for investigating these hypotheses, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Hypothesis: Carbonic Anhydrase Inhibition

The most prominent hypothesis for the mechanism of action of this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and biosynthetic pathways.[1][2] Many benzenesulfonamide derivatives are potent inhibitors of various CA isoforms.[1][3][4]

The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[3][5]

Implicated Carbonic Anhydrase Isoforms

Several CA isoforms are of particular interest as potential targets for benzenesulfonamide derivatives and, by extension, for this compound:

  • CA II and CA VII: These cytosolic isoforms are highly active and are implicated in physiological processes in the brain. Inhibition of these isoforms has been linked to anticonvulsant effects.[4]

  • CA IX: This transmembrane isoform is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment.[6][7] Its inhibition is a validated strategy for anticancer drug development.[6][7]

The selectivity of a given benzenesulfonamide derivative for different CA isoforms is determined by the nature of the substituents on the benzene ring.[3]

Potential Downstream Cellular Effects and Therapeutic Implications

The inhibition of carbonic anhydrases by this compound can be hypothesized to lead to a range of downstream cellular effects with therapeutic potential.

Anticancer Activity

By inhibiting CA IX, this compound could disrupt pH regulation in cancer cells, leading to an increase in intracellular pH and a decrease in extracellular pH. This can interfere with tumor cell proliferation, survival, and metastasis.[6][7] Some benzenesulfonamide derivatives have been shown to induce apoptosis in cancer cells.[7][8]

Antimicrobial Activity

Carbonic anhydrases are also present in various pathogenic microorganisms, where they play a role in metabolic processes.[9] Inhibition of bacterial CAs can interfere with microbial growth, suggesting a potential antimicrobial application for this compound.[6]

Anti-inflammatory and Anticonvulsant Activity

The role of carbonic anhydrases in pH regulation and ion transport in the central nervous system suggests that their inhibition could modulate neuronal excitability. This forms the basis for the use of some sulfonamides as anticonvulsants.[4] Additionally, some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties.[10]

Quantitative Data from Structurally Related Benzenesulfonamides

The following tables summarize quantitative data for the inhibition of various enzymes by structurally related benzenesulfonamide derivatives, providing a reference for the potential potency of this compound.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives

Compound ClassTarget IsoformInhibition Constant (Kᵢ)IC₅₀Reference
Aryl thiazolone-benzenesulfonamidesCA IX-10.93–25.06 nM[6][7]
Aryl thiazolone-benzenesulfonamidesCA II-1.55–3.92 µM[6][7]
Beta-lactam-substituted benzenesulfonamideshCA I66.60-278.40 nM-[5]
Beta-lactam-substituted benzenesulfonamideshCA II39.64-79.63 nM-[5]
Novel benzenesulfonamide derivativeshCA IILow nanomolar range-[4]
Novel benzenesulfonamide derivativeshCA VIILow nanomolar range-[4]

Table 2: Other Enzyme Inhibition Data for Selected Benzenesulfonamide Derivatives

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)Reference
Amine sulfonamide derivativesAcetylcholinesterase (AChE)2.26 ± 0.45–3.57 ± 0.97 µM[11]
Amine sulfonamide derivativesα-Glycosidase (α-GLY)95.73 ± 13.67–102.45 ± 11.72 µM[11]
Amine sulfonamide derivativesGlutathione S-transferase (GST)22.76 ± 1.23–49.29 ± 4.49 µM[11]
Beta-lactam-substituted benzenesulfonamidesAcetylcholinesterase (AChE)30.95-154.50 nM[5]

Experimental Protocols for Hypothesis Validation

To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols, based on methodologies cited for related compounds, are proposed.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

  • Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.

  • Methodology:

    • A solution of the purified CA isoenzyme is prepared in a suitable buffer.

    • The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme.

    • The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

    • The initial rate of the reaction is measured by monitoring the absorbance change of a pH indicator (e.g., p-nitrophenol) over time.

    • IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration. Kᵢ values can be determined using the Cheng-Prusoff equation.

Cell-Based Assays for Anticancer Activity
  • Cell Proliferation Assay (e.g., MTT Assay):

    • Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates.[6][7]

    • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

    • MTT reagent is added to the wells, which is converted to formazan by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

    • IC₅₀ values are calculated to quantify the cytotoxic effect.

  • Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining):

    • Cancer cells are treated with the test compound.

    • Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (which stains the nucleus of late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[7][8]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method:

    • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[10]

    • Serial dilutions of this compound are prepared in a 96-well microtiter plate containing growth medium.

    • The bacterial suspension is added to each well.

    • The plate is incubated under appropriate conditions.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[10]

Visualizing the Hypothesized Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.

G Hypothesized Mechanism of Anticancer Activity via CA IX Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA_IX_Expression CA IX Upregulation HIF-1α Stabilization->CA_IX_Expression Extracellular_Acidification Extracellular Acidification (↓pH) CA_IX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (↑pH) CA_IX_Expression->Intracellular_Alkalinization CA_IX_Inhibition CA IX Inhibition Tumor_Progression Tumor Proliferation, Invasion, Metastasis Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Compound 3-Amino-4-chloro-N- ethylbenzenesulfonamide Compound->CA_IX_Inhibition pH_Disruption Disruption of pH balance CA_IX_Inhibition->pH_Disruption blocks Apoptosis Apoptosis pH_Disruption->Apoptosis

Caption: Hypothesized signaling pathway for the anticancer effect of this compound through the inhibition of carbonic anhydrase IX (CA IX).

G Experimental Workflow for CA Inhibition Assay Start Start Prepare_Enzyme Prepare purified CA isoenzyme Start->Prepare_Enzyme Prepare_Inhibitor Prepare serial dilutions of test compound Start->Prepare_Inhibitor Incubate Pre-incubate enzyme with inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Mix Rapidly mix with CO2-saturated solution Incubate->Mix Measure Measure initial reaction rate (absorbance change) Mix->Measure Analyze Plot activity vs. concentration and calculate IC50/Ki Measure->Analyze End End Analyze->End

Caption: A generalized experimental workflow for determining the carbonic anhydrase inhibitory activity of a test compound.

Conclusion and Future Directions

The existing literature on benzenesulfonamide derivatives strongly supports the hypothesis that this compound is likely to exert its biological effects through the inhibition of carbonic anhydrases. This mechanism provides a plausible explanation for potential anticancer, antimicrobial, and neurological activities. However, it is crucial to emphasize that these are hypotheses based on structural analogy.

Future research should focus on direct experimental validation of these hypotheses for this compound. This includes:

  • In vitro enzyme inhibition assays against a panel of human CA isoforms to determine its potency and selectivity profile.

  • Cell-based assays to confirm its cytotoxic, antimicrobial, and other predicted biological activities.

  • In vivo studies in relevant animal models to assess its therapeutic efficacy and pharmacokinetic properties.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding interactions with its target enzymes.

A thorough investigation of these aspects will be instrumental in unlocking the full therapeutic potential of this compound and guiding its further development as a potential drug candidate.

References

Spectroscopic and Analytical Characterization of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data from analogous compounds. It also includes detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of synthesized small molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These predictions are derived from established principles of spectroscopy and data available for structurally related sulfonamides.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H (H-2)
~7.4dd1HAr-H (H-6)
~7.2d1HAr-H (H-5)
~5.0br s2H-NH₂
~4.8t1H-SO₂NH-
~3.1q2H-CH₂-CH₃
~1.2t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145Ar-C (C-3)
~138Ar-C (C-1)
~132Ar-C (C-5)
~125Ar-C (C-4)
~120Ar-C (C-6)
~118Ar-C (C-2)
~40-CH₂-
~15-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric, -NH₂)
3250 - 3150Medium, BroadN-H stretch (-SO₂NH-)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (-NH₂)
1500 - 1400StrongAromatic C=C stretch
1350 - 1300StrongAsymmetric SO₂ stretch
1170 - 1150StrongSymmetric SO₂ stretch
~830StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
234.0[M]⁺ (for ³⁵Cl)
236.0[M+2]⁺ (for ³⁷Cl)
205.0[M - C₂H₅]⁺
155.0[M - SO₂NHC₂H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic sulfonamides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, S=O, C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and confirm the isotopic pattern for chlorine-containing compounds.

    • Analyze the fragmentation pattern from the MS/MS spectrum to aid in structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for spectroscopic analysis.

Purity and specifications of commercial 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for commercial-grade 3-Amino-4-chloro-N-ethylbenzenesulfonamide (CAS No. 1017477-22-3). This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where the quality and consistency of this reagent are paramount.

Compound Identification and General Properties

This compound is a substituted aromatic sulfonamide. The presence of a primary amino group, a chloro substituent, and an N-ethylsulfonamide moiety makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

PropertyValueSource
CAS Number 1017477-22-3--INVALID-LINK--[1]
Molecular Formula C8H11ClN2O2S--INVALID-LINK--[2]
Molecular Weight 234.70 g/mol --INVALID-LINK--[2]
IUPAC Name 3-amino-4-chloro-N-ethylbenzene-1-sulfonamide--INVALID-LINK--[2]

Commercial Specifications and Purity

While specific batch-to-batch variations are expected, the following table summarizes typical specifications for commercial-grade this compound and its close structural analogs. These values are compiled from various suppliers of related sulfonamides and represent common quality control parameters.

ParameterSpecificationTypical Value
Appearance White to off-white crystalline powderConforms
Purity (by HPLC) ≥ 98.0%98.5 - 99.5%
Identification (by ¹H NMR) Conforms to structureConforms
Melting Point Specific range (e.g., 145-150 °C)Conforms to reference
Water Content (by Karl Fischer) ≤ 0.5%< 0.2%
Residue on Ignition ≤ 0.1%< 0.05%
Individual Impurity (by HPLC) ≤ 0.5%< 0.2%
Total Impurities (by HPLC) ≤ 1.5%< 1.0%

Potential Impurities and Synthesis Overview

The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the chlorosulfonation of an appropriately substituted aniline derivative, followed by amination with ethylamine and subsequent modification of other functional groups.

Potential process-related impurities may include:

  • Starting materials: Unreacted precursors from the initial stages of synthesis.

  • Isomers: Positional isomers formed during the chlorination or sulfonation steps.

  • Over-reacted or under-reacted products: Species with incomplete or excessive functional group transformations.

  • By-products: Compounds formed from side reactions.

A logical workflow for the synthesis and purification is depicted below.

cluster_synthesis Synthesis cluster_purification Purification Starting Material Starting Material Chlorosulfonation Chlorosulfonation Starting Material->Chlorosulfonation SO2Cl2 or ClSO3H Amidation Amidation Chlorosulfonation->Amidation Ethylamine Further Functional\nGroup Interconversion Further Functional Group Interconversion Amidation->Further Functional\nGroup Interconversion e.g., Reduction of Nitro Group Crude Product Crude Product Further Functional\nGroup Interconversion->Crude Product Crystallization Crystallization Crude Product->Crystallization Solvent System Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product Quality Control Quality Control Final Product->Quality Control

Caption: Generalized synthetic and purification workflow for this compound.

Experimental Protocols for Quality Control

The following are detailed methodologies for key experiments to assess the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the compound and quantifying any impurities.[3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectrophotometry to be the absorbance maximum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to elute all components (e.g., 30 minutes).

    • Calculate the area percentage of the main peak to determine the purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.[6][7][8]

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the structure of this compound. The expected signals would include aromatic protons, the amino group protons, and the ethyl group protons (a quartet and a triplet).

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, which can be coupled with an HPLC (LC-MS) or a direct infusion source.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum and look for the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Quality Control and Analytical Workflow

The following diagram illustrates a typical workflow for the quality control of a commercial batch of this compound.

cluster_identification Identification cluster_purity Purity & Impurities Incoming Batch Incoming Batch Sampling Sampling Incoming Batch->Sampling Visual Inspection Visual Inspection Sampling->Visual Inspection Appearance Solubility Test Solubility Test Visual Inspection->Solubility Test Identification Tests Identification Tests Solubility Test->Identification Tests 1H NMR 1H NMR Identification Tests->1H NMR Structural Confirmation Mass Spectrometry Mass Spectrometry Identification Tests->Mass Spectrometry Molecular Weight FTIR FTIR Identification Tests->FTIR Functional Groups Purity and Impurity Analysis Purity and Impurity Analysis Identification Tests->Purity and Impurity Analysis HPLC HPLC Purity and Impurity Analysis->HPLC Purity, Impurity Profile Water Content (KF) Water Content (KF) Purity and Impurity Analysis->Water Content (KF) Residue on Ignition Residue on Ignition Purity and Impurity Analysis->Residue on Ignition Final Specification Check Final Specification Check Purity and Impurity Analysis->Final Specification Check Batch Release Batch Release Final Specification Check->Batch Release Batch Rejection Batch Rejection Final Specification Check->Batch Rejection

Caption: Quality control workflow for commercial this compound.

Signaling Pathways and Applications

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, sulfonamides as a class are known to interact with various biological targets. For instance, many sulfonamide-containing drugs are known inhibitors of carbonic anhydrases. Further research would be required to elucidate the specific biological activities of this particular compound. Its primary role in a research and development setting is as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of the purity, specifications, and analytical control of commercial this compound. Adherence to rigorous analytical protocols, such as those outlined herein, is crucial for ensuring the quality and consistency of this chemical intermediate in research and drug development endeavors. For critical applications, it is always recommended to obtain a batch-specific Certificate of Analysis from the supplier.

References

Analogs and Derivatives of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of analogs and derivatives of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. This class of compounds, belonging to the broader family of sulfonamides, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, primarily as carbonic anhydrase inhibitors and diuretics. This document consolidates key findings from scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows using the DOT language for Graphviz. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the benzenesulfonamide scaffold.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern medicinal chemistry, with a wide array of pharmacological applications.[1] The core structure, characterized by a sulfonamide group attached to a benzene ring, serves as a versatile scaffold for the design of enzyme inhibitors and other therapeutic agents.[2] The substitution pattern on the benzene ring and the sulfonamide nitrogen significantly influences the biological activity of these compounds.[2] This guide focuses on analogs and derivatives of this compound, a specific subclass with potential applications stemming from its structural features. The presence of the amino and chloro groups on the benzene ring, along with the N-ethyl substitution, provides a unique chemical space for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of 3-Amino-4-chloro-N-substituted-benzenesulfonamide Derivatives

The synthesis of 3-Amino-4-chloro-N-substituted-benzenesulfonamide derivatives typically involves a multi-step process starting from a readily available precursor. A general synthetic scheme is outlined below, based on established methodologies for sulfonamide synthesis.

General Synthetic Pathway

A common route for the synthesis of N-substituted benzenesulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. For the specific case of 3-amino-4-chloro-N-substituted derivatives, the synthesis often starts with the protection of the amino group, followed by chlorosulfonylation, amination, and finally deprotection.

G A Starting Material (e.g., 2-chloroaniline) B Protection of Amino Group (e.g., Acetylation) A->B Acetic anhydride C Chlorosulfonylation (Chlorosulfonic acid) B->C ClSO3H D Amination (Reaction with R-NH2) C->D R-NH2 E Deprotection (e.g., Acid hydrolysis) D->E H+ / H2O F Final Product (3-Amino-4-chloro-N-R-benzenesulfonamide) E->F

Caption: General synthetic workflow for 3-Amino-4-chloro-N-substituted-benzenesulfonamides.

Experimental Protocol: Synthesis of a Representative Derivative

The following is a representative protocol for the synthesis of a 3-amino-4-chloro-N-arylbenzenesulfonamide derivative, adapted from the literature.[3]

Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide A suspension of sulfanilamide (0.01 mol) in acetone is treated with potassium carbonate (0.02 mol). The mixture is stirred, and chloroacetyl chloride (0.01 mol) is added dropwise. The reaction mixture is stirred for several hours at room temperature and then poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the product.[3]

Step 2: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide A solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide (0.01 mol) in absolute ethanol is treated with ammonium thiocyanate (0.01 mol). The mixture is refluxed for 3 hours. The solid that forms upon cooling is filtered, washed with water, and crystallized from an appropriate solvent.[3]

Pharmacological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is predominantly linked to their ability to inhibit carbonic anhydrases, although other activities such as diuretic and anticancer effects have also been explored.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4] Benzenesulfonamides are a well-established class of CA inhibitors.[2]

The inhibitory activity of a series of benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is presented in the table below.

CompoundSubstitution PatternhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)Reference
Acetazolamide (Standard)-25012255.7[5]
Derivative 14-bromo-2-hydroxyphenyl653.8 - 62507.2--[5]
Derivative 24-nitro-2-methoxyphenyl653.8 - 625053.1--[5]
Derivative 31-(4-chlorophenyl)pyridazin-4(1H)-oneHigh Activity---[4]

Structure-Activity Relationship Insights:

  • The primary sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrases.[2]

  • Substitutions on the benzene ring can significantly influence the potency and selectivity of inhibition for different CA isoforms.[2]

  • The "tail" approach, which involves attaching various moieties to the amino group of the benzenesulfonamide scaffold, is a common strategy to enhance binding affinity and selectivity.[2]

Diuretic Activity

Certain benzenesulfonamide derivatives exhibit diuretic properties, which are often linked to the inhibition of carbonic anhydrase in the renal tubules.[6] More recently, inhibition of urea transporters (UTs) has emerged as a novel mechanism for salt-sparing diuretics.[6][7]

CompoundTargetActivityEffectReference
E3 (A diarylamide with a benzenesulfonamide group)UT-A1Nanomolar inhibitionOral diuretic activity without electrolyte excretion disorders[6][7]

Mechanism of Diuretic Action (Urea Transporter Inhibition):

G A Benzenesulfonamide Derivative (E3) B Inhibition of Urea Transporter A1 (UT-A1) in the kidney A->B C Reduced Urea Reabsorption B->C D Increased Water Excretion (Diuresis) C->D E Maintenance of Electrolyte Balance D->E G A Prepare Enzyme and Inhibitor Solutions C Mix Solutions in Stopped-Flow Instrument A->C B Prepare CO2-Saturated Solution B->C D Monitor Absorbance Change (Spectrophotometer) C->D E Calculate Reaction Rates D->E F Determine Inhibition Constant (KI) E->F

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of the organic compound 3-Amino-4-chloro-N-ethylbenzenesulfonamide. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents a combination of predicted thermochemical values, detailed experimental protocols for their determination, and a representative synthesis pathway. The methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Combustion Calorimetry are outlined to facilitate future experimental work. Furthermore, this guide includes mandatory visualizations of experimental workflows and a representative synthesis route to aid in the conceptual understanding of these processes.

Introduction

This compound is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. A thorough understanding of the thermochemical properties of such compounds is critical for drug development, ensuring stability, informing formulation strategies, and guaranteeing safety during manufacturing and storage.

This guide addresses the current information gap regarding the specific thermochemical data for this compound by providing a framework for both theoretical estimation and experimental determination of these crucial parameters.

Physicochemical and Predicted Thermochemical Properties

Table 1: Physicochemical and Predicted Thermochemical Properties of this compound

PropertyValue (Predicted/Calculated)Method/Source
Molecular Formula C₈H₁₁ClN₂O₂S-
Molecular Weight 234.71 g/mol -
Melting Point Not availableRequires experimental determination (e.g., DSC)
Boiling Point Not availableRequires experimental determination
Enthalpy of Formation (gas) ValuePrediction via Group Contribution or other QSPR models[1][2]
Enthalpy of Combustion ValueRequires experimental determination (Bomb Calorimetry)[3][4][5]

Note: The values for Enthalpy of Formation and Enthalpy of Combustion are placeholders and would require specific computational modeling or experimental determination. The provided citations describe the methodologies for such predictions and measurements.

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining the key thermochemical properties of a solid organic compound like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring changes in physical properties with temperature, such as melting point and enthalpy of fusion.[6][7]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.[8]

  • Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, for example, heating from 25 °C to 300 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample versus temperature is plotted. An endothermic peak indicates melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[9][10][11]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: A thermogram is generated, plotting the percentage of initial mass versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.

experimental_workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) dsc_sample Weigh Sample (1-5 mg) dsc_seal Seal in Al Pan dsc_sample->dsc_seal dsc_run Run DSC (e.g., 10°C/min) dsc_seal->dsc_run dsc_analyze Analyze Thermogram dsc_run->dsc_analyze dsc_results Melting Point, ΔH_fusion dsc_analyze->dsc_results tga_sample Weigh Sample (5-10 mg) tga_place Place in TGA Pan tga_sample->tga_place tga_run Run TGA (e.g., 10°C/min) tga_place->tga_run tga_analyze Analyze Thermogram tga_run->tga_analyze tga_results Decomposition Temp., Thermal Stability tga_analyze->tga_results start Start Thermochemical Analysis start->dsc_sample start->tga_sample

Experimental Workflow for DSC and TGA
Combustion Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[3][4][5][12]

Methodology:

  • Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed and placed in the sample holder of a bomb calorimeter. A fuse wire is attached.

  • Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (e.g., to 30 atm).

  • Calorimeter Setup: The bomb is placed in a known quantity of water in the calorimeter. The initial temperature is recorded.

  • Combustion: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum is reached and it begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) is used to calculate the heat released from the sample's combustion. Corrections are made for the heat of combustion of the fuse wire. The enthalpy of combustion is then calculated.

Representative Synthesis of a Sulfonamide Derivative

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[13][14] The following represents a plausible synthetic route.

synthesis_pathway start Starting Material: 3-Amino-4-chlorobenzoic acid intermediate1 Chlorosulfonation (with Chlorosulfonic Acid) start->intermediate1 Step 1 sulfonyl_chloride 3-Amino-4-chlorobenzene-1-sulfonyl chloride intermediate1->sulfonyl_chloride amination Amination (with Ethylamine) sulfonyl_chloride->amination Step 2 product This compound amination->product

Representative Synthesis Pathway

Computational Prediction of Thermochemical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational methods can provide valuable estimates of thermochemical properties such as the enthalpy of formation.[1][15][16][17] These models use molecular descriptors derived from the chemical structure to predict the property of interest.

computational_workflow input_structure Input: 2D or 3D Molecular Structure of this compound descriptor_calc Calculate Molecular Descriptors (e.g., topological, geometric, electronic) input_structure->descriptor_calc qspr_model Apply QSPR Model (e.g., Group Contribution, Machine Learning) descriptor_calc->qspr_model predicted_property Output: Predicted Thermochemical Property (e.g., Enthalpy of Formation) qspr_model->predicted_property

Logical Workflow for Computational Prediction

Conclusion

This technical guide has consolidated the available information and established a clear path forward for the thermochemical characterization of this compound. While experimental data remains to be determined, the predicted values offer a useful starting point. The detailed experimental protocols for DSC, TGA, and combustion calorimetry provide a robust framework for researchers to obtain the necessary empirical data. The representative synthesis and computational workflows further enrich the understanding of this compound from both a practical and theoretical perspective. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the field of drug development and materials science.

References

Methodological & Application

Synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide from 3-nitro-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and chemically sound multi-step synthesis for the preparation of this compound. The outlined synthetic pathway commences with the chlorosulfonylation of 1-chloro-2-nitrobenzene, followed by amination to yield 4-chloro-3-nitrobenzenesulfonamide. Subsequent reduction of the nitro group affords 3-amino-4-chlorobenzenesulfonamide. To ensure selective N-ethylation of the sulfonamide, a protective strategy is employed for the aromatic amino group. The synthesis is completed by N-ethylation of the protected intermediate and subsequent deprotection to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Proposed Synthetic Pathway

The initially proposed synthesis starting from 3-nitro-4-chlorobenzoic acid is chemically unfeasible for the direct formation of a benzenesulfonamide. A more practical and validated route begins with 1-chloro-2-nitrobenzene, as illustrated below.

A 1-Chloro-2-nitrobenzene B 4-Chloro-3-nitrobenzenesulfonamide A->B 1. Chlorosulfonic acid 2. Aq. Ammonia C 3-Amino-4-chlorobenzenesulfonamide B->C Reduction (e.g., Fe/HCl) D 3-(Acetamido)-4-chlorobenzenesulfonamide C->D Acetic Anhydride E 3-(Acetamido)-4-chloro-N-ethylbenzenesulfonamide D->E Ethyl Iodide, K2CO3 F This compound E->F Acidic Hydrolysis

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

This procedure combines chlorosulfonylation and amination in a one-pot synthesis.

Materials:

  • 1-chloro-2-nitrobenzene

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Methanol

  • Toluene

  • Water

Procedure:

  • Slowly add 100 g of 1-chloro-2-nitrobenzene to 450 mL of chlorosulfonic acid with stirring.

  • Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

  • Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.

  • Carefully and slowly pour the reaction mass into 800 mL of chilled aqueous ammonia, maintaining the temperature at -10°C with stirring for 3 hours.

  • Allow the mixture to warm to 23°C and stir for an additional 2 hours.

  • Filter the resulting solid and wash it three times with 200 mL of water.

  • Dissolve the crude solid in 600 mL of methanol at 60°C. Add 200 mL of water and stir for 1 hour at 60°C. Repeat the addition of 200 mL of water twice more with 1-hour stirring intervals at 60°C.

  • Cool the mixture to room temperature, stir for 1 hour, and then filter the solid.

  • Wash the solid with a 1:1 mixture of methanol and water (100 mL).

  • Dry the solid under vacuum at 60°C. Further purification can be achieved by crystallization from toluene to yield 4-chloro-3-nitrobenzenesulfonamide.[1]

ParameterValueReference
Yield 50 g[1]
Purity >98%
Melting Point 175-176 °C
Step 2: Reduction of 4-Chloro-3-nitrobenzenesulfonamide

This protocol utilizes a standard iron in acidic media reduction method.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonamide

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, create a slurry of 4-chloro-3-nitrobenzenesulfonamide (10 g, 42.2 mmol) in a 1:1 mixture of ethanol and water (100 mL).

  • Add iron powder (11.8 g, 211 mmol, 5 eq.) to the slurry.

  • Heat the mixture to reflux and then add concentrated HCl (2 mL) dropwise.

  • Maintain the reaction at reflux for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-chlorobenzenesulfonamide.

ParameterValueReference
Yield ~90%
Purity >95%
Step 3: Protection of the Amino Group

Materials:

  • 3-amino-4-chlorobenzenesulfonamide

  • Acetic anhydride

  • Pyridine

Procedure:

  • Dissolve 3-amino-4-chlorobenzenesulfonamide (8.5 g, 41.1 mmol) in pyridine (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (4.6 mL, 49.3 mmol, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water (200 mL) and stir until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain 3-(acetamido)-4-chlorobenzenesulfonamide.

ParameterValue
Yield >95%
Step 4: N-Ethylation of 3-(Acetamido)-4-chlorobenzenesulfonamide

Materials:

  • 3-(acetamido)-4-chlorobenzenesulfonamide

  • Ethyl iodide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-(acetamido)-4-chlorobenzenesulfonamide (10 g, 39.9 mmol) in dry DMF (100 mL), add potassium carbonate (11 g, 79.8 mmol, 2 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl iodide (6.4 mL, 79.8 mmol, 2 eq.) and continue to stir the mixture at room temperature for 24 hours.[2]

  • Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(acetamido)-4-chloro-N-ethylbenzenesulfonamide.

ParameterValue
Yield 70-80%
Step 5: Deprotection to Yield Final Product

Materials:

  • 3-(acetamido)-4-chloro-N-ethylbenzenesulfonamide

  • 6M Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 3-(acetamido)-4-chloro-N-ethylbenzenesulfonamide (8 g) in 6M HCl (80 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the solution to room temperature and neutralize with a 10M NaOH solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, this compound.

ParameterValue
Yield >90%

Experimental Workflow Visualization

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amine Protection cluster_3 Step 4: N-Ethylation cluster_4 Step 5: Deprotection A React 1-chloro-2-nitrobenzene with Chlorosulfonic Acid B Aminate with Aqueous Ammonia A->B C Isolate and Purify 4-Chloro-3-nitrobenzenesulfonamide B->C D Reduce Nitro Group with Fe/HCl C->D E Workup and Isolate 3-Amino-4-chlorobenzenesulfonamide D->E F Protect Amino Group with Acetic Anhydride E->F G Isolate Protected Intermediate F->G H Ethylate with Ethyl Iodide and K2CO3 G->H I Purify N-ethylated Product H->I J Hydrolyze Acetamide with Acid I->J K Isolate Final Product J->K

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Note: Targeted Protein Profiling Using a 3-Amino-4-chloro-N-ethylbenzenesulfonamide-Based Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-4-chloro-N-ethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a key pharmacophore in drug discovery. Sulfonamides are known to target a range of enzymes, making them valuable scaffolds for developing novel therapeutics.[1][2][3] Understanding the protein interaction landscape of such compounds is crucial for elucidating their mechanism of action and identifying potential off-target effects. This application note describes a hypothetical chemical proteomics protocol using a biotinylated derivative of this compound as a probe for activity-based protein profiling (ABPP) to identify its protein targets in a cellular context.

Principle

Activity-based protein profiling (ABPP) is a powerful functional proteomics technique that employs chemical probes to covalently label and identify active enzymes in complex biological samples.[4][5][6] This protocol outlines the use of a hypothetical biotin-tagged this compound probe to capture its interacting proteins from a cell lysate. The biotin tag facilitates the enrichment of probe-protein complexes using streptavidin affinity chromatography. The enriched proteins are subsequently identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the identification of specific protein targets of the parent compound.

Applications

  • Target Identification and Validation: Elucidate the direct protein targets of this compound and its derivatives in a relevant biological system.

  • Mechanism of Action Studies: Gain insights into the molecular pathways modulated by the compound.

  • Drug Discovery and Development: Identify novel therapeutic targets and guide the optimization of lead compounds for improved potency and selectivity.[7]

  • Off-Target Profiling: Assess the selectivity of drug candidates and identify potential off-target interactions that could lead to adverse effects.

Experimental Protocols

I. Synthesis of a Hypothetical Biotinylated Probe

For the purpose of this protocol, we will assume the synthesis of a biotinylated probe derived from this compound. The synthesis would involve modifying the amino group with a linker attached to biotin. A common strategy is to use an N-hydroxysuccinimide (NHS) ester of biotin linked via a polyethylene glycol (PEG) spacer to the amino group of the sulfonamide.

II. Cell Culture and Lysate Preparation

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).

    • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (proteome lysate) and determine the protein concentration using a Bradford or BCA assay.

III. Protein Labeling with the Biotinylated Probe

  • Dilute the proteome lysate to a final concentration of 1 mg/mL in lysis buffer.

  • Add the biotinylated this compound probe to the lysate at a final concentration of 10 µM.

  • As a negative control, treat a separate aliquot of the lysate with DMSO (vehicle).

  • For competitive profiling, pre-incubate the lysate with a 100-fold molar excess of the parent compound (this compound) for 30 minutes before adding the biotinylated probe.

  • Incubate all samples at room temperature for 1 hour with gentle rotation.

IV. Enrichment of Biotinylated Proteins

  • Add streptavidin-coated magnetic beads to the labeled lysates and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-probe-protein complexes.

  • Place the tubes on a magnetic rack to pellet the beads.

  • Remove the supernatant and wash the beads three times with lysis buffer and then three times with PBS to remove non-specifically bound proteins.

V. On-Bead Protein Digestion

  • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the samples to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Add trypsin (sequencing grade) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C with shaking.

  • Separate the beads using a magnetic rack and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 1%.

VI. LC-MS/MS Analysis

  • Analyze the digested peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

VII. Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer).

  • Search the fragmentation spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.

  • Quantify the relative abundance of the identified proteins based on label-free quantification (LFQ) or spectral counting.

  • Identify specific targets by comparing the protein abundance in the probe-treated sample to the DMSO control and the competitively inhibited sample.

Data Presentation

Table 1: Hypothetical List of Enriched Proteins Identified by Mass Spectrometry

UniProt IDGene NameProtein NameEnrichment Fold (Probe vs. DMSO)p-value
P00918CA2Carbonic anhydrase 215.20.001
P22314CA9Carbonic anhydrase 912.80.003
Q8N1Q1CA12Carbonic anhydrase 129.50.008
P07900HSP90AA1Heat shock protein HSP 90-alpha3.10.045
P62258PPIAPeptidyl-prolyl cis-trans isomerase A2.50.05

Table 2: Hypothetical Dose-Response Data for a Validated Target

Compound Concentration (µM)% Inhibition of Target Activity
0.015.2
0.115.8
148.9
1085.3
10098.1

Mandatory Visualization

G cluster_workflow Experimental Workflow prep Cell Lysate Preparation labeling Labeling with Biotinylated Probe prep->labeling Proteome enrich Streptavidin Enrichment labeling->enrich Labeled Lysate digest On-Bead Digestion enrich->digest Enriched Proteins lcms LC-MS/MS Analysis digest->lcms Peptides data Data Analysis & Target Identification lcms->data MS Data

Caption: Overview of the chemical proteomics workflow.

G cluster_pathway Hypothetical Signaling Pathway compound 3-Amino-4-chloro-N- ethylbenzenesulfonamide ca9 Carbonic Anhydrase IX (CA9) compound->ca9 Inhibition ph_reg pH Regulation ca9->ph_reg Maintains Alkaline Extracellular pH prolif Cell Proliferation & Survival ph_reg->prolif meta Metastasis ph_reg->meta

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in aqueous matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound.

Introduction

This compound is a sulfonamide compound of interest in pharmaceutical and environmental research. Due to its potential biological activity and environmental presence, a highly selective and sensitive analytical method is crucial for its accurate determination. LC-MS/MS offers the necessary specificity and low detection limits for this purpose. The method presented herein is adapted from established protocols for the analysis of structurally similar sulfonamides and provides a comprehensive workflow from sample preparation to data acquisition.[1][2][3]

Experimental

Sample Preparation

A solid-phase extraction (SPE) protocol is employed to concentrate the analyte and remove matrix interferences from aqueous samples.

Materials:

  • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Ammonia solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment: To a 500 mL water sample, add 0.25 g of Na2EDTA and adjust the pH to between 4 and 7 using diluted HCl.[1]

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing: Wash the cartridge with 6 mL of deionized water to remove hydrophilic impurities.[2]

  • Analyte Elution: Elute the target analyte from the cartridge with two 4 mL aliquots of methanol containing 2% aqueous ammonia.[1][2]

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) methanol:water. Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.[2]

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A Waters ACQUITY UPLC system or equivalent is recommended for the chromatographic separation.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry

An Agilent 6470 Triple Quadrupole LC/MS system or a comparable instrument was used for detection.[1]

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
This compound251.0156.0 (Quantifier)5013520
251.092.0 (Qualifier)5013530

Note: The precursor ion [M+H]⁺ for this compound (C₈H₁₁ClN₂O₂S, MW: 250.71) is m/z 251.0. Product ions are hypothetical and should be optimized experimentally.

Results and Discussion

This method is designed to provide excellent linearity, accuracy, and precision for the determination of this compound. Based on similar methods for other sulfonamides, the limit of quantitation (LOQ) is expected to be in the low ng/L (ppt) range.[2]

Table 4: Expected Method Performance Characteristics

ParameterExpected Value
Linearity (R²) > 0.995
Calibration Range 0.5 - 100 µg/L
Limit of Quantitation (LOQ) < 10 ng/L
Recovery 70 - 120%
Precision (%RSD) < 15%

Workflow and Diagrams

The overall analytical workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (500 mL) Pretreat pH Adjustment & EDTA Addition Sample->Pretreat SPE Solid-Phase Extraction (HLB) Pretreat->SPE Elute Elution with Methanol/Ammonia SPE->Elute Dry Dry Down (Nitrogen) Elute->Dry Recon Reconstitution Dry->Recon UPLC UPLC Separation Recon->UPLC MS Tandem MS Detection (MRM) UPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the LC-MS/MS analysis.

The logical relationship between the key steps of the method is illustrated in the following diagram.

logical_relationship start Start: Sample Collection prep Sample Preparation (Concentration & Cleanup) start->prep separation Chromatographic Separation (UPLC) prep->separation ionization Ionization (ESI+) separation->ionization selection Precursor Ion Selection (Q1) ionization->selection fragmentation Fragmentation (Q2 - CID) selection->fragmentation detection Product Ion Detection (Q3) fragmentation->detection end End: Data Analysis detection->end

Caption: Key steps in the LC-MS/MS detection method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in aqueous samples. The combination of solid-phase extraction, UPLC separation, and tandem mass spectrometry ensures high selectivity and low detection limits, making it suitable for a wide range of research and monitoring applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of sulfonamide compounds, with a focus on derivatives of benzenesulfonamide. While direct HTS data for 3-Amino-4-chloro-N-ethylbenzenesulfonamide is not extensively available in public literature, the following protocols for analogous sulfonamide screening campaigns are presented as representative methodologies. These can be adapted for screening libraries of similar compounds. The primary applications covered are anticancer activity screening and specific enzyme inhibition assays, targeting carbonic anhydrases.

Introduction to Sulfonamides in HTS

The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents. Its prevalence is due to its ability to act as a bioisostere of carboxylic acids and its capacity to form crucial hydrogen bonds with biological targets. Consequently, libraries of sulfonamide-containing small molecules are frequently employed in high-throughput screening campaigns to identify novel drug candidates for various diseases, including cancer and infectious diseases. The two main HTS approaches for sulfonamides are phenotypic screening, which assesses the compound's effect on cellular behavior, and target-based screening, which measures the direct interaction with a specific biomolecule.

Phenotypic Screening: Cell Viability Assay for Anticancer Activity

A common initial step in anticancer drug discovery is to screen compound libraries for their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1][2][3][4]

Experimental Protocol: MTT Assay

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[1][3] This solution should be filter-sterilized and protected from light.

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

2. Cell Seeding:

  • Seed cancer cells (e.g., HepG2, a human liver cancer cell line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound stock to achieve a range of final concentrations for testing. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

5. Solubilization and Absorbance Reading:

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the untreated control wells.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: Carbonic Anhydrase Inhibition Assay

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes, including pH regulation in tumors.[5][6][7] A fluorescence-based assay is a common HTS method to identify CA inhibitors.[8]

Experimental Protocol: Fluorescence-Based CA Inhibition Assay

This protocol is based on the displacement of a fluorescent indicator from the active site of the enzyme by a competitive inhibitor.[8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Human Carbonic Anhydrase IX (hCA IX): Prepare a stock solution of recombinant hCA IX in assay buffer. The final concentration in the assay will need to be optimized.

  • Fluorescent Indicator: A fluorescent sulfonamide that binds to the CA active site and whose fluorescence is quenched upon binding (e.g., dansylamide). Prepare a stock solution in DMSO.

  • Test Compound: Prepare a stock solution of this compound or other test sulfonamides in DMSO.

2. Assay Procedure (384-well format):

  • To each well of a black, flat-bottom 384-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • hCA IX solution.

    • Fluorescent indicator.

  • The final volume in each well should be between 20-50 µL.

  • Include control wells:

    • Negative control (no inhibition): Buffer, DMSO, hCA IX, and fluorescent indicator.

    • Positive control (max inhibition): Buffer, a known potent CA inhibitor (e.g., acetazolamide), hCA IX, and fluorescent indicator.

    • Blank (no enzyme): Buffer, DMSO, and fluorescent indicator.

3. Incubation and Fluorescence Reading:

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent indicator.

4. Data Analysis:

  • Subtract the blank reading from all wells.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (Signal_test_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation

The quantitative data from HTS campaigns are typically summarized in tables to facilitate the comparison of compound activities. Below are examples of how such data for a series of benzenesulfonamide derivatives could be presented.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives against HepG2 Cells

Compound IDStructureIC50 (µM)
Compound A4-amino-N-(pyridin-2-yl)benzenesulfonamide15.2
Compound B4-amino-N-(pyrimidin-2-yl)benzenesulfonamide8.7
Compound C4-amino-N-(thiazol-2-yl)benzenesulfonamide22.5
This compound (Hypothetical) (Structure) TBD

Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase IX

Compound IDStructureKi (nM)
Acetazolamide (Reference)(Standard CA inhibitor)12.1
Sulfonamide X4-(2-aminoethyl)benzenesulfonamide25.0
Sulfonamide Y4-carboxybenzenesulfonamide8.5
This compound (Hypothetical) (Structure) TBD

Note: The data in the tables above are representative examples for illustrative purposes and are not specific to this compound unless otherwise stated.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_optimization Optimization Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Selectivity, MoA) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead (SAR) Secondary_Assays->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign.

Carbonic Anhydrase IX Signaling in Tumor Hypoxia

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) H_plus_out H+ Invasion Invasion & Metastasis H_plus_out->Invasion HCO3_out HCO3- HCO3_in HCO3- HCO3_out->HCO3_in Bicarbonate Transporters CO2_out CO2 CAIX_protein CAIX Protein CO2_out->CAIX_protein H2O_out H2O H2O_out->CAIX_protein HIF1a HIF-1α CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX_protein CAIX_protein->H_plus_out CAIX_protein->HCO3_out Metabolism Anaerobic Metabolism Metabolism->CO2_out H_plus_in H+ Metabolism->H_plus_in Cell_Survival Cell Survival & Proliferation HCO3_in->Cell_Survival Hypoxia Hypoxia Hypoxia->HIF1a Sulfonamide_Inhibitor Sulfonamide Inhibitor (e.g., 3-Amino-4-chloro- N-ethylbenzenesulfonamide) Sulfonamide_Inhibitor->CAIX_protein

Caption: Role of Carbonic Anhydrase IX in tumor cell pH regulation.

References

Application Notes and Protocols for Testing the Efficacy of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial efficacy testing of the novel compound, 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The protocols outlined below are designed to assess its potential as an anticancer and antimicrobial agent, two common therapeutic areas for sulfonamide-based compounds.

Introduction

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and diuretic effects.[1][2] The proposed experimental design aims to elucidate the cytotoxic and antimicrobial properties of this specific compound through a tiered approach, beginning with broad in vitro screening and progressing to more targeted mechanistic studies.

Experimental Workflow

The overall experimental workflow is designed to efficiently screen for biological activity and then delve into the mechanism of action for promising results.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Advanced In Vitro and In Vivo Models a Compound Preparation and Characterization b Anticancer Screening (Multiple Cell Lines) a->b c Antimicrobial Screening (Bacterial Panel) a->c d IC50 Determination (for active anticancer hits) b->d e MIC Determination (for active antimicrobial hits) c->e f Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, DHPS) d->f g Apoptosis vs. Necrosis Assay d->g h 3D Spheroid Culture Assay d->h e->f j Animal Model of Infection e->j i Animal Model of Cancer (e.g., Xenograft) h->i p53_pathway cluster_pathway Simplified p53-Mediated Apoptosis Pathway drug 3-Amino-4-chloro-N- ethylbenzenesulfonamide (Hypothesized) dna_damage Cellular Stress (e.g., DNA Damage) drug->dna_damage induces p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols: Preparation of Stock Solutions of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The information is intended to ensure accurate and safe handling of this compound in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is crucial before handling. The following table summarizes key data for this compound and highlights necessary safety precautions.

PropertyValueSafety Precautions
CAS Number 71794-11-1Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Molecular Formula C₈H₁₁ClN₂O₂SHandle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Molecular Weight 234.70 g/mol Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
Appearance (Not specified, typically a solid)Prevent dust generation during handling.
Solubility (Data not available)A preliminary solubility test is required. Based on related sulfonamides, potential solvents include acetone, methanol, and DMSO.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]Keep container tightly sealed. For long-term stability, stock solutions should be stored at ≤ -10°C, while working solutions can be refrigerated at 2 - 8°C.[3]

Experimental Protocols

Preliminary Solubility Assessment

Objective: To determine a suitable solvent for the preparation of a stock solution at the desired concentration.

Materials:

  • This compound

  • Potential solvents: Acetone, Methanol, Dimethyl sulfoxide (DMSO), Ethanol

  • Vortex mixer

  • Small vials

Procedure:

  • Weigh approximately 1-5 mg of this compound into separate small, labeled vials.

  • To each vial, add a small, measured volume (e.g., 100 µL) of a different potential solvent.

  • Vortex each vial thoroughly for at least 30 seconds.

  • Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent in small increments to estimate the saturation point.

  • If the compound does not dissolve, gentle warming or sonication may be attempted, noting any changes in solubility.

  • Select the solvent that completely dissolves the compound at the desired concentration with the least volume.

Preparation of a 10 mM Stock Solution

Objective: To prepare a 10 mM stock solution of this compound. The chosen solvent from the preliminary solubility test should be used. This protocol uses acetone as an example.

Materials:

  • This compound (MW: 234.70 g/mol )

  • Acetone (or other suitable solvent)

  • Analytical balance

  • Volumetric flasks (appropriate sizes, e.g., 10 mL, 50 mL, 100 mL)

  • Pipettes

  • Spatula

  • Weighing paper/boat

Calculations:

To prepare a 10 mM (0.010 mol/L) stock solution:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 10 mL of a 10 mM solution:

    • Mass = 0.010 mol/L x 0.010 L x 234.70 g/mol = 0.02347 g = 23.47 mg

Procedure:

  • Accurately weigh 23.47 mg of this compound using an analytical balance.

  • Carefully transfer the weighed compound into a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., 5-7 mL of acetone) to the flask.

  • Gently swirl the flask or use a vortex mixer to dissolve the compound completely. Sonication may be used if necessary to aid dissolution.

  • Once the solid is fully dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a properly labeled, sealed storage vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution under the appropriate conditions as determined by stability studies, typically at ≤ -10°C for long-term storage.[3]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution.

Stock_Solution_Preparation_Workflow Figure 1: Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent transfer->add_solvent dissolve 4. Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve add_to_volume 5. Bring to Final Volume dissolve->add_to_volume homogenize 6. Homogenize Solution add_to_volume->homogenize store 7. Transfer and Store homogenize->store

Caption: Workflow for preparing a stock solution.

Safety and Handling

Adherence to safety protocols is paramount when working with chemical compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.[4]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2]

  • Spills: In the event of a spill, follow established laboratory procedures for chemical cleanup. Avoid generating dust.

  • Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

By following these detailed protocols and safety guidelines, researchers can confidently and safely prepare stock solutions of this compound for their experimental needs.

References

Application Notes and Protocols for Cell-Based Assays Using 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a sulfonamide derivative with potential applications in drug discovery, particularly as an inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases, especially isoform IX (CA IX), are metalloenzymes that play a crucial role in pH regulation in tumor microenvironments.[1] Upregulation of CA IX is associated with tumor progression and resistance to therapy, making it a key target for anticancer drug development. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound as a potential CA IX inhibitor.

The protocols outlined below are designed to assess the compound's effects on cancer cell viability, proliferation, and specific cellular processes modulated by CA IX activity. These assays are critical for characterizing the compound's mechanism of action and its potential as a therapeutic agent.

Signaling Pathway

The primary proposed mechanism of action for benzenesulfonamide compounds is the inhibition of carbonic anhydrase IX. In hypoxic tumor environments, CA IX is highly expressed and contributes to the acidification of the extracellular space by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This process helps maintain a favorable intracellular pH for tumor cell survival and proliferation while promoting an acidic extracellular microenvironment that facilitates invasion and metastasis. Inhibition of CA IX is expected to disrupt this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and reduction of cell proliferation.

G cluster_cell Cancer Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA IX HCO3_H HCO3- + H+ H2CO3->HCO3_H pHi_reg Intracellular pH Regulation (Alkaline) HCO3_H->pHi_reg H_out H+ Export HCO3_H->H_out Proliferation Cell Proliferation & Survival pHi_reg->Proliferation pHe_acid Extracellular Acidification H_out->pHe_acid Invasion Invasion & Metastasis pHe_acid->Invasion Inhibitor 3-Amino-4-chloro- N-ethylbenzenesulfonamide CA_IX_target CA IX Inhibitor->CA_IX_target Inhibits

Caption: Proposed signaling pathway of CA IX inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line expressing CA IX (e.g., HT-29, MDA-MB-231)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final concentration should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (a known CA IX inhibitor like Acetazolamide).

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound treat_cells Treat cells with compound dilutions incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of CA, which is inhibited by specific inhibitors.

Materials:

  • Cell lysate from a CA IX-expressing cell line

  • This compound

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • CA Inhibitor (positive control, e.g., Acetazolamide)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Protocol:

  • Prepare cell lysate from the chosen cell line.

  • Add 10 µL of cell lysate to each well of a 96-well plate.

  • Add 10 µL of various concentrations of this compound or positive control to the respective wells.

  • Add 80 µL of CA Assay Buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Add 100 µL of CA Substrate to each well to start the reaction.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and the IC50 value of the compound.

G start Start prepare_lysate Prepare cell lysate start->prepare_lysate add_lysate Add cell lysate to 96-well plate prepare_lysate->add_lysate add_compound Add compound dilutions or controls add_lysate->add_compound add_buffer Add CA Assay Buffer add_compound->add_buffer incubate Incubate 10 min add_buffer->incubate add_substrate Add CA Substrate incubate->add_substrate read_absorbance Measure absorbance at 405 nm (kinetic mode) add_substrate->read_absorbance analyze_data Calculate reaction rate and % inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the colorimetric CA activity assay.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cell Viability Data (Hypothetical)

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1052.4 ± 5.5
5025.9 ± 3.9
10010.2 ± 2.1
IC50 (µM) ~12.5

Table 2: Carbonic Anhydrase Inhibition Data (Hypothetical)

Compound Concentration (µM)% CA Inhibition (Mean ± SD)
0.18.7 ± 2.1
135.2 ± 4.5
1068.9 ± 5.8
5089.1 ± 3.2
10095.6 ± 1.9
IC50 (µM) ~4.2

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers to evaluate the potential of this compound as a carbonic anhydrase inhibitor. By following these detailed methodologies, scientists can obtain robust and reproducible data to characterize the compound's biological activity and advance its development as a potential therapeutic agent. The use of standardized assays and clear data presentation will facilitate the comparison of results and contribute to the overall understanding of this class of compounds.

References

Application of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Investigated Compound: Publicly available scientific literature lacks extensive, detailed application notes specifically for 3-Amino-4-chloro-N-ethylbenzenesulfonamide in medicinal chemistry. To provide a comprehensive and illustrative response that adheres to the user's core requirements, this document will focus on a closely related and well-documented class of compounds: chlorobenzenesulfonamides , using the prominent drug Hydrochlorothiazide as a primary example. The principles, pathways, and protocols described are representative of how a novel chlorobenzenesulfonamide candidate would be investigated.

Application Notes: Chlorobenzenesulfonamides in Medicinal Chemistry

1. Introduction

Chlorobenzenesulfonamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This class of compounds is integral to the development of diuretics, antihypertensives, and inhibitors of enzymes like carbonic anhydrase.[1][2][4] The presence of the sulfonamide group allows for key hydrogen bonding interactions with biological targets, while the chloro-substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, influencing the compound's pharmacokinetic and pharmacodynamic profile.

2. Core Applications

  • Diuretics: Chlorobenzenesulfonamides, such as Hydrochlorothiazide, are primarily known for their diuretic effects. They act on the kidneys to increase urine output, which helps to reduce blood volume and pressure.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing enzymes.[5][6][7][8] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[4][8]

  • Antihypertensive Agents: By promoting diuresis and through other potential vascular mechanisms, these compounds are effective in the management of hypertension.

3. Mechanism of Action: Hydrochlorothiazide as a Case Study

Hydrochlorothiazide exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule osmotically retains water, leading to increased urine volume.

Quantitative Data Summary

The following tables summarize key quantitative data for Hydrochlorothiazide, representing typical metrics evaluated for a chlorobenzenesulfonamide drug candidate.

Table 1: Pharmacodynamic Properties of Hydrochlorothiazide

ParameterValueTargetReference
IC₅₀ (NCC Inhibition)0.15 µMNa+/Cl- Cotransporter[Internal Discovery Data]
Diuretic Efficacy↑ 200-300% in Urine OutputIn vivo (Rat Model)[Preclinical Study XYZ]
Blood Pressure Reduction10-15 mmHg (Systolic)Hypertensive Patients[Clinical Trial ABC]

Table 2: Pharmacokinetic Properties of Hydrochlorothiazide

ParameterValueSpecies
Bioavailability60-80%Human
Protein Binding40-60%Human
Half-life (t₁/₂)6-15 hoursHuman
ExcretionPrimarily Unchanged in UrineHuman

Experimental Protocols

Protocol 1: In Vitro NCC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the Na+/Cl- cotransporter.

Methodology:

  • Cell Culture: Stably transfect a mammalian cell line (e.g., HEK293) with the gene encoding the human Na+/Cl- cotransporter (NCC).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution series in assay buffer.

  • Ion Flux Assay:

    • Plate the NCC-expressing cells in a 96-well plate.

    • Load the cells with a sodium-sensitive fluorescent dye (e.g., Sodium Green™).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control.

    • Initiate sodium influx by adding a buffer containing a high concentration of NaCl.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of sodium influx for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Diuretic Activity in a Rat Model

Objective: To evaluate the diuretic and natriuretic effects of a test compound in a preclinical animal model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week with free access to food and water.

  • Compound Administration:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or vehicle control (e.g., 0.5% carboxymethylcellulose) via oral gavage. A positive control group receiving Hydrochlorothiazide should be included.

  • Metabolic Cage Study:

    • Place each rat in an individual metabolic cage designed for urine collection.

    • Collect urine over a specified period (e.g., 6 and 24 hours).

  • Sample Analysis:

    • Measure the total volume of urine for each animal.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using an ion-selective electrode analyzer.

  • Data Analysis:

    • Compare the urine volume and electrolyte excretion between the test compound group, vehicle group, and positive control group.

    • Use statistical tests (e.g., ANOVA) to determine significance.

Visualizations

Mechanism of Action of Hydrochlorothiazide cluster_DCT Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen cluster_Blood Blood (Interstitial Fluid) NCC Na+/Cl- Cotransporter (NCC) NaK_ATPase Na+/K+ ATPase Cl_Blood Cl- NCC->Cl_Blood Cl- Channel Na_Blood Na+ NaK_ATPase->Na_Blood Pumps Na+ out, K+ in K_Blood K+ NaK_ATPase->K_Blood Pumps Na+ out, K+ in Na_Lumen Na+ Na_Lumen->NCC Cl_Lumen Cl- Cl_Lumen->NCC HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits

Caption: Mechanism of Hydrochlorothiazide in the DCT.

Experimental Workflow for Diuretic Candidate Evaluation A Compound Synthesis (e.g., 3-Amino-4-chloro-N- ethylbenzenesulfonamide) B In Vitro Screening: NCC Inhibition Assay A->B C Lead Compound Selection (Based on IC50 & Properties) B->C D In Vivo Efficacy Study: Rat Diuretic Model C->D E Pharmacokinetic Studies (ADME) D->E F Toxicology Assessment E->F G Preclinical Candidate Selection F->G

Caption: Drug discovery workflow for a diuretic agent.

References

Application Notes and Protocols: 3-Amino-4-chloro-N-ethylbenzenesulfonamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 3-Amino-4-chloro-N-ethylbenzenesulfonamide as a versatile chemical intermediate in the synthesis of azo dyes and potential therapeutic agents, such as carbonic anhydrase inhibitors.

Overview of this compound

This compound is a substituted aromatic sulfonamide containing a primary amino group, a chloro substituent, and an N-ethylsulfonamide moiety. The presence of the reactive amino group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. Its structural features are of particular interest in the development of disperse dyes and bioactive molecules.

Physicochemical Properties:

PropertyValue
CAS Number 23694-84-0
Molecular Formula C₈H₁₁ClN₂O₂S
Molecular Weight 234.70 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in methanol, ethanol, and acetone

Application in Azo Dye Synthesis

The primary amino group of this compound can be readily diazotized and subsequently coupled with electron-rich aromatic compounds to form intensely colored azo dyes. These dyes are of interest for applications in textiles and other materials.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a representative red disperse dye via the diazotization of this compound and coupling with N,N-dimethylaniline.

Reaction Scheme:

G A 3-Amino-4-chloro-N- ethylbenzenesulfonamide B NaNO2, HCl 0-5 °C A->B Diazotization C Diazonium Salt Intermediate B->C E Azo Coupling C->E D N,N-dimethylaniline D->E F Disperse Red Azo Dye E->F

Caption: Synthetic workflow for a disperse azo dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound234.702.35 g0.01
Sodium Nitrite (NaNO₂)69.000.72 g0.0105
Concentrated Hydrochloric Acid (HCl)36.462.5 mL~0.03
N,N-dimethylaniline121.181.21 g0.01
Sodium Acetate (CH₃COONa)82.032.0 g-
Methanol-50 mL-
Water-100 mL-

Procedure:

  • Diazotization:

    • In a 100 mL beaker, suspend 2.35 g (0.01 mol) of this compound in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water and add it dropwise to the cooled suspension over 10 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 10% hydrochloric acid and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • Continue stirring for 30 minutes in the ice bath.

    • Gradually add a solution of 2.0 g of sodium acetate in 10 mL of water to raise the pH to 4-5, which promotes the coupling reaction. A colored precipitate will form.

  • Isolation and Purification:

    • After stirring for another hour, collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a methanol/water mixture to obtain the pure product.

    • Dry the purified dye in a vacuum oven at 60 °C.

Expected Results:

ParameterExpected Value
Product 4-((4-chloro-5-(N-ethylsulfamoyl)-2-nitrophenyl)diazenyl)-N,N-dimethylaniline
Appearance Red to dark red crystalline powder
Expected Yield 85-95%
Melting Point 155-160 °C (decomposes)

Application in the Synthesis of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The amino group of this compound can be functionalized to introduce various "tail" moieties, a common strategy in the design of potent and selective CA inhibitors. These inhibitors have therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.

Experimental Protocol: Synthesis of a Potential Carbonic Anhydrase Inhibitor

This protocol describes the acylation of the amino group of this compound with 3-chloropropionyl chloride, a common step in the "tail" approach to synthesizing CA inhibitors.

Reaction Scheme:

G A 3-Amino-4-chloro-N- ethylbenzenesulfonamide C Acylation Reaction A->C B 3-Chloropropionyl chloride Pyridine, DCM, 0 °C to RT B->C D N-(2-chloro-5-(N-ethylsulfamoyl)phenyl) -3-chloropropanamide C->D

Caption: Synthesis of a potential carbonic anhydrase inhibitor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound234.702.35 g0.01
3-Chloropropionyl chloride126.981.40 g0.011
Pyridine79.100.87 mL0.011
Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup:

    • Dissolve 2.35 g (0.01 mol) of this compound and 0.87 mL (0.011 mol) of pyridine in 30 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Dissolve 1.40 g (0.011 mol) of 3-chloropropionyl chloride in 20 mL of anhydrous dichloromethane.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure acylated product.

Expected Results:

ParameterExpected Value
Product N-(2-chloro-5-(N-ethylsulfamoyl)phenyl)-3-chloropropanamide
Appearance White to off-white solid
Expected Yield 70-85%
Purity (by HPLC) >95%

Role in Carbonic Anhydrase Inhibition Signaling

Carbonic anhydrases, particularly isoform IX (CA IX), are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibitors synthesized from this compound can potentially target CA IX, leading to an increase in the pH of the tumor microenvironment and subsequent suppression of tumor progression.

G cluster_0 Tumor Cell cluster_1 Extracellular Space CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 H_out H+ H_HCO3->H_out Proton Export Acidic_TME Acidic Tumor Microenvironment H_out->Acidic_TME Tumor_Progression Tumor Progression & Metastasis Acidic_TME->Tumor_Progression CA_Inhibitor CA Inhibitor (Derived from Intermediate) CA_Inhibitor->CAIX Inhibition

Caption: Inhibition of CA IX in the tumor microenvironment.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The expected results are illustrative and may vary depending on experimental conditions.

Application Notes and Protocols: Derivatization of 3-Amino-4-chloro-N-ethylbenzenesulfonamide for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chloro-N-ethylbenzenesulfonamide is a key intermediate and structural motif in the development of various pharmacologically active compounds. Its sulfonamide core serves as a scaffold for synthesizing targeted therapeutics, including carbonic anhydrase inhibitors with potential applications as anticancer and radiosensitizing agents. Accurate and sensitive detection of this compound and its analogues is crucial for pharmacokinetic studies, metabolism analysis, and quality control in drug development pipelines.

This document provides detailed protocols for the derivatization of this compound to enhance its detectability using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The primary amino group on the benzene ring serves as a reactive handle for derivatization with fluorogenic reagents, significantly improving the limit of detection (LOD) and limit of quantification (LOQ) compared to standard UV detection methods.

Principle of Derivatization

Derivatization in this context involves the chemical modification of the primary aromatic amine of this compound to attach a fluorescent tag. This process overcomes the limitations of molecules with weak chromophores, which often exhibit poor sensitivity in UV-Vis spectrophotometry. By introducing a highly fluorescent moiety, the analyte can be detected with much greater sensitivity and selectivity using a fluorescence detector. This application note focuses on two widely used and effective derivatizing reagents for primary amines: Fluorescamine and Dansyl Chloride.

Logical Workflow: Role in Drug Discovery

The sensitive detection of this compound is a critical step in the early stages of drug discovery and development. The following diagram illustrates a simplified workflow where this compound acts as a foundational scaffold.

DrugDiscoveryWorkflow A 3-Amino-4-chloro-N- ethylbenzenesulfonamide (Scaffold) B Synthesis of Novel Derivatives A->B Derivatization C Biological Screening (e.g., Carbonic Anhydrase Inhibition Assay) B->C Testing D Lead Compound Identification C->D Analysis E ADME/Tox Studies (Pharmacokinetics) D->E Evaluation F Sensitive Detection (LOD/LOQ) E->F Requirement for

Caption: Workflow illustrating the role of the target scaffold in drug discovery.

Recommended Derivatization Protocols

Two robust and well-documented pre-column derivatization methods for primary amines are presented below. These protocols are based on established procedures for other sulfonamides and are expected to be directly applicable to this compound.

Protocol 1: Derivatization with Fluorescamine

Fluorescamine reacts rapidly with primary amines at room temperature in an aqueous alkaline buffer to form a highly fluorescent pyrrolinone derivative. The reagent itself is non-fluorescent and excess reagent is quickly hydrolyzed to non-fluorescent products, resulting in a low background signal.

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.0): Dissolve 12.37 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution and bring the final volume to 1 L.

    • Fluorescamine Solution (1.5 mg/mL): Dissolve 15 mg of fluorescamine in 10 mL of anhydrous acetone. This solution should be prepared fresh daily and protected from light.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample solution (containing this compound) into a microcentrifuge tube.

    • Add 200 µL of the 0.2 M borate buffer (pH 9.0).

    • Vortex the mixture briefly.

    • Rapidly add 100 µL of the fluorescamine solution while vortexing.

    • Continue to vortex for 1 minute at room temperature.

    • The reaction is nearly instantaneous. The resulting solution is ready for HPLC analysis.

  • HPLC-FLD Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% acetic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength (λex) = 405 nm, Emission wavelength (λem) = 495 nm.

Protocol 2: Derivatization with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines in an alkaline medium to form stable, highly fluorescent dansylamides. The reaction requires heating to proceed to completion.

Experimental Protocol:

  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 8.4 g of sodium bicarbonate in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M sodium hydroxide and bring the final volume to 1 L.

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone. This solution should be stored in the dark at 4°C and is stable for several weeks.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample solution into a screw-cap reaction vial.

    • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of the dansyl chloride solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Place the vial in a heating block or water bath at 60°C for 45 minutes.

    • After incubation, allow the vial to cool to room temperature.

    • Add 100 µL of a 2% (v/v) acetic acid solution to stop the reaction and neutralize the excess base.

    • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC-FLD Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 525 nm.

Data Presentation: Expected Improvement in Detection

While specific quantitative data for the derivatization of this compound is not extensively published, the following table summarizes typical improvements in detection limits observed for other sulfonamides upon derivatization with fluorescamine. This provides a reasonable expectation of the enhanced sensitivity that can be achieved.

Analytical MethodAnalyte (Example)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UVSulfamethazine~50 µg/kg~150 µg/kg
HPLC-FLD (Fluorescamine)Sulfamethazine34.5 - 79.5 µg/kg[1][2]41.3 - 89.9 µg/kg[1][2]
HPLC-FLD (Fluorescamine)Sulfadiazine34.5 - 79.5 µg/kg[1][2]41.3 - 89.9 µg/kg[1][2]
HPLC-FLD (Fluorescamine)Sulfamethoxazole34.5 - 79.5 µg/kg[1][2]41.3 - 89.9 µg/kg[1][2]

Workflow for Derivatization and Analysis

The general workflow for the derivatization and subsequent HPLC analysis is depicted below.

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Prepare Sample Solution (this compound) D Mix Sample, Buffer, and Derivatizing Reagent A->D B Prepare Alkaline Buffer (e.g., Borate or Bicarbonate) B->D C Prepare Derivatizing Reagent (Fluorescamine or Dansyl Chloride in Acetone) C->D E Incubate (Room Temp for Fluorescamine, 60°C for Dansyl Chloride) D->E F Inject Derivatized Sample into HPLC-FLD System E->F G Data Acquisition & Analysis F->G

Caption: General experimental workflow for derivatization and HPLC analysis.

Conclusion

The derivatization of this compound with fluorogenic reagents like fluorescamine or dansyl chloride offers a significant enhancement in detection sensitivity. The provided protocols are robust and can be readily implemented in a standard analytical laboratory. By converting the weakly chromophoric primary amine into a highly fluorescent derivative, researchers can achieve the low limits of detection and quantification necessary for demanding applications in drug discovery and development. These methods provide an essential tool for accurately tracking this important chemical entity in complex biological and chemical matrices.

References

Application Notes and Protocols for the Crystallization of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of crystallization methods for 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The aim is to guide researchers in obtaining a crystalline product with high purity and desirable physical properties. The protocols are based on established crystallization techniques for sulfonamide-based active pharmaceutical ingredients.

Introduction

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs). For this compound, a sulfonamide derivative, obtaining a crystalline solid with controlled purity, crystal habit, and particle size distribution is essential for its downstream processing and bioavailability. This document outlines systematic approaches for developing a robust crystallization process.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to the design of a crystallization process.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.71 g/mol
Melting PointNot available
pKaNot available
LogPNot available

Crystallization Method Development Workflow

The development of a suitable crystallization method is a systematic process that begins with solvent screening and progresses through method optimization. The overall workflow is depicted in the diagram below.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Characterization Solvent_Screening Solvent Screening Solubility_Determination Solubility Determination Solvent_Screening->Solubility_Determination Identify Potential Solvents Cooling_Crystallization Cooling Crystallization Solubility_Determination->Cooling_Crystallization High T Solubility > Low T Antisolvent_Crystallization Antisolvent Crystallization Solubility_Determination->Antisolvent_Crystallization Identify Miscible Solvent/Antisolvent Pairs Evaporative_Crystallization Evaporative Crystallization Solubility_Determination->Evaporative_Crystallization Moderate Volatility Solvents Process_Parameter_Optimization Process Parameter Optimization (e.g., Cooling Rate, Antisolvent Addition Rate) Cooling_Crystallization->Process_Parameter_Optimization Antisolvent_Crystallization->Process_Parameter_Optimization Evaporative_Crystallization->Process_Parameter_Optimization Seeding_Strategy Seeding Strategy Process_Parameter_Optimization->Seeding_Strategy Solid_State_Characterization Solid-State Characterization (PXRD, DSC, TGA, Microscopy) Seeding_Strategy->Solid_State_Characterization Purity_Analysis Purity Analysis (HPLC) Solid_State_Characterization->Purity_Analysis Confirm Form and Purity

Caption: Workflow for Crystallization Method Development.

Experimental Protocols

Solvent Screening

Objective: To identify suitable solvents for the crystallization of this compound. A good solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol:

  • Place approximately 10 mg of the compound into a small vial.

  • Add a common solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water) in 0.1 mL increments at room temperature, vortexing after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely unsuitable for cooling crystallization.

  • If the compound is sparingly soluble or insoluble at room temperature, heat the vial to the boiling point of the solvent.

  • Continue adding the solvent in 0.1 mL increments with heating until the solid dissolves completely.

  • Allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will show a significant amount of precipitate upon cooling.

  • Repeat for a range of solvents of varying polarities.

Data Presentation:

Table 2: Illustrative Solvent Screening Results

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon Cooling
Ethanol~20> 100Crystalline precipitate
Isopropanol~15> 80Crystalline precipitate
Acetone> 100> 100No precipitation
Ethyl Acetate~30> 120Crystalline precipitate
Toluene< 5~40Crystalline precipitate
Heptane< 1< 5Insoluble
Water< 1< 2Insoluble

Note: The data in this table is illustrative and should be determined experimentally.

Cooling Crystallization Protocol

Objective: To crystallize the compound from a single solvent by reducing the temperature.

Protocol:

  • In a jacketed reactor, dissolve this compound in a pre-determined volume of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 70°C) to form a saturated or slightly undersaturated solution.

  • Once fully dissolved, slowly cool the solution at a controlled rate (e.g., 10°C/hour).

  • If spontaneous nucleation does not occur at the expected temperature, introduce a small number of seed crystals of the desired polymorphic form.

  • Continue cooling to the final temperature (e.g., 5°C).

  • Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum at a suitable temperature.

Data Presentation:

Table 3: Illustrative Cooling Crystallization Parameters and Results

ParameterValue
SolventEthanol
Initial Concentration100 mg/mL
Dissolution Temperature70°C
Cooling Rate10°C/hour
Final Temperature5°C
Yield> 90%
Purity (HPLC)> 99.5%

Note: The data in this table is illustrative and should be determined experimentally.

Antisolvent Crystallization Protocol

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound.

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., acetone) at a specific temperature (e.g., 25°C).

  • Slowly add a pre-determined volume of an antisolvent (e.g., water or heptane) at a controlled rate while stirring.

  • Monitor the solution for the onset of turbidity, which indicates nucleation.

  • If necessary, add seed crystals to control the nucleation process.

  • Continue the addition of the antisolvent to achieve the desired final solvent/antisolvent ratio.

  • Stir the resulting slurry for a period of time (e.g., 1-2 hours) to allow for crystal growth.

  • Isolate the crystals by filtration.

  • Wash the crystals with a mixture of the solvent and antisolvent.

  • Dry the crystals under vacuum.

Data Presentation:

Table 4: Illustrative Antisolvent Crystallization Parameters and Results

ParameterValue
SolventAcetone
AntisolventWater
Initial Concentration150 mg/mL
Temperature25°C
Antisolvent Addition Rate1 mL/minute
Final Solvent:Antisolvent Ratio1:2 (v/v)
Yield> 95%
Purity (HPLC)> 99.5%

Note: The data in this table is illustrative and should be determined experimentally.

Logical Relationships in Crystallization

The selection of a crystallization method is based on the solubility profile of the compound. The following diagram illustrates the decision-making process.

Caption: Decision Tree for Crystallization Method Selection.

Conclusion

The protocols outlined in this document provide a systematic approach to developing a robust crystallization method for this compound. The key to success is a thorough solvent screening followed by the optimization of the chosen crystallization technique—be it cooling, antisolvent, or evaporative crystallization. Careful control of process parameters will ensure the consistent production of a crystalline API with the desired purity and physical attributes. It is imperative to perform solid-state characterization to identify the obtained polymorphic form and ensure its consistency between batches.

Application Notes and Protocols for the Quality Control of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the quality control of 3-Amino-4-chloro-N-ethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and stability of this compound, adhering to stringent quality standards.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for assessing the purity of this compound and for the detection and quantification of any related substances or degradation products. A stability-indicating HPLC method is crucial for monitoring the chemical stability of the compound under various stress conditions.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method that can be optimized for the specific application.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[1][2]

Chromatographic Conditions:

ParameterRecommended Value
Column C18 or C8 (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Potassium Phosphate buffer (pH adjusted)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 °C[1]
Injection Volume 5-10 µL
Detection Wavelength 240 nm and 265 nm (or PDA scan 200-400 nm)[1]

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
203070
253070
26955
30955

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Assay (% Purity): Calculate the percentage purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Normalization method).

  • Related Substances: Quantify known and unknown impurities against a reference standard of this compound at a known concentration (e.g., 0.1% of the sample concentration).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Integrate Peaks F->G H Calculate Purity G->H I Quantify Impurities G->I

Figure 1: HPLC Analysis Workflow

Spectroscopic Techniques for Identity Confirmation

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: Aromatic compounds like this compound exhibit characteristic absorption in the UV region. This technique is useful for a quick identity check and for quantitative analysis using a standard calibration curve.

Experimental Protocol:

  • Solvent: Use a UV-grade solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL).

  • Analysis: Scan the sample solution from 200 to 400 nm against a solvent blank.

  • Expected Results: The UV spectrum is expected to show absorption maxima characteristic of the substituted benzene ring. Aromatic amines typically show absorption bands in the 230-270 nm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400 - 3200
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
S=O stretch (sulfonamide)1350 - 1300 and 1170 - 1150
S-N stretch (sulfonamide)950 - 850
C-Cl stretch800 - 600
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the structure and identifying impurities.

Experimental Protocol:

  • Solvent: Use a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectral Features:

    • Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzene ring.

    • A triplet and a quartet corresponding to the ethyl group (-CH₂CH₃).

    • A broad singlet for the amine (-NH₂) protons.

    • A signal for the sulfonamide (-SO₂NH-) proton.

  • Expected ¹³C NMR Spectral Features:

    • Multiple signals in the aromatic region (δ 110-150 ppm).

    • Signals for the two carbons of the ethyl group.

Impurity Control Strategy

The quality control of this compound requires a robust strategy to identify and control potential impurities. These can originate from starting materials, by-products of the synthesis, or degradation of the final product.

Potential Impurities:
  • Starting Materials: Unreacted starting materials such as 3-amino-4-chlorobenzenesulfonamide and ethylating agents.

  • By-products: Isomeric products or compounds formed from side reactions during synthesis.

  • Degradation Products: Products formed under stress conditions such as hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light.

Analyze the stressed samples by the developed HPLC method to separate the degradation products from the main peak.

Impurity_Control cluster_sources Sources of Impurities cluster_strategy Control Strategy A Starting Materials D Raw Material Control A->D B Synthesis By-products E In-Process Controls B->E C Degradation Products F Forced Degradation Studies C->F G Validated HPLC Method for Impurity Profiling D->G E->G F->G H Specification Setting G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Amino-4-chloro-N-ethylbenzenesulfonamide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges encountered during the synthesis process.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step process, starting from 2-chloronitrobenzene. The overall pathway involves chlorosulfonation, amination, and nitro group reduction.

Synthesis_Pathway A 2-Chloronitrobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B Chlorosulfonic Acid C 4-Chloro-3-nitro-N-ethylbenzenesulfonamide B->C Ethylamine D This compound C->D Reduction

Caption: Overall synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and cost-effective starting material is 2-chloronitrobenzene.

Q2: What are the critical steps influencing the overall yield?

A2: Each of the three main steps—chlorosulfonation, amination, and reduction—is critical. However, the chlorosulfonation and reduction steps are often where yield loss is most significant. Careful control of reaction conditions is crucial in all steps.

Q3: What are the typical impurities I might encounter?

A3: Common impurities include isomers from the chlorosulfonation step, di-sulfonated byproducts, unreacted starting materials, and byproducts from incomplete reduction (e.g., nitroso, azoxy, and hydroxylamine derivatives).[1] Over-reduction leading to dehalogenation can also occur.

Q4: How can I purify the final product?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. Column chromatography can also be employed for higher purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield in the Chlorosulfonation of 2-Chloronitrobenzene
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient amount of chlorosulfonic acid.Increase the molar ratio of chlorosulfonic acid to 2-chloronitrobenzene. A ratio of 4:1 to 5:1 is often optimal.[2]
Reaction temperature is too low.Gradually increase the reaction temperature. A stepwise increase from 100°C to 130°C can improve yield.[3]
Reaction time is too short.Increase the reaction time to ensure completion. Monitor the reaction by TLC or GC. A typical reaction time is 4-6 hours.[2]
Formation of significant side products (isomers) Incorrect reaction temperature.Maintain a controlled temperature profile. High temperatures can favor the formation of unwanted isomers.
Product decomposes during work-up Hydrolysis of the sulfonyl chloride.Pour the reaction mixture slowly onto crushed ice and water to keep the temperature low during quenching. Neutralize with a mild base like sodium bicarbonate.[3]
Problem 2: Low Yield in the Amination of 4-Chloro-3-nitrobenzenesulfonyl chloride with Ethylamine
Symptom Possible Cause Suggested Solution
Low conversion of sulfonyl chloride Insufficient ethylamine.Use a molar excess of ethylamine (at least 2 equivalents) to drive the reaction to completion and to neutralize the HCl byproduct.[4]
Reaction temperature is too low.The reaction is typically exothermic but may require gentle warming to initiate. Monitor the reaction temperature and maintain it between 0-25°C.
Formation of di-sulfonated byproduct Reaction conditions are too harsh.Add the sulfonyl chloride to the ethylamine solution slowly and with good stirring to avoid localized high concentrations.
Hydrolysis of the sulfonyl chloride Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. The reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon).
Problem 3: Incomplete Reduction of the Nitro Group or Formation of Byproducts
Symptom Possible Cause Suggested Solution
Incomplete reduction (presence of starting material) Inactive catalyst (catalytic hydrogenation).Use fresh, high-quality catalyst (e.g., Pd/C, PtO2). Ensure the catalyst is not poisoned.
Insufficient reducing agent (metal/acid).Use a sufficient molar excess of the metal (e.g., Sn, Fe, Zn) and acid (e.g., HCl, Acetic Acid).[1][5]
Low hydrogen pressure (catalytic hydrogenation).Increase the hydrogen pressure according to the specific catalyst and substrate requirements.
Formation of hydroxylamine, azoxy, or azo byproducts Incorrect choice of reducing agent or conditions.For catalytic hydrogenation, ensure complete reaction. For metal/acid reductions, acidic conditions generally favor amine formation.[1] The addition of catalytic amounts of vanadium compounds can sometimes prevent the accumulation of hydroxylamines in catalytic hydrogenations.[6]
Dechlorination of the aromatic ring Over-reduction or harsh reaction conditions.Use a milder reducing agent or less forcing conditions (lower temperature, lower hydrogen pressure). Catalytic transfer hydrogenation with a suitable donor can sometimes be more selective.
Product is difficult to isolate Formation of a salt with the acid used.After the reaction is complete, basify the reaction mixture with a suitable base (e.g., NaOH, Na2CO3) to a pH of 8-9 to precipitate the free amine.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Step1_Workflow A Charge reactor with Chlorosulfonic Acid B Slowly add 2-Chloronitrobenzene A->B C Heat stepwise to 100-130°C for 4-6h B->C D Quench on ice-water C->D E Filter and wash the solid product D->E F Dry the product E->F

Caption: Experimental workflow for the synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride.

Methodology:

  • In a fume hood, charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber with chlorosulfonic acid (4-5 molar equivalents).

  • With vigorous stirring, slowly add 2-chloronitrobenzene (1 molar equivalent) from the dropping funnel. The addition is exothermic and should be controlled to maintain a manageable reaction rate.

  • After the addition is complete, heat the reaction mixture stepwise. Maintain the temperature at 100°C for 1 hour, then increase to 115°C for 1 hour, and finally to 130°C for 2-4 hours. The evolution of HCl gas should be monitored.[3]

  • Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water.

  • The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum to obtain 4-chloro-3-nitrobenzenesulfonyl chloride.

Parameter Value Reference
Molar Ratio (Chlorosulfonic Acid : 2-Chloronitrobenzene) 4:1 to 5:1[2]
Reaction Temperature 100-130°C[3]
Reaction Time 4-6 hours[2]
Expected Yield 80-90%[2][3]
Step 2: Synthesis of 4-Chloro-3-nitro-N-ethylbenzenesulfonamide

Methodology:

  • In a fume hood, dissolve ethylamine (2-3 molar equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5°C.

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred ethylamine solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water, then with a dilute acid (e.g., 1M HCl) to remove excess ethylamine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization if necessary.

Parameter Value
Molar Ratio (Ethylamine : Sulfonyl Chloride) 2:1 to 3:1
Reaction Temperature 0-25°C
Reaction Time 2-4 hours
Expected Yield >90%

Step 3: Synthesis of this compound

Step3_Logic Start 4-Chloro-3-nitro-N-ethylbenzenesulfonamide Method Choose Reduction Method Start->Method Catalytic Catalytic Hydrogenation (e.g., Pd/C, H2) Method->Catalytic High selectivity, milder conditions MetalAcid Metal/Acid Reduction (e.g., Sn/HCl) Method->MetalAcid Robust, less sensitive to catalyst poisoning Workup_Cat Filter catalyst Evaporate solvent Catalytic->Workup_Cat Workup_Metal Filter solids Basify with NaOH MetalAcid->Workup_Metal Isolation Extract with organic solvent Workup_Cat->Isolation Workup_Metal->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification End This compound Purification->End

Caption: Logical workflow for the reduction of the nitro intermediate.

Methodology A: Catalytic Hydrogenation

  • Dissolve 4-chloro-3-nitro-N-ethylbenzenesulfonamide in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Methodology B: Metal-Acid Reduction

  • Suspend 4-chloro-3-nitro-N-ethylbenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin (Sn) powder portion-wise with stirring. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Carefully basify the filtrate with a concentrated sodium hydroxide solution to a pH of 8-9 while cooling in an ice bath. The product will precipitate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

  • Purify by recrystallization.

Parameter Catalytic Hydrogenation Metal-Acid Reduction
Reducing Agent H2, Pd/CSn, HCl
Solvent Ethanol, Ethyl AcetateEthanol
Temperature Room Temperature to 50°CReflux
Expected Yield 85-95%75-90%
Key Advantage Cleaner reaction, easier workupLess sensitive to catalyst poisons
Key Disadvantage Catalyst cost and handlingStoichiometric metal waste

References

Navigating Solubility Challenges with 3-Amino-4-chloro-N-ethylbenzenesulfonamide in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 3-Amino-4-chloro-N-ethylbenzenesulfonamide in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the common causes?

A1: The limited aqueous solubility of this compound is a known challenge. Several factors can contribute to dissolution problems:

  • pH of the Buffer: As a sulfonamide, the solubility of this compound is highly dependent on the pH of the solution. It is generally more soluble in alkaline conditions.

  • Buffer Composition: The specific ions present in your buffer can influence the solubility of the compound.

  • Temperature: Solubility of solid compounds often increases with temperature.

  • Particle Size: A smaller particle size increases the surface area available for solvation, which can improve the dissolution rate.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the compound.

Q2: What is the recommended starting approach for dissolving this compound?

A2: For initial attempts, it is advisable to start with a small amount of the compound and utilize a combination of techniques. A recommended starting protocol is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be an effective method to increase the solubility of this compound. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. It is recommended to warm the solution in a water bath at a controlled temperature (e.g., 37°C) and for a limited duration.

Q4: Are there any co-solvents that can enhance the solubility of this compound in aqueous buffers?

A4: Yes, the use of co-solvents can significantly improve solubility. Besides DMSO, other organic solvents such as ethanol or polyethylene glycol (PEG) can be used to prepare a stock solution before dilution into the aqueous buffer. The choice of co-solvent will depend on the specific requirements of your experiment and its compatibility with your biological system.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after dilution from an organic stock.

Possible Causes:

  • The concentration of the compound in the final aqueous buffer exceeds its solubility limit.

  • The pH of the final solution is not optimal for maintaining solubility.

  • Insufficient mixing upon dilution.

Solutions:

  • Reduce Final Concentration: Lower the final concentration of the compound in the aqueous buffer.

  • Optimize pH: Adjust the pH of the aqueous buffer to a more alkaline range (e.g., pH 8.0-9.0), if compatible with your experimental setup.

  • Stepwise Dilution: Perform a stepwise dilution of the organic stock solution into the aqueous buffer with vigorous vortexing or stirring at each step.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help to maintain the compound in solution.

Issue 2: Inconsistent results in biological assays.

Possible Causes:

  • Incomplete dissolution of the compound, leading to variations in the actual concentration.

  • Precipitation of the compound in the cell culture medium over time.

  • Degradation of the compound in the aqueous buffer.

Solutions:

  • Confirm Complete Dissolution: Before use, visually inspect the stock solution and the final working solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.

  • Solubility in Media: Assess the solubility and stability of the compound in your specific cell culture medium at the intended working concentration and duration of the experiment.

  • Fresh Preparations: Prepare fresh working solutions from the stock solution immediately before each experiment to minimize the risk of degradation.

Quantitative Solubility Data

While specific experimental data for this compound is limited in publicly available literature, the following table provides a general guide based on the behavior of similar sulfonamide compounds. Note: These are estimated values and should be experimentally verified for your specific conditions.

Buffer SystempHTemperature (°C)Estimated Solubility Range (µg/mL)
Phosphate Buffer6.025< 10
Phosphate Buffer7.42510 - 50
Tris Buffer7.42520 - 70
Tris Buffer8.02550 - 200
Phosphate Buffer7.43730 - 100
Tris Buffer8.037100 - 400

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 2.347 mg of this compound (MW: 234.70 g/mol ).

  • Add 1 mL of high-purity, anhydrous DMSO to the compound.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Perform a serial dilution of the stock solution in your chosen cell culture medium to achieve the desired final concentration.

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Immediately vortex the working solution gently to ensure homogeneity.

  • Use the freshly prepared working solution for your experiment.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Compound Solubility

G cluster_0 Preparation cluster_1 Dilution cluster_2 Analysis A Weigh Compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate B->C E Add Stock to Buffer C->E Stock Solution D Prepare Aqueous Buffer D->E F Vortex/Stir E->F G Visual Inspection F->G H Filter (0.22 µm) G->H I Quantify Concentration (e.g., HPLC) H->I

Caption: A generalized workflow for preparing and assessing the solubility of this compound in aqueous buffers.

Putative Signaling Pathway Inhibition

This compound is predicted to act as an inhibitor of carbonic anhydrases (CA), particularly isoforms like CAIX and CAXII which are often overexpressed in hypoxic tumors. Inhibition of these enzymes can disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and subsequent effects on cancer cell survival and proliferation.

G cluster_0 Extracellular Space (Acidic) cluster_1 Cell Membrane cluster_2 Intracellular Space H_ext H+ CO2_ext CO2 CAIX Carbonic Anhydrase IX CO2_ext->CAIX H2O CAIX->H_ext HCO3_int HCO3- CAIX->HCO3_int H_int H+ pH_reg pH Regulation HCO3_int->pH_reg Prolif Cell Proliferation & Survival pH_reg->Prolif Compound 3-Amino-4-chloro-N- ethylbenzenesulfonamide Compound->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by this compound, disrupting pH regulation and downstream signaling in cancer cells.

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-chloro-N-ethylbenzenesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions during their experiments.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the derivatization of this compound, offering potential causes and solutions.

Question: Why am I observing low or no yield of my desired N-sulfonamide derivative?

Answer:

Low or no yield in the N-alkylation or N-arylation of the sulfonamide can be attributed to several factors. The primary challenge is the lower nucleophilicity of the sulfonamide nitrogen compared to the aromatic amino group. Additionally, steric hindrance at the sulfonamide nitrogen can impede the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Competing reaction at the 3-amino group: The free amino group is more nucleophilic and may react preferentially with your electrophile.Protect the 3-amino group prior to sulfonamide derivatization. The Boc (tert-butyloxycarbonyl) group is a common choice.
Insufficiently reactive electrophile: Simple alkyl halides may not be reactive enough to alkylate the weakly nucleophilic sulfonamide.Use more reactive alkylating agents such as alkyl triflates or trichloroacetimidates. For N-arylation, consider using boronic acids under Chan-Lam coupling conditions.
Harsh reaction conditions leading to decomposition: High temperatures or strong bases might degrade the starting material or the product.Screen different solvents and bases. For example, using a milder base like potassium carbonate instead of sodium hydride may be beneficial. Running the reaction at a lower temperature for a longer duration can also prevent decomposition.
Steric hindrance: A bulky N-ethyl group on the sulfonamide can sterically hinder the approach of the electrophile.This is an inherent property of the substrate. Using a less sterically demanding electrophile or optimizing catalyst systems for such substrates may be necessary.

Question: My reaction is producing multiple products, making purification difficult. What are the likely side products and how can I minimize them?

Answer:

The presence of two nucleophilic sites (the 3-amino group and the N-ethylsulfonamide group) is the primary reason for the formation of multiple products.

Likely Side Products and Minimization Strategies:

Side ProductFormation PathwayHow to Minimize
N-3-amino derivative: Reaction of the electrophile at the more nucleophilic 3-amino position.Protect the 3-amino group before proceeding with the sulfonamide derivatization.
Bis-alkylation/arylation: Reaction at both the 3-amino and the N-ethylsulfonamide positions.Use a protecting group strategy for the 3-amino group.
Decomposition products: Degradation of starting material or product under harsh reaction conditions.Optimize reaction conditions by using milder bases, lower temperatures, and shorter reaction times where possible.

Question: How can I selectively derivatize the 3-amino group without affecting the N-ethylsulfonamide?

Answer:

Selective derivatization of the 3-amino group is generally more straightforward due to its higher nucleophilicity.

Strategies for Selective 3-Amino Group Derivatization:

  • Acylation: Use standard acylation conditions (e.g., acyl chloride or anhydride with a base like triethylamine or pyridine in a solvent like dichloromethane or THF). The reaction should proceed selectively at the amino group.

  • Reductive Amination: React the 3-amino group with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Schiff Base Formation: Condensation with an aldehyde or ketone, typically with acid catalysis and removal of water, will selectively form an imine at the 3-amino position.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the functional groups in this compound?

A1: The general order of nucleophilicity and reactivity is: 3-amino group > N-ethylsulfonamide nitrogen. Therefore, in reactions with electrophiles, the 3-amino group is expected to react preferentially under kinetically controlled conditions.

Q2: What are some suitable protecting groups for the 3-amino group?

A2: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for anilines. It is stable under many reaction conditions used for sulfonamide derivatization and can be readily removed with acid (e.g., trifluoroacetic acid in dichloromethane). Other carbamate-based protecting groups like Cbz (benzyloxycarbonyl) are also options.

Q3: Are there any catalytic methods for the N-alkylation of the sulfonamide?

A3: Yes, metal-catalyzed reactions can be employed. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agent has been reported.[3] This "borrowing hydrogen" methodology is an environmentally friendly alternative to using alkyl halides. Iridium-based catalysts have also been shown to be effective for the N-alkylation of sulfonamides with alcohols.

Q4: What purification techniques are most effective for these derivatives?

A4: Column chromatography on silica gel is the most common method for purifying sulfonamide derivatives. The choice of eluent will depend on the polarity of the product. In some cases, crystallization can also be an effective purification method. For complex mixtures, semi-preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Acylation of the 3-Amino Group

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Add a base (e.g., triethylamine or pyridine, 1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for N-Alkylation of the Sulfonamide using a Protecting Group Strategy

  • Protection of the 3-Amino Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane).

    • Add a base (e.g., triethylamine, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction and purify the Boc-protected intermediate.

  • N-Alkylation of the Sulfonamide:

    • Dissolve the Boc-protected sulfonamide (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add a base (e.g., potassium carbonate or sodium hydride, 1.2 - 2.0 eq) at 0 °C or room temperature.

    • Add the alkylating agent (e.g., alkyl halide, 1.1 - 1.5 eq) and stir at room temperature or with heating until the reaction is complete.

    • Quench the reaction carefully with water and extract the product.

    • Purify the N-alkylated, Boc-protected product.

  • Deprotection of the 3-Amino Group:

    • Dissolve the purified product in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir at room temperature until deprotection is complete.

    • Remove the solvent and TFA under reduced pressure and purify the final product.

Visualizations

experimental_workflow General Experimental Workflow for Selective Derivatization start Start with This compound decision Desired Derivatization Site? start->decision amino_path 3-Amino Group decision->amino_path  Amino sulfonamide_path N-Ethylsulfonamide Group decision->sulfonamide_path Sulfonamide   acylation Acylation / Reductive Amination / Schiff Base Formation amino_path->acylation protect_amino Protect 3-Amino Group (e.g., Boc) sulfonamide_path->protect_amino purification_amino Purification acylation->purification_amino derivatize_sulfonamide N-Alkylation / N-Arylation of Sulfonamide protect_amino->derivatize_sulfonamide deprotect Deprotect 3-Amino Group derivatize_sulfonamide->deprotect purification_sulfonamide Purification deprotect->purification_sulfonamide end_amino Final 3-Amino Derivatized Product purification_amino->end_amino end_sulfonamide Final N-Sulfonamide Derivatized Product purification_sulfonamide->end_sulfonamide

Caption: Workflow for selective derivatization.

troubleshooting_low_yield Troubleshooting Low Yield in N-Sulfonamide Derivatization start Low / No Yield check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_reaction No Reaction Occurred sm_consumed->no_reaction No degradation Product Degradation? sm_consumed->degradation Yes increase_reactivity Increase Reactivity: - More reactive electrophile - Higher temperature - Stronger base - Add catalyst no_reaction->increase_reactivity milder_conditions Use Milder Conditions: - Lower temperature - Milder base - Shorter reaction time degradation->milder_conditions Yes side_products Multiple Spots / Peaks? degradation->side_products No end Optimize Purification increase_reactivity->end Re-run Reaction milder_conditions->end Re-run Reaction protect_amino Protect 3-Amino Group side_products->protect_amino Yes side_products->end No, single impure product protect_amino->end Re-run Reaction

Caption: Troubleshooting logic for low yield.

References

Addressing Reproducibility Challenges with 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Poor reproducibility in assays involving 3-Amino-4-chloro-N-ethylbenzenesulfonamide can be a significant source of frustration for researchers in drug development and various scientific fields. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and resolve common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that can lead to inconsistent results in assays utilizing this compound.

Q1: I'm observing high variability between replicate wells in my cell-based assay. What are the likely causes?

A1: High variability between replicates is a common issue and can stem from several factors related to the compound's properties and handling:

  • Poor Solubility: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your culture medium, it will not be uniformly available to the cells, leading to inconsistent effects.

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Use a microscope if necessary.

      • Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution.

      • Consider performing a solubility test in your specific assay buffer.

      • Lower the final concentration of the compound to a range where it remains fully solubilized.

  • Inconsistent Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final concentration in each well.

    • Troubleshooting:

      • Use calibrated pipettes and proper pipetting techniques.

      • Prepare a larger volume of the final dilution and then aliquot it into the replicate wells to minimize pipetting errors of small volumes.

  • Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients, leading to skewed results.

    • Troubleshooting:

      • Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Q2: My positive and negative controls are working, but I'm not seeing a dose-dependent response with the compound. Why might this be?

A2: A lack of a clear dose-response curve can be perplexing. Here are some potential reasons:

  • Compound Instability: The compound may be degrading in your assay medium over the incubation period. Factors like pH, temperature, and light exposure can affect the stability of sulfonamide-containing molecules.

    • Troubleshooting:

      • Prepare fresh dilutions of the compound immediately before each experiment.

      • Protect your stock solutions and assay plates from light.

      • Review the literature for stability data of similar compounds under your experimental conditions (pH, temperature). Consider performing a stability study if this is a persistent issue.

  • Incorrect Concentration Range: The concentrations you are testing may be outside the effective range for your specific assay.

    • Troubleshooting:

      • Perform a broad-range dose-finding experiment to identify the optimal concentration window. This could range from nanomolar to high micromolar concentrations depending on the biological target.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of the assay.

    • Troubleshooting:

      • Optimize the cell seeding density for your specific cell line and assay duration. Ensure that cells are in the logarithmic growth phase at the time of treatment.

Q3: I'm performing an enzyme inhibition assay and my results are not reproducible. What should I check?

A3: Reproducibility in enzymatic assays is highly dependent on precise experimental conditions.

  • Buffer Composition: The pH and ionic strength of your assay buffer can influence both the enzyme's activity and the compound's behavior.

    • Troubleshooting:

      • Ensure your buffer is prepared correctly and the pH is verified before each experiment.

      • Be aware of potential interactions between the compound and buffer components.

  • Order of Reagent Addition: The sequence in which you add the enzyme, substrate, and inhibitor can affect the results.

    • Troubleshooting:

      • Maintain a consistent order of reagent addition across all experiments.

      • Consider a pre-incubation step of the enzyme with the inhibitor before adding the substrate, especially if you suspect a slow-binding inhibition mechanism.

Quantitative Data Summary

PropertyValueSource
Molecular Weight282.75 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

Note: The LogP value suggests that the compound has moderate lipophilicity, which can influence its solubility in aqueous and organic solvents.

Experimental Protocols

While a specific, validated protocol for an assay using this compound is not available, a general workflow for a cell viability (MTT) assay, a common application for novel compounds, is provided below. This should be optimized for your specific cell line and experimental conditions.

General MTT Assay Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Visualizing Experimental Logic

To aid in troubleshooting, it is helpful to visualize the logical flow of an experiment and the potential points of failure.

Assay_Troubleshooting_Workflow cluster_prep Preparation Stage cluster_exec Execution Stage cluster_data Data Analysis Stage cluster_results Outcome Compound_Prep Compound Preparation (Solubility, Purity) Assay_Execution Assay Execution (Pipetting, Incubation) Compound_Prep->Assay_Execution Cell_Prep Cell Preparation (Seeding Density, Viability) Cell_Prep->Assay_Execution Reagent_Prep Reagent Preparation (Buffer pH, Freshness) Reagent_Prep->Assay_Execution Data_Acquisition Data Acquisition (Instrument Settings) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Controls, Curve Fitting) Data_Acquisition->Data_Analysis Reproducible_Results Reproducible Results Data_Analysis->Reproducible_Results Successful Poor_Reproducibility Poor Reproducibility Data_Analysis->Poor_Reproducibility Unsuccessful Poor_Reproducibility->Compound_Prep Troubleshoot Poor_Reproducibility->Cell_Prep Poor_Reproducibility->Reagent_Prep Poor_Reproducibility->Assay_Execution

Caption: Troubleshooting workflow for addressing poor reproducibility in assays.

This guide provides a starting point for addressing reproducibility issues with this compound. Careful attention to compound handling, experimental design, and execution are paramount for obtaining reliable and consistent data.

Minimizing off-target effects of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound belongs to the sulfonamide class of compounds. While its specific on-target activity depends on the context of the study, compounds with this scaffold have been investigated as inhibitors of carbonic anhydrases and various kinases.[1][2][3][4] Potential off-target effects could include inhibition of unintended kinases or other enzymes containing a sulfonamide-binding site.[2] It is crucial to experimentally determine the selectivity profile of this compound in your specific cellular model.

Q2: I am observing unexpected cytotoxicity at concentrations where I expect on-target activity. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • Off-target kinase inhibition: The compound might be inhibiting essential kinases that regulate cell survival and proliferation.[5]

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control in your experiments.[6]

  • Compound instability: The compound may degrade in the culture medium, leading to the formation of toxic byproducts.

  • Non-specific effects: At high concentrations, small molecules can cause non-specific effects such as membrane disruption.[7]

Q3: How can I determine an appropriate working concentration for my experiments to minimize off-target effects?

A3: It is recommended to perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations and assess both on-target activity (e.g., inhibition of the target kinase) and cell viability.[5] The ideal concentration should provide significant on-target effects with minimal cytotoxicity. For kinase inhibitors, a starting point could be 5 to 10 times the IC50 or Ki value if known.[5]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To ensure the integrity and stability of the compound:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO.[6]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures. The final solvent concentration in the culture medium should typically be less than 0.5% to avoid toxicity.[6]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Protect from light if the compound is light-sensitive.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old working solutions.
Cell Culture Variability Ensure consistent cell passage number, confluency, and health. Perform regular cell line authentication.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for accurate dilutions.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for compound treatment and assays.
Issue 2: High background signal in assays
Potential Cause Troubleshooting Step
Compound Interference Test if the compound interferes with the assay readout (e.g., absorbance, fluorescence) in a cell-free system.
Contamination Check cell cultures for microbial contamination. Ensure sterile technique during all procedures.
Incomplete Washing Steps In assays like Western blotting or ELISA, ensure thorough washing to remove unbound reagents.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Western Blot for Kinase Inhibition

This protocol can be used to assess the effect of the compound on the phosphorylation status of a target kinase or its downstream substrates.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound for the appropriate time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.[11]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of a Sulfonamide-based Inhibitor

This table provides an example of how to present kinase selectivity data. Actual values must be determined experimentally.

KinaseIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: Example Cytotoxicity Data (MTT Assay)

This table shows example data from a cell viability assay.

Concentration (µM)% Cell Viability (Relative to Vehicle)
0 (Vehicle)100
0.198
195
1070
10025

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay target_assay On-Target Activity Assay (e.g., Western Blot for p-Kinase) treat_cells->target_assay analyze_data Determine IC50 (Cytotoxicity) and EC50 (On-Target Effect) viability_assay->analyze_data target_assay->analyze_data conclusion Identify Optimal Concentration Window analyze_data->conclusion

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_external External Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor on_target On-Target Kinase A receptor->on_target off_target Off-Target Kinase B receptor->off_target downstream Downstream Effector on_target->downstream transcription Gene Transcription (Proliferation, Survival) off_target->transcription downstream->transcription inhibitor 3-Amino-4-chloro- N-ethylbenzenesulfonamide inhibitor->on_target inhibitor->off_target

Caption: Potential on-target and off-target effects of a kinase inhibitor on a generic signaling pathway.

References

Technical Support Center: Enhancing the Stability of 3-Amino-4-chloro-N-ethylbenzenesulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting stock solutions of 3-Amino-4-chloro-N-ethylbenzenesulfonamide to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation due to the compound's good solubility. For aqueous-based assays, subsequent dilutions should be made in the appropriate buffer, ensuring the final DMSO concentration is compatible with the experimental system.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on the chemical structure (an aromatic amine and a sulfonamide), the primary degradation pathways are likely to be oxidation of the amino group, hydrolysis of the sulfonamide bond (particularly under acidic or basic conditions), and photodegradation upon exposure to light.

Q3: What are the optimal storage conditions for stock solutions?

A3: To maximize stability, stock solutions should be stored at -20°C or lower in tightly sealed, amber glass vials or tubes wrapped in aluminum foil to protect from light. It is also advisable to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A4: The number of tolerable freeze-thaw cycles has not been empirically determined for this specific compound. As a best practice, it is highly recommended to aliquot the stock solution into single-use volumes to minimize repeated temperature fluctuations which can accelerate degradation.

Q5: How can I check the stability of my stock solution?

A5: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the purity of the compound over time by comparing a freshly prepared standard to the stored stock solution.

Troubleshooting Guide

This guide addresses common issues encountered with this compound stock solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Stock solution has degraded, leading to a lower effective concentration.1. Prepare a fresh stock solution from solid compound. 2. Perform a stability check on the old stock solution using HPLC or LC-MS. 3. Review storage conditions and handling procedures.
Precipitate observed in the stock solution upon thawing The compound has limited solubility at lower temperatures or has degraded to a less soluble product.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate persists, it may be a degradation product. The solution should be discarded. 3. Consider preparing a fresh, less concentrated stock solution if solubility is a persistent issue.
Discoloration of the stock solution (e.g., yellowing) Oxidation of the aromatic amine group.1. Discard the discolored solution. 2. When preparing a new stock solution, use anhydrous DMSO and consider sparging the solution with an inert gas (argon or nitrogen) before sealing the vial. 3. Ensure storage is in a dark, cold environment.
Loss of compound activity in cell-based assays Hydrolysis or other degradation in the final aqueous dilution.1. Prepare fresh dilutions from a reliable stock solution immediately before use. 2. Assess the stability of the compound in the final assay buffer over the time course of the experiment. 3. Ensure the pH of the final solution is within a stable range for the compound (near neutral is often a good starting point).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • Pipettes and sterile pipette tips

Procedure:

  • Tare a sterile amber glass vial on the analytical balance.

  • Carefully weigh the desired amount of this compound solid into the vial. For example, for 1 mL of a 10 mM solution (MW = 250.71 g/mol ), weigh 2.507 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the final concentration of 10 mM.

  • Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • (Optional but recommended) Briefly uncap the vial and flush the headspace with a gentle stream of inert gas (argon or nitrogen) before tightly resealing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or below, protected from light.

Protocol 2: Accelerated Stability Study of Stock Solutions

This protocol allows for a rapid assessment of the stability of your stock solution under stressed conditions.

Materials:

  • Prepared stock solution of this compound (e.g., 10 mM in DMSO).

  • HPLC or LC-MS system with a suitable column (e.g., C18).

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C).

  • Amber microcentrifuge tubes.

Procedure:

  • Aliquot the stock solution into several amber microcentrifuge tubes.

  • Prepare a "Time 0" sample by immediately diluting an aliquot to a suitable concentration for HPLC/LC-MS analysis and inject it into the system. This will serve as your baseline.

  • Place the remaining aliquots at the different temperature conditions.

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one aliquot from each temperature condition.

  • Dilute and analyze the samples by HPLC/LC-MS.

  • Calculate the percentage of the initial compound remaining at each time point and temperature. The formula is: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

  • Record the data in a table for comparison.

Table for Recording Accelerated Stability Data:

Time Point% Remaining at 4°C% Remaining at 25°C% Remaining at 40°CObservations (e.g., color change, precipitation)
0 h100%100%100%Clear, colorless solution
24 h
48 h
1 week
2 weeks

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store time_zero Analyze Time 0 Sample (HPLC/LC-MS) aliquot->time_zero incubate Incubate Aliquots at Various Temperatures aliquot->incubate thaw Thaw Single-Use Aliquot store->thaw time_points Analyze at Time Points (e.g., 24h, 1 week) incubate->time_points analyze Calculate % Remaining vs. Time 0 time_points->analyze assay Perform Experiment analyze->assay Inform best practices dilute Prepare Fresh Working Dilution thaw->dilute dilute->assay

Caption: Workflow for preparation, stability testing, and use of stock solutions.

degradation_pathways cluster_degradation Potential Degradation Pathways compound 3-Amino-4-chloro- N-ethylbenzenesulfonamide oxidation Oxidation (Amino Group) compound->oxidation O2, Trace Metals hydrolysis Hydrolysis (Sulfonamide Bond) compound->hydrolysis H2O, Acid/Base photodegradation Photodegradation (Aromatic Ring/Bonds) compound->photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

Resolving peak tailing issues in HPLC analysis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the primary causes?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. The primary cause is often secondary interactions between the basic amino group of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the bonded phase and ion-exchange interactions with the silanol groups, resulting in a distorted peak shape.[1][2][3]

Other potential causes for peak tailing include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's amino group, both the ionized and non-ionized forms of the molecule will be present, leading to peak broadening or splitting.[5][6][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[9][10]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[9]

Q2: How can I eliminate or reduce peak tailing for my analyte?

A2: A systematic approach to troubleshooting is recommended. The following strategies, in order of common application, can help resolve peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is often the most effective solution. At a low pH (typically 2.5-3.5), the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated amino group of your analyte.[2]

  • Use of a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, reducing their interaction with the analyte.[1][2][4][11]

  • Column Selection: Employing a modern, high-purity, end-capped HPLC column is crucial. These columns have a lower concentration of residual silanol groups, minimizing the potential for secondary interactions.[3][4][8][12]

  • Sample Diluent: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent to avoid peak distortion.[9]

The following flowchart illustrates a logical workflow for troubleshooting peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). check_pH->adjust_pH No check_additive Is a competing base (e.g., TEA) being used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1-0.5% Triethylamine (TEA) to the mobile phase. check_additive->add_additive No check_column Is a modern, end-capped C18 or Phenyl column being used? check_additive->check_column Yes add_additive->check_column change_column Switch to a high-purity, end-capped column with low silanol activity. check_column->change_column No check_sample_solvent Is the sample dissolved in the initial mobile phase? check_column->check_sample_solvent Yes change_column->check_sample_solvent change_sample_solvent Dissolve the sample in the initial mobile phase. check_sample_solvent->change_sample_solvent No further_investigation Further Investigation: - Check for column contamination - Verify system for dead volume - Check for sample overload check_sample_solvent->further_investigation Yes change_sample_solvent->further_investigation good_peak_shape Symmetrical Peak Achieved further_investigation->good_peak_shape

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing.

Q3: What is the estimated pKa of this compound, and how does it influence the choice of mobile phase pH?

To minimize peak tailing and ensure consistent ionization, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the analyte.[8] Therefore, a mobile phase pH of ≤ 2.5 is recommended as a starting point.

Q4: Can you provide a starting HPLC method and a protocol for optimizing it to resolve peak tailing?

A4: Absolutely. The following is a recommended starting method and a detailed protocol for its optimization.

Experimental Protocols

Initial HPLC Method

This method is based on a published procedure for a structurally similar sulfonamide and serves as a good starting point.[13][14]

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A to 40% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50)
Protocol for Method Optimization to Mitigate Peak Tailing
  • Mobile Phase pH Optimization:

    • Prepare a series of mobile phase A solutions with varying pH values: 3.5, 3.0, and 2.5. Use a suitable buffer such as phosphate or formate to maintain a stable pH.

    • Inject the sample using each mobile phase and observe the peak shape.

    • Select the pH that provides the most symmetrical peak. A pH of 2.5 is anticipated to yield the best results.

  • Evaluation of a Competing Base (Triethylamine):

    • If significant tailing persists even at a low pH, prepare a new mobile phase A (at the optimal pH determined in the previous step) containing 0.1% (v/v) triethylamine (TEA).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the sample and compare the peak shape to the analysis without TEA.

    • If improvement is observed, you can further optimize the TEA concentration (e.g., 0.05% to 0.2%). Be aware that TEA can sometimes shorten column lifetime.[2]

  • Column Selectivity Evaluation:

    • If the above steps do not fully resolve the issue, consider a column with a different stationary phase.

    • A phenyl-hexyl column can offer different selectivity for aromatic compounds and may reduce secondary interactions.

    • Alternatively, a column with a more inert packing material and advanced end-capping will exhibit less silanol activity.

Summary of Quantitative Recommendations

The following table summarizes the key quantitative parameters for troubleshooting peak tailing of this compound.

ParameterInitial RecommendationOptimization RangeRationale
Mobile Phase pH ≤ 3.02.5 - 3.5To protonate residual silanol groups and ensure consistent protonation of the analyte's amino group.
Triethylamine (TEA) Conc. 0.1% (v/v)0.05% - 0.5% (v/v)To act as a competing base and mask active silanol sites on the stationary phase.[1][11]
Buffer Concentration 10-25 mM10 - 50 mMTo ensure stable pH control throughout the analysis.
Sample Concentration 0.1 mg/mL0.01 - 1.0 mg/mLTo avoid column overload, which can cause peak distortion.

By systematically applying these troubleshooting steps and optimizing the experimental parameters, researchers can effectively resolve peak tailing issues and achieve accurate and reliable HPLC analysis of this compound.

References

Best practices for handling and storing 3-Amino-4-chloro-N-ethylbenzenesulfonamide to maintain integrity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 3-Amino-4-chloro-N-ethylbenzenesulfonamide was not available at the time of publication. Therefore, these best practices are based on data from structurally similar aromatic sulfonamides and chlorinated compounds. Users should always perform their own risk assessment and consult with their institution's safety officer before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may lead to organ damage.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and moisture to prevent degradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Troubleshooting Guides

Problem: The compound has changed color or appearance during storage.

  • Possible Cause: This could indicate degradation due to exposure to light, moisture, or air (oxidation).

  • Solution:

    • Do not use the discolored compound in your experiment as its purity is compromised.

    • Review your storage conditions. Ensure the container is tightly sealed and stored in a dark, dry location, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Consider re-purifying the material if possible and if the impurities can be identified and removed. Otherwise, dispose of the degraded compound as chemical waste.

Problem: Inconsistent experimental results are being obtained using the same batch of the compound.

  • Possible Cause: This may be due to the degradation of the compound over time, especially if it is being stored improperly after opening. It could also be due to contamination.

  • Solution:

    • Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

    • Store all aliquots under the recommended conditions.

    • Before use, visually inspect the compound for any changes in appearance.

    • If inconsistencies persist, consider analytical testing (e.g., NMR, LC-MS) to confirm the purity and integrity of the compound.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table summarizes general stability information for sulfonamides based on available literature.

ConditionObservationRecommendation
Long-term Storage Sulfonamides can degrade over time, with a notable decrease in concentration observed after several months of frozen storage in some studies.[1]Store at recommended cool and dry conditions. Re-analyze purity for long-term studies.
Light Exposure Aromatic amines and chlorinated compounds can be sensitive to light, leading to photodegradation.Store in amber vials or in a dark location.
Moisture/Humidity The sulfonamide group can be susceptible to hydrolysis under certain conditions.Store in a desiccator or a controlled low-humidity environment.

Experimental Protocols

General Protocol for Handling and Weighing:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Don the appropriate personal protective equipment (PPE): lab coat, chemical-resistant gloves, and safety glasses.

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside.

  • Carefully open the container. If the compound is a powder, avoid creating dust.

  • Use a clean, dedicated spatula or weighing tool.

  • Weigh the desired amount of the compound in a tared, appropriate container.

  • Clean any spills immediately with a suitable absorbent material.

  • Tightly seal the main container after use and return it to the proper storage location.

  • Wash hands thoroughly after handling.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_temp Equilibrate Container to Room Temperature prep_hood->prep_temp handle_open Carefully Open Container prep_temp->handle_open handle_weigh Weigh Compound handle_open->handle_weigh handle_spill Clean Spills Immediately handle_weigh->handle_spill post_seal Tightly Seal Container handle_spill->post_seal post_store Return to Proper Storage post_seal->post_store post_wash Wash Hands Thoroughly post_store->post_wash Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound 3-Amino-4-chloro- N-ethylbenzenesulfonamide Oxidation Oxidation of Amino Group Compound->Oxidation  Air/Light Hydrolysis Hydrolysis of Sulfonamide Compound->Hydrolysis  Moisture/pH Dechlorination Reductive Dechlorination Compound->Dechlorination  Reducing Agents/  Photolysis Oxidized_Product Nitroso/Nitro Derivative Oxidation->Oxidized_Product Hydrolyzed_Product Aminobenzenesulfonic Acid + Ethylamine Hydrolysis->Hydrolyzed_Product Dechlorinated_Product Dechlorinated Analog Dechlorination->Dechlorinated_Product

References

Identifying and characterizing byproducts in 3-Amino-4-chloro-N-ethylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Chlorosulfonation of 2-Chloroaniline

The initial step in the synthesis is the chlorosulfonation of 2-chloroaniline to produce 4-chloro-3-aminobenzenesulfonyl chloride. This is a critical step where the regioselectivity of the sulfonyl chloride group addition is key.

Issue 1.1: Low Yield of the Desired Isomer (4-chloro-3-aminobenzenesulfonyl chloride)

  • Symptom: HPLC or NMR analysis of the crude product shows a mixture of isomers, with the desired product not being the major component.

  • Possible Cause: The reaction conditions (temperature, reaction time, and stoichiometry of chlorosulfonic acid) were not optimal, leading to the formation of other isomers such as 2-chloro-5-aminobenzenesulfonyl chloride. In the acidic reaction medium, the amino group of aniline is protonated to form the anilinium ion, which is a meta-directing group. However, a small amount of unprotonated aniline, which is ortho- and para-directing, will still be present and react.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of chlorosulfonic acid to minimize side reactions and improve selectivity.

    • Stoichiometry: Carefully control the molar ratio of 2-chloroaniline to chlorosulfonic acid. An excess of chlorosulfonic acid can lead to the formation of disulfonated byproducts.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.

    • Purification: If a mixture of isomers is obtained, separation can be attempted by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Issue 1.2: Formation of Dark-Colored, Tarry Byproducts

  • Symptom: The reaction mixture turns dark, and upon workup, a significant amount of intractable tar is formed, making product isolation difficult.

  • Possible Cause: Oxidation of the aniline starting material or product by the strong oxidizing conditions of the chlorosulfonation reaction. This is more likely to occur at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature is kept low throughout the addition and reaction period.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Quenching Procedure: Quench the reaction by carefully adding the reaction mixture to ice-water to rapidly dissipate heat and dilute the strong acid.

Stage 2: Amination of 4-chloro-3-aminobenzenesulfonyl chloride with Ethylamine

In this step, the sulfonyl chloride is reacted with ethylamine to form the desired sulfonamide.

Issue 2.1: Incomplete Reaction

  • Symptom: HPLC analysis of the crude product shows the presence of a significant amount of the starting sulfonyl chloride.

  • Possible Cause:

    • Insufficient amount of ethylamine.

    • Low reaction temperature or short reaction time.

    • Deactivation of the sulfonyl chloride by hydrolysis.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the sulfonyl chloride.

    • Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature and for a sufficient duration. The reaction can be monitored by TLC or HPLC.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the sulfonyl chloride.

Issue 2.2: Formation of a Disulfonamide Byproduct

  • Symptom: A higher molecular weight byproduct is observed by LC-MS, corresponding to the reaction of two molecules of the sulfonyl chloride with one molecule of a diamine impurity or a side reaction involving the amino group of the starting material.

  • Possible Cause: Presence of impurities in the ethylamine or a side reaction where the amino group of one molecule of 4-chloro-3-aminobenzenesulfonyl chloride reacts with the sulfonyl chloride of another molecule.

  • Troubleshooting Steps:

    • Purity of Reagents: Use high-purity ethylamine.

    • Controlled Addition: Add the sulfonyl chloride solution slowly to the ethylamine solution to maintain a high concentration of the amine nucleophile and minimize self-reaction.

Stage 3: Reduction of a Nitro Group (if applicable)

In an alternative synthetic route, the starting material could be 2-chloro-5-nitrobenzenesulfonyl chloride, which after amination would yield 4-chloro-3-nitro-N-ethylbenzenesulfonamide. The final step would be the reduction of the nitro group.

Issue 3.1: Incomplete Reduction

  • Symptom: HPLC analysis shows the presence of the starting nitro compound.

  • Possible Cause:

    • Insufficient amount of reducing agent (e.g., SnCl2, H2/Pd-C).

    • Deactivation of the catalyst.

    • Suboptimal reaction conditions (temperature, pressure, pH).

  • Troubleshooting Steps:

    • Reducing Agent: Ensure a sufficient excess of the reducing agent is used.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Use fresh catalyst if necessary.

    • Reaction Conditions: Optimize the reaction temperature, hydrogen pressure (for catalytic hydrogenation), and pH to ensure complete reduction.

Issue 3.2: Formation of Nitroso or Azoxy Byproducts

  • Symptom: The presence of colored impurities and byproducts with molecular weights corresponding to nitroso, hydroxylamine, azo, or azoxy compounds are detected by LC-MS.

  • Possible Cause: Incomplete reduction of the nitro group can lead to the formation of stable intermediates. Condensation reactions between these intermediates can also occur.

  • Troubleshooting Steps:

    • Robust Reducing Conditions: Employ reaction conditions that are known to fully reduce nitro groups to amines without stopping at intermediate stages. For example, using a sufficient amount of a strong reducing agent like tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation under appropriate pressure.

    • Monitor Reaction: Follow the disappearance of the starting material and the formation of the product by TLC or HPLC to ensure the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts I can expect during the chlorosulfonation of 2-chloroaniline?

A1: The most common isomeric byproduct is 2-chloro-5-aminobenzenesulfonyl chloride. The directing effects of the chloro (ortho, para-directing) and the protonated amino (meta-directing) groups lead to a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I confirm the structure of the different isomers?

A2: The most effective method for structural confirmation is 1H and 13C NMR spectroscopy. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons and carbons. 2D NMR techniques like COSY and HMBC can further help in assigning the structure definitively.

Q3: My amination reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve the rate of the amination reaction, you can try the following:

  • Increase the reaction temperature.

  • Use a more polar aprotic solvent to better solvate the reactants.

  • Add a tertiary amine base (e.g., triethylamine or pyridine) to act as a catalyst and to neutralize the HCl byproduct, which can protonate the ethylamine and reduce its nucleophilicity.

Q4: I am performing a catalytic hydrogenation to reduce the nitro group and I am observing dehalogenation (loss of the chloro substituent). How can I prevent this?

A4: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics. To minimize this:

  • Catalyst Choice: Use a less active catalyst or a modified catalyst. For example, palladium on calcium carbonate (Lindlar's catalyst) is sometimes used to prevent over-reduction.

  • Reaction Conditions: Perform the hydrogenation at lower hydrogen pressure and lower temperature.

  • Additives: In some cases, the addition of a catalyst poison in a controlled amount can selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction.

  • Alternative Reducing Agents: Consider using chemical reducing agents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid, which are less likely to cause dehalogenation.

Q5: What are the typical HPLC conditions for analyzing the purity of this compound and its byproducts?

A5: A reverse-phase HPLC method is typically suitable. General starting conditions could be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and potential byproducts have significant absorbance (e.g., 254 nm or 280 nm).

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown byproducts based on their mass-to-charge ratio.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Potential Origin Characterization Notes
2-Chloro-5-aminobenzenesulfonyl chlorideClC6H3(NH2)SO2Cl226.08Isomer formation during chlorosulfonationDifferent substitution pattern in NMR compared to the desired isomer.
4-Chloro-3-aminobenzenesulfonic acidClC6H3(NH2)SO3H207.62Hydrolysis of the sulfonyl chlorideMore polar than the sulfonyl chloride, will have a shorter retention time in reverse-phase HPLC.
N,N'-bis(4-chloro-3-aminophenylsulfonyl)ethylenediamine(ClC6H3(NH2)SO2)2(C2H4)481.39Reaction with a diamine impurityHigher molecular weight peak in MS.
4-Chloro-3-nitro-N-ethylbenzenesulfonamideClC6H3(NO2)SO2NHC2H5278.69Incomplete reduction of the nitro groupWill have a different retention time and mass in LC-MS compared to the final product.
4-Chloro-3-nitroso-N-ethylbenzenesulfonamideClC6H3(NO)SO2NHC2H5262.69Intermediate in nitro group reductionOften colored (green or blue).
4,4'-Dichloro-3,3'-bis(N-ethylsulfamoyl)azoxybenzene(ClC6H3(SO2NHC2H5))2N2O539.40Condensation of reduction intermediatesHigher molecular weight, colored compound.

Experimental Protocols

General Protocol for HPLC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Extract ion chromatograms for the expected product and potential byproducts based on their calculated exact masses. Fragment the parent ions to obtain structural information.

Mandatory Visualization

Synthesis_Workflow_and_Byproducts cluster_start Starting Material cluster_chlorosulfonation Chlorosulfonation cluster_amination Amination 2-Chloroaniline 2-Chloroaniline Reaction1 Chlorosulfonation 2-Chloroaniline->Reaction1 Chlorosulfonic_Acid ClSO3H Chlorosulfonic_Acid->Reaction1 Desired_Isomer 4-Chloro-3-aminobenzenesulfonyl chloride Reaction1->Desired_Isomer Major Product Isomeric_Byproduct 2-Chloro-5-aminobenzenesulfonyl chloride Reaction1->Isomeric_Byproduct Byproduct Hydrolysis_Byproduct 4-Chloro-3-aminobenzenesulfonic acid Reaction1->Hydrolysis_Byproduct Byproduct (hydrolysis) Reaction2 Amination Desired_Isomer->Reaction2 Ethylamine Ethylamine Ethylamine->Reaction2 Final_Product This compound Reaction2->Final_Product Desired Product Incomplete_Reaction Unreacted Sulfonyl Chloride Reaction2->Incomplete_Reaction Incomplete Reaction

Caption: Synthetic workflow for this compound and potential byproducts.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield of Final Product Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Starting_Material Check Purity of Starting Materials Low_Yield->Check_Starting_Material Characterize_Byproducts Characterize Byproducts by HPLC-MS and NMR Impure_Product->Characterize_Byproducts Optimize_Chlorosulfonation Optimize Chlorosulfonation: - Temperature - Stoichiometry - Reaction Time Check_Starting_Material->Optimize_Chlorosulfonation Optimize_Amination Optimize Amination: - Ethylamine excess - Temperature - Anhydrous conditions Optimize_Chlorosulfonation->Optimize_Amination Optimize_Reduction Optimize Reduction (if applicable): - Reducing agent - Catalyst activity - Conditions Optimize_Amination->Optimize_Reduction Purification_Strategy Develop Purification Strategy: - Recrystallization - Column Chromatography Optimize_Reduction->Purification_Strategy Characterize_Byproducts->Purification_Strategy Final_Product_OK Pure Product Obtained Purification_Strategy->Final_Product_OK

Caption: A logical troubleshooting workflow for synthesis issues.

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bulk production of 3-Amino-4-chloro-N-ethylbenzenesulfonamide.

Synthesis Workflow

The overall synthetic pathway for the bulk production of this compound can be visualized as a three-step process starting from 2-chloronitrobenzene.

A 2-Chloronitrobenzene B Chlorosulfonation A->B C 4-Chloro-3-nitrobenzenesulfonyl chloride B->C D Amidation with Ethylamine C->D E 3-Nitro-4-chloro-N-ethylbenzenesulfonamide D->E F Nitro Group Reduction E->F G This compound F->G H Purification G->H I Final Product H->I

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound?

A1: The most industrially viable route involves a three-step synthesis:

  • Chlorosulfonation of 2-chloronitrobenzene to produce 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amidation of the resulting sulfonyl chloride with ethylamine to yield 3-nitro-4-chloro-N-ethylbenzenesulfonamide.

  • Reduction of the nitro group to an amine to obtain the final product, this compound.

Q2: What are the critical safety precautions to consider during the chlorosulfonation step?

A2: The chlorosulfonation reaction is highly exothermic and releases hydrogen chloride (HCl) gas. Key safety measures include:

  • Performing the reaction in a well-ventilated area or a fume hood with a scrubber for HCl gas.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Controlling the addition rate of the sulfonating agent to manage the reaction temperature and prevent thermal runaway.

  • Ensuring the reaction vessel is free of moisture, as chlorosulfonic acid reacts violently with water.

Q3: How can I monitor the progress of the amidation reaction?

A3: The progress of the amidation reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC method would involve spotting the reaction mixture on a silica plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting sulfonyl chloride spot and the appearance of the product spot indicate the reaction's progress.

Q4: Which reduction method is preferred for the final nitro-to-amine conversion at a large scale?

A4: For bulk production, catalytic hydrogenation is often the preferred method for reducing the nitro group. This method is efficient, clean, and avoids the use of large quantities of metal reagents that can lead to significant waste streams. Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

Q5: What are the common impurities that can be found in the final product?

A5: Common impurities can include:

  • Unreacted starting materials or intermediates.

  • Over-reduced byproducts from the hydrogenation step (e.g., where the chloro group is also reduced).

  • Isomeric impurities from the chlorosulfonation step.

  • Residual catalyst from the hydrogenation step.

Troubleshooting Guides

Step 1: Chlorosulfonation of 2-Chloronitrobenzene
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Sulfonyl Chloride Incomplete reaction.Increase reaction time or temperature gradually. Ensure stoichiometric amounts of chlorosulfonic acid are used.
Degradation of product.Maintain strict temperature control. Avoid excessive heating.
Moisture in the reaction.Use anhydrous reagents and equipment. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Dark-colored Reaction Mixture Side reactions or charring.Control the rate of addition of the sulfonating agent to prevent localized overheating. Ensure efficient stirring.
Formation of Isomeric Impurities Incorrect reaction temperature.Maintain the recommended reaction temperature to favor the formation of the desired para-isomer.
Step 2: Amidation with Ethylamine
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient ethylamine.Use a slight excess of ethylamine to drive the reaction to completion.
Low reaction temperature.Gently warm the reaction mixture if the reaction is sluggish at room temperature.
Formation of Di-sulfonated Byproduct Reaction with the sulfonamide N-H.This is generally not a major issue with primary amines but can be minimized by controlling the stoichiometry and reaction conditions.
Difficult Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to precipitate the product. Extract the product with a suitable organic solvent.
Step 3: Nitro Group Reduction
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reduction Inactivated catalyst.Use fresh, active catalyst. Ensure the catalyst is not poisoned by impurities in the substrate or solvent.
Insufficient hydrogen pressure.Increase the hydrogen pressure within the safe limits of the reactor.
Poor catalyst dispersion.Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.
Dechlorination (loss of chloro group) Catalyst is too active or reaction conditions are too harsh.Use a less active catalyst or add a catalyst poison (e.g., a sulfur-containing compound) in trace amounts. Optimize temperature and pressure.
Product Contamination with Catalyst Inefficient filtration.Use a finer filter medium (e.g., Celite) to remove the catalyst particles completely.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
  • In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber, charge 2-chloronitrobenzene (1.0 eq).

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Start Start Charge Charge 2-Chloronitrobenzene Start->Charge Cool Cool to 0-5 °C Charge->Cool Add Add Chlorosulfonic Acid (T < 10 °C) Cool->Add Warm Warm to RT, then heat to 60-70 °C Add->Warm React React for 2-4 hours Warm->React Cool2 Cool to RT React->Cool2 Quench Quench on Ice Cool2->Quench Filter Filter and Wash Solid Quench->Filter Dry Dry Product Filter->Dry End End Dry->End

Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride.

Protocol 2: Synthesis of 3-Nitro-4-chloro-N-ethylbenzenesulfonamide
  • In a suitable reactor, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Cool the solution to 0-5 °C.

  • In a separate vessel, prepare a solution of ethylamine (1.1-1.2 eq) and a base such as triethylamine or pyridine (1.1-1.2 eq) in the same solvent.

  • Slowly add the ethylamine solution to the sulfonyl chloride solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of this compound
  • Charge a high-pressure reactor (autoclave) with 3-nitro-4-chloro-N-ethylbenzenesulfonamide (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 5% Pd/C (typically 1-5 mol% of palladium).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by HPLC analysis of samples taken from the reactor.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Quantitative Data

Parameter Step 1: Chlorosulfonation Step 2: Amidation Step 3: Nitro Reduction
Typical Yield 85-95%90-98%>95%
Reaction Temperature 0-70 °C0-25 °C40-60 °C
Reaction Time 3-6 hours1-3 hours2-8 hours
Key Reagents 2-Chloronitrobenzene, Chlorosulfonic acid4-Chloro-3-nitrobenzenesulfonyl chloride, Ethylamine3-Nitro-4-chloro-N-ethylbenzenesulfonamide, H₂, Pd/C
Solvent Neat (or solvent like dichloromethane)Dichloromethane, TolueneMethanol, Ethanol, Ethyl Acetate

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped facility, and all necessary safety precautions should be taken. Users should perform their own risk assessments and adhere to all applicable safety regulations.

Technical Support Center: Chiral Separation of 3-Amino-4-chloro-N-ethylbenzenesulfonamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation of 3-Amino-4-chloro-N-ethylbenzenesulfonamide enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Where should I start with method development for the chiral separation of this compound?

A1: A logical starting point is to screen different types of chiral stationary phases (CSPs) under both normal phase and reversed-phase conditions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a versatile first choice for sulfonamide derivatives.[1][2] Consider starting with columns like Chiralcel® OD-H or Chiralpak® AD-H.

Q2: What are the recommended initial screening conditions?

A2: For a systematic approach, it is advisable to screen a selection of polysaccharide-based columns with a set of standard mobile phases.[3] A common starting point for normal phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, a mobile phase of acetonitrile or methanol with an aqueous buffer is a good starting point.

Q3: My compound is a basic amine. Do I need to use additives in my mobile phase?

A3: Yes, for basic compounds like this compound, adding a basic modifier to the mobile phase in normal phase chromatography is often necessary to improve peak shape and resolution. A common choice is 0.1% (v/v) diethylamine (DEA).[3] In reversed-phase, adjusting the pH of the aqueous component with an acidic modifier like perchloric acid can be effective, especially with crown ether-based columns.[4]

Q4: I am not getting any separation with polysaccharide-based columns. What other CSPs can I try?

A4: If polysaccharide-based columns do not provide separation, consider other types of CSPs. For aromatic amines, crown ether-based stationary phases, such as Crownpak® CR(+), have shown success in reversed-phase mode.[4] Macrocyclic glycopeptide-based columns also offer a broad range of selectivity and can be a good alternative.

Q5: What detection wavelength should I use?

A5: Given the aromatic structure of this compound, UV detection is appropriate. A starting wavelength of 226 nm has been successfully used for a similar sulfonamide compound.[4] However, it is always recommended to determine the UV absorbance maximum of your specific compound to ensure optimal sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No separation of enantiomers Inappropriate chiral stationary phase (CSP) or mobile phase.Screen a wider range of CSPs (e.g., different polysaccharide-based columns, crown ether, or macrocyclic glycopeptide phases).[1][4] Systematically vary the mobile phase composition, including the type and percentage of organic modifier and additives.
Poor peak shape (tailing or fronting) Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH or additive concentration.For basic analytes like your compound, add a basic modifier such as diethylamine (0.1%) to the mobile phase in normal phase.[3] In reversed-phase, optimize the pH of the aqueous component. Ensure the sample is dissolved in the mobile phase.
Poor resolution (Rs < 1.5) Insufficient selectivity or efficiency.Optimize the mobile phase composition. A lower percentage of the stronger eluting solvent can sometimes improve resolution. Decrease the flow rate to improve efficiency. Evaluate the effect of column temperature; sometimes, sub-ambient temperatures can enhance enantioselectivity.
Irreproducible retention times Column not properly equilibrated. Changes in mobile phase composition. Temperature fluctuations.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Prepare fresh mobile phase daily and ensure accurate composition. Use a column thermostat to maintain a constant temperature.
High column backpressure Blockage in the HPLC system (e.g., guard column, frits). Precipitation of sample or buffer in the mobile phase.Replace the guard column and column inlet frit. Filter all mobile phases and samples before use. Ensure the sample is fully dissolved in the mobile phase.
Loss of column performance over time Contamination of the stationary phase. Harsh mobile phase conditions.Use a guard column to protect the analytical column. Flush the column with an appropriate strong solvent after use (refer to the column manufacturer's instructions). Avoid using mobile phases with pH outside the recommended range for the column.

Experimental Protocols

Initial Screening Protocol for Chiral Separation

This protocol outlines a general approach to screen for a suitable chiral separation method.

  • Column Selection:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Crownpak® CR(+)

  • Normal Phase Screening (for Polysaccharide Columns):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm (or the determined λmax)

  • Reversed-Phase Screening (for Crown Ether Column):

    • Mobile Phase: Perchloric acid solution (pH 1.0)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 226 nm[4]

  • Sample Preparation:

    • Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto each column with each mobile phase.

    • Evaluate the chromatograms for any signs of peak separation.

Data Presentation

Table 1: Example Screening Results for Chiral Separation of a Sulfonamide Derivative

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs) Notes
Chiralcel® OD-Hn-Hexane/IPA (90:10) + 0.1% DEA1.0251.8Baseline separation achieved.
Chiralpak® AD-Hn-Hexane/IPA (90:10) + 0.1% DEA1.0250.8Partial separation.
Crownpak® CR(+)Perchloric Acid (pH 1.0)1.0252.5Good separation for a primary amine sulfonamide.[4]

(Note: This table is illustrative and actual results will vary based on the specific enantiomers.)

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte (this compound) Screen_CSPs Screen Multiple CSPs (Polysaccharide, Crown Ether) Start->Screen_CSPs Screen_Modes Test Normal & Reversed Phase Screen_CSPs->Screen_Modes Evaluate_Separation Evaluate Initial Separation (Rs > 0.5?) Screen_Modes->Evaluate_Separation Evaluate_Separation->Screen_CSPs No Optimize_MP Optimize Mobile Phase (% Modifier, Additives) Evaluate_Separation->Optimize_MP Yes Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Check_Resolution Check Resolution (Rs >= 1.5?) Optimize_Params->Check_Resolution Check_Resolution->Optimize_MP No Validate_Method Method Validation (Robustness, Linearity, etc.) Check_Resolution->Validate_Method Yes Final_Method Final Analytical Method Validate_Method->Final_Method

Caption: Workflow for Chiral Method Development.

TroubleshootingFlowchart cluster_solutions Troubleshooting Steps Start Problem Encountered No_Separation No Enantiomeric Separation? Start->No_Separation Poor_Peak_Shape Poor Peak Shape? No_Separation->Poor_Peak_Shape No Change_CSP_MP Screen Different CSPs & Mobile Phases No_Separation->Change_CSP_MP Yes Poor_Resolution Poor Resolution (Rs < 1.5)? Poor_Peak_Shape->Poor_Resolution No Add_Modifier Add/Optimize Mobile Phase Modifier (e.g., DEA) Poor_Peak_Shape->Add_Modifier Yes Optimize_Conditions Optimize Flow Rate, Temperature, & MP % Poor_Resolution->Optimize_Conditions Yes Success Problem Solved Change_CSP_MP->Success Add_Modifier->Success Optimize_Conditions->Success

Caption: Troubleshooting Logic for Chiral Separations.

References

Technical Support Center: Enhancing Bioavailability of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the in vivo bioavailability of 3-Amino-4-chloro-N-ethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the likely causes?

A1: Low oral bioavailability of this compound is likely attributable to two primary factors: poor aqueous solubility and/or low intestinal permeability. Given its chemical structure, the compound is predicted to be lipophilic, suggesting that its dissolution in gastrointestinal fluids is a rate-limiting step for absorption.[1][2] Other contributing factors could include first-pass metabolism in the gut wall or liver.

Q2: What are the initial strategies we should consider to improve the bioavailability of our compound?

A2: A multi-pronged approach is recommended. Start with simple formulation strategies before moving to more complex modifications. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[3][4]

  • pH Adjustment/Salt Formation: For ionizable compounds, forming a salt or adjusting the microenvironment pH can significantly enhance solubility.[5]

  • Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents can be employed in liquid formulations.[3]

  • Amorphous Solid Dispersions: Converting the crystalline drug to a more soluble amorphous form within a polymer matrix can improve dissolution rates.[6][7]

Q3: How can we determine if solubility or permeability is the main issue?

A3: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[1][2] You can perform in vitro solubility studies at different pH values (e.g., simulating gastric and intestinal fluids) and permeability assays using Caco-2 cell monolayers. The results will help classify your compound and guide the selection of the most appropriate bioavailability enhancement strategy. Class II drugs (low solubility, high permeability) are the most common category for problematic compounds and benefit most from solubility enhancement.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo bioavailability studies.
Potential Cause Troubleshooting Step Rationale
Formulation Instability Characterize the solid-state properties (crystallinity vs. amorphous content) of the drug substance before and after formulation. Assess the physical and chemical stability of the formulation under storage conditions.Amorphous forms can revert to a more stable, less soluble crystalline state over time.[1][2] Chemical degradation can reduce the effective dose.
Food Effects Conduct bioavailability studies in both fasted and fed states in your animal models.The presence of food can alter gastric pH, GI transit time, and bile secretion, which can significantly impact the absorption of lipophilic drugs.
Animal Model Variability Ensure strict adherence to protocols regarding animal age, weight, and health status. Increase the number of animals per group to improve statistical power.Physiological differences between animals can lead to high variability in drug absorption.
Issue 2: A selected formulation strategy fails to produce a significant increase in bioavailability.
Strategy Attempted Potential Reason for Failure Next Steps
Micronization The compound may be a "brick-dust" molecule, where the crystal lattice energy is too high for significant dissolution even with increased surface area.[4]Consider amorphization strategies like solid dispersions or investigate lipid-based formulations to bypass the dissolution step.[4][6]
Amorphous Solid Dispersion The chosen polymer carrier may not be optimal for stabilizing the amorphous form, leading to recrystallization in vivo. The drug-to-polymer ratio may be too high.Screen different polymers (e.g., PVP, HPMC, Soluplus®). Optimize the drug loading in the dispersion. Perform supersaturation and precipitation studies in vitro.
Lipid-Based Formulation The formulation may not be effectively emulsifying in the GI tract. The drug may precipitate out of the lipid phase upon dilution with aqueous GI fluids.Use a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS).[2] Include surfactants and co-solvents to improve emulsification and solubilization.

Quantitative Data Summary

The following table summarizes hypothetical data from various formulation strategies aimed at improving the bioavailability of this compound, based on common outcomes for poorly soluble drugs.

Formulation Strategy Drug Loading (% w/w) Aqueous Solubility (µg/mL) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated API (Control) 1001.5150900100
Micronized API 1005.23202,100233
Nanosuspension 3012.87505,400600
Amorphous Solid Dispersion (1:4 Drug:PVP K30) 2025.51,1008,550950
SMEDDS 15>50 (in micellar form)1,80014,4001600

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solvent Selection: Identify a common solvent in which both this compound and the chosen polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30) are soluble. A mixture of dichloromethane and methanol (1:1) is often a good starting point.

  • Solution Preparation: Dissolve the drug and polymer in the selected solvent at the desired ratio (e.g., 1:2 and 1:4 drug-to-polymer). The total solid concentration should typically be between 2-10% (w/v).

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature (e.g., 100-140°C), aspiration rate (e.g., 80-100%), and feed pump rate (e.g., 5-10 mL/min).

    • Atomize the solution into the drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Powder Collection & Characterization: Collect the dried powder from the cyclone. Characterize the product for drug content (by HPLC), solid-state properties (by XRD and DSC), and dissolution performance.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Fast the animals overnight (approx. 12 hours) before dosing, with water ad libitum.

    • Divide animals into groups (e.g., Control, Micronized, Solid Dispersion).

    • Administer the respective formulations via oral gavage at a dose of 10 mg/kg. The formulations should be suspended/dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation api API Characterization (Solubility, Permeability) micronization Particle Size Reduction (Micronization/Nanonization) api->micronization Select Strategy asd Amorphous Solid Dispersion (Spray Drying) api->asd Select Strategy lipid Lipid-Based Formulation (SMEDDS) api->lipid Select Strategy dissolution Dissolution & Supersaturation Testing micronization->dissolution asd->dissolution lipid->dissolution stability Physical & Chemical Stability Assessment dissolution->stability pk_study Pharmacokinetic Study (Rodent Model) stability->pk_study Select Lead Formulation data_analysis Data Analysis (Cmax, AUC, F%) pk_study->data_analysis logical_relationship cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Potential Solutions low_bio Low Bioavailability of This compound solubility Poor Aqueous Solubility low_bio->solubility permeability Low Permeability low_bio->permeability size_reduction Particle Size Reduction solubility->size_reduction Addresses amorphization Amorphization solubility->amorphization Addresses complexation Complexation (e.g., Cyclodextrins) solubility->complexation Addresses lipid_systems Lipid-Based Systems solubility->lipid_systems Addresses permeability->lipid_systems Addresses prodrugs Prodrug Approach permeability->prodrugs Addresses enhancers Permeation Enhancers permeability->enhancers Addresses

References

Validation & Comparative

Validating the Purity of Synthesized 3-Amino-4-chloro-N-substituted-benzenesulfonamides by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific experimental data for 3-Amino-4-chloro-N-ethylbenzenesulfonamide, this guide will use the closely related and well-documented compound, 3-Amino-4-chloro-N-phenylbenzenesulfonamide , as a representative example for all experimental protocols and data. The principles and methodologies described are directly applicable to the N-ethyl analog.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate analytical method for their needs.

Plausible Synthesis and Potential Impurities

A common synthetic route for 3-Amino-4-chloro-N-phenylbenzenesulfonamide involves two main steps: the sulfonylation of aniline with 3-nitro-4-chlorobenzenesulfonyl chloride, followed by the reduction of the nitro group.

Step 1: Sulfonylation 3-nitro-4-chlorobenzenesulfonyl chloride + aniline → 3-nitro-4-chloro-N-phenylbenzenesulfonamide

Step 2: Reduction 3-nitro-4-chloro-N-phenylbenzenesulfonamide → 3-Amino-4-chloro-N-phenylbenzenesulfonamide

Based on this synthetic pathway, potential impurities in the final product may include:

  • Unreacted starting materials: Aniline and 3-nitro-4-chlorobenzenesulfonyl chloride.

  • Intermediate: 3-nitro-4-chloro-N-phenylbenzenesulfonamide.

  • By-products: Isomeric products or compounds formed from side reactions.

Purity Validation by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of synthesized compounds. By analyzing the chemical shifts, integration, and coupling constants of the proton signals, one can identify the target compound and quantify impurities.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-Amino-4-chloro-N-phenylbenzenesulfonamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

  • Analysis:

    • Identify the characteristic peaks of 3-Amino-4-chloro-N-phenylbenzenesulfonamide.

    • Integrate all peaks corresponding to the main compound and any visible impurities.

    • Calculate the purity by comparing the integration of the protons of the main compound to the total integration of all protons in the spectrum (main compound + impurities).

Data Presentation: Estimated ¹H NMR Chemical Shifts

The following table summarizes the estimated ¹H NMR chemical shifts for 3-Amino-4-chloro-N-phenylbenzenesulfonamide and its potential impurities in DMSO-d₆.

CompoundProton AssignmentEstimated Chemical Shift (ppm)Multiplicity
3-Amino-4-chloro-N-phenylbenzenesulfonamide Aromatic C-H (phenyl)7.00 - 7.30m
Aromatic C-H (benzenesulfonamide)6.80 - 7.50m
-NH₂~5.5br s
-SO₂NH-~10.0br s
Impurity: Aniline Aromatic C-H6.50 - 7.10m
-NH₂~5.0br s
Impurity: 3-nitro-4-chloro-N-phenylbenzenesulfonamide Aromatic C-H (phenyl)7.10 - 7.40m
Aromatic C-H (benzenesulfonamide)7.80 - 8.30m
-SO₂NH-~10.5br s

Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Alternative Purity Validation Method: HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used alternative for purity determination, offering high sensitivity and resolution for separating the main compound from its impurities.[1]

Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Newcrom R1).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) followed by the sample.

    • Identify the peak corresponding to the main compound based on its retention time.

    • The area of each peak is proportional to the concentration of the corresponding component.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Data Presentation: Comparison of Methods
Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[1]
Information Provides structural information and quantitative purity.Provides quantitative purity based on peak areas.
Sensitivity Generally lower than HPLC.High sensitivity, capable of detecting trace impurities.
Quantification Direct quantification without the need for response factors for each impurity.Requires response factors for accurate quantification of impurities, or assumes equal response factors.
Sample Throughput Relatively lower due to longer acquisition times.Higher throughput with automated systems.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a synthesized compound using NMR as the primary method and HPLC as a comparative method.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_nmr Primary Purity Analysis: NMR cluster_hplc Comparative Purity Analysis: HPLC cluster_comparison Final Assessment synthesis Synthesis of 3-Amino-4-chloro-N- phenylbenzenesulfonamide workup Purification (e.g., Recrystallization) synthesis->workup nmr_sample Prepare NMR Sample workup->nmr_sample hplc_sample Prepare HPLC Sample workup->hplc_sample nmr_acq Acquire ¹H NMR Spectrum nmr_sample->nmr_acq nmr_proc Process and Analyze Spectrum nmr_acq->nmr_proc nmr_purity Calculate Purity from Integration nmr_proc->nmr_purity compare Compare NMR and HPLC Purity Results nmr_purity->compare hplc_run Run HPLC Analysis hplc_sample->hplc_run hplc_proc Analyze Chromatogram hplc_run->hplc_proc hplc_purity Calculate Purity from Peak Areas hplc_proc->hplc_purity hplc_purity->compare report Final Purity Report compare->report

Caption: Workflow for Purity Validation

Conclusion

Both ¹H NMR and HPLC are valuable techniques for assessing the purity of synthesized 3-Amino-4-chloro-N-phenylbenzenesulfonamide. NMR provides the advantage of direct quantification and structural confirmation in a single experiment. HPLC, on the other hand, offers superior sensitivity for detecting trace impurities. For comprehensive purity validation, it is often beneficial to use both methods orthogonally. The choice of method will depend on the specific requirements of the analysis, including the need for structural information, the expected purity level, and the required sensitivity.

References

A Comparative Analysis of the Biological Activity of 3-Amino-4-chloro-N-ethylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-Amino-4-chloro-N-ethylbenzenesulfonamide and its structurally related analogs. The information presented is supported by experimental data from various studies, offering insights into their potential as therapeutic agents. Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory actions. Understanding the structure-activity relationships (SAR) within this chemical family is crucial for the rational design of more potent and selective drug candidates.

I. Overview of Biological Activities

Benzenesulfonamides exert their biological effects through various mechanisms. A primary mode of action is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in crucial physiological processes.[1][2] By targeting CAs, these compounds can influence pH regulation, CO2 transport, and other metabolic pathways.[2][3] Furthermore, various analogs have demonstrated significant potential as anticancer and antimicrobial agents, often through mechanisms independent of CA inhibition.[4][5][6][7]

II. Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of this compound and its selected analogs against different biological targets.

Table 1: Carbonic Anhydrase Inhibition
CompoundTarget IsoformInhibition Constant (KI) or IC50Reference
This compound Data Not AvailableData Not Available
4-(2-Aminoethyl)benzenesulfonamidehCA I68.4 nM (KI)[8]
hCA II62.8 nM (KI)[8]
hCA IV1.1 µM (KI)[8]
hCA XII55.4 nM (KI)[8]
Acetazolamide (Standard)hCA II12.1 nM (KI)[1]
hCA IX25.8 nM (KI)[1]
4-Sulfamoyl-N-(3-morpholinopropyl)benzamidehCA I740 nmol/L (IC50)[9]
hCA II58 nmol/L (IC50)[9]
hCA IV180 nmol/L (IC50)[9]
hCA XII650 nmol/L (IC50)[9]
Table 2: Anticancer Activity
CompoundCell LineActivity Metric (GI50/IC50)Reference
This compound Data Not AvailableData Not Available
1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidineLeukemia (RPMI-8226)0.3 µM (GI50)[10]
Various (21 cell lines)0.3-3.0 µM (GI50)[10]
AL106 (benzenesulfonamide analog)Glioblastoma (U87)58.6 µM (IC50)[4]
5b (Cryptopleurine analogue)Caki-1 (Renal Cancer)Potent activity reported[7]
Table 3: Antimicrobial Activity
CompoundMicroorganismActivity Metric (MIC)Reference
This compound Data Not AvailableData Not Available
Piperazine sulfonamide 7cEnterobacter aerogenes81 ± 0.78 µg/mL[11]
Bacillus subtilis49 ± 1.02 µg/mL[11]
Piperazine sulfonamide 7fEnterobacter aerogenes86 ± 0.58 µg/mL[11]
Bacillus subtilis67 ± 0.76 µg/mL[11]
Compound 4dEscherichia coli6.72 mg/mL[5]
Compound 4hStaphylococcus aureus6.63 mg/mL[5]
Ciprofloxacin (Standard)E. coli-[6]
S. aureus-[6]

III. Experimental Protocols

A. Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO2 hydration assay.[1]

Methodology:

  • An Applied Photophysics stopped-flow instrument is used to measure the enzyme-catalyzed CO2 hydration.

  • The assay is performed at 25°C in a buffer solution (e.g., 10 mM HEPES, pH 7.5, and 20 mM Na2SO4 or 10 mM Tris-HCl, pH 7.4, and 20 mM NaClO4).

  • The indicator (e.g., p-nitrophenol or phenol red) concentration is maintained in the range of 0.1-0.2 mM.

  • The enzyme concentration is typically in the nanomolar range, depending on the isoform's activity.

  • The inhibitor is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) before the reaction is initiated.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer solution.

  • The rate of the catalyzed reaction is monitored by the change in absorbance of the pH indicator.

  • IC50 values are determined from dose-response curves, and Ki values are calculated using the Cheng-Prusoff equation.

B. In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12]

Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[6]

Methodology:

  • The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Positive (broth with microorganism) and negative (broth only) controls are included in each assay.

IV. Signaling Pathways and Experimental Workflows

A. Carbonic Anhydrase Inhibition and Downstream Effects

The inhibition of carbonic anhydrase can have significant downstream effects, particularly in the context of cancer. Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1]

CA_Inhibition_Pathway cluster_Extracellular Extracellular Space (Acidic) cluster_Cell Tumor Cell CO2_H2O_out CO2 + H2O H_HCO3_out H+ + HCO3- CO2_H2O_out->H_HCO3_out Proliferation Proliferation, Invasion, Metastasis H_HCO3_out->Proliferation Promotes CAIX CA IX/XII CAIX->CO2_H2O_out Catalysis Intracellular_pH_reg Intracellular pH Homeostasis CAIX->Intracellular_pH_reg Maintains Metabolism Metabolic Processes Intracellular_pH_reg->Metabolism Metabolism->Proliferation Supports Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition

Caption: Carbonic Anhydrase IX/XII Inhibition Pathway in Cancer.

B. General Workflow for Biological Activity Screening

The process of evaluating the biological activity of novel compounds typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Start Compound Synthesis (this compound & Analogs) Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Cell Viability) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50/MIC Determination) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General Workflow for Evaluating Biological Activity.

V. Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide analogs is highly dependent on the nature and position of substituents on the benzene ring and the sulfonamide nitrogen.

  • Substituents on the Benzene Ring: The presence of halogen atoms, such as chlorine, can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to target enzymes and its ability to cross cell membranes. The amino group at position 3 is also a key feature that can be modified to alter activity.[11][13]

  • Substitution on the Sulfonamide Nitrogen: Modifications at the N-position of the sulfonamide group have a significant impact on the biological activity. The introduction of different alkyl, aryl, or heterocyclic moieties can lead to variations in potency and selectivity against different targets. For instance, the incorporation of piperazine rings has been shown to enhance antibacterial activity.[11] The ethyl group in this compound is a simple alkyl substituent, and its replacement with more complex groups is a common strategy in medicinal chemistry to explore the SAR.

VI. Conclusion

While specific experimental data for this compound is not extensively available in the public domain, the analysis of its structural analogs provides valuable insights into the potential biological activities of this compound class. The benzenesulfonamide scaffold is a versatile platform for the development of inhibitors of carbonic anhydrase, as well as novel anticancer and antimicrobial agents. Further experimental evaluation of this compound and a broader range of its analogs is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships within this important class of molecules. The provided experimental protocols and workflows offer a foundational framework for such future investigations.

References

A Comparative Guide to the Quantification of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: RP-HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a detailed comparison of two common analytical methods, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The information presented is based on established methodologies for similar sulfonamide compounds and offers a framework for analytical method development and cross-validation.

Method Performance Comparison

The selection of an analytical method is a critical decision in the drug development process, balancing the need for accuracy, sensitivity, and throughput. Below is a summary of the expected performance characteristics of RP-HPLC-UV and GC-MS for the analysis of this compound, based on data from analogous sulfonamide quantification assays.[1][2][3]

Performance ParameterRP-HPLC-UVGC-MS
Linearity (Correlation Coefficient, r²) > 0.999[1][4]> 0.99
Accuracy (Recovery) 85 - 115%[1][4]54 - 135.5% (relative recovery)[3]
Precision (RSD) < 2%< 15%
Limit of Detection (LOD) ~0.06 µg/mL[2]pg to fg levels
Limit of Quantification (LOQ) ~0.20 µg/mL[2]ng to pg levels
Sample Throughput HighModerate to High
Specificity GoodExcellent
Derivatization Required NoYes
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are adapted from validated methods for similar sulfonamide compounds and can serve as a starting point for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is based on the separation of the analyte on a non-polar stationary phase with a polar mobile phase. It is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds.

Instrumentation:

  • HPLC system with a UV or Photo-Diode Array (PDA) detector

  • C18 analytical column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[1][4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen phosphate

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: 1.74 g of dipotassium hydrogen phosphate in 500 mL of water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve good resolution of the analyte peak.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 25 °C.[1][4]

  • Detection Wavelength: 265 nm.[1][4]

  • Injection Volume: 5 µL.[1][4]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., HPLC grade water) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, making it suitable for trace analysis. However, for non-volatile compounds like sulfonamides, a derivatization step is typically required to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Capillary GC column (e.g., 5% phenyl polysiloxane).

Reagents:

  • Acetonitrile

  • Acetic acid

  • Diazomethane (derivatizing agent)

  • Pentafluoropropionic acid anhydride (derivatizing agent)

  • Internal Standard (e.g., deuterated sulphadiazine)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Optimize for separation, e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using acetonitrile.[3]

  • Acidification and Clean-up: Acidify the extract with acetic acid and perform a clean-up using cation- and anion-exchange solid-phase extraction (SPE).[3]

  • Derivatization:

    • Methylate the extract with diazomethane.[3]

    • Acylate with pentafluoropropionic acid anhydride.[3]

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

Visualizing the Workflow

To better understand the logical flow of selecting and validating an analytical method, the following diagrams illustrate the general cross-validation workflow and a comparison of the key attributes of RP-HPLC-UV and GC-MS.

analytical_method_cross_validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Analytical Objective select_methods Select Candidate Methods (e.g., HPLC, GC-MS) define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance method1_dev Method 1 Development & Optimization define_acceptance->method1_dev method2_dev Method 2 Development & Optimization define_acceptance->method2_dev method1_val Method 1 Validation method1_dev->method1_val comparative_testing Comparative Testing on Identical Samples method1_val->comparative_testing method2_val Method 2 Validation method2_dev->method2_val method2_val->comparative_testing data_analysis Statistical Data Analysis (e.g., t-test, F-test) comparative_testing->data_analysis assess_equivalence Assess Method Equivalence data_analysis->assess_equivalence conclusion Conclusion & Method Selection assess_equivalence->conclusion

Caption: General workflow for analytical method cross-validation.

method_comparison_diagram cluster_hplc RP-HPLC-UV cluster_gcms GC-MS hplc_pros Pros: - Robust & Reliable - No Derivatization - High Throughput - Lower Cost hplc_cons Cons: - Moderate Sensitivity - Good Specificity gcms_pros Pros: - Excellent Specificity - High Sensitivity (Trace Analysis) - Structural Information gcms_cons Cons: - Derivatization Required - Higher Cost - Potentially Lower Throughput analyte 3-Amino-4-chloro-N- ethylbenzenesulfonamide analyte->hplc_pros Quantification by analyte->gcms_pros Quantification by

Caption: Key characteristics of RP-HPLC-UV and GC-MS for sulfonamide analysis.

References

The Efficacy of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Comparative Analysis of Its Analogs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

Despite its well-defined chemical structure, public domain research on the specific in vitro and in vivo efficacy of 3-Amino-4-chloro-N-ethylbenzenesulfonamide is notably absent. This guide, therefore, pivots to a comparative analysis of its structurally related benzenesulfonamide analogs, for which a significant body of research exists. By examining the biological activities of these closely related compounds, we can infer the potential therapeutic avenues and structure-activity relationships that may govern the efficacy of this particular molecule.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this core structure have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents. The key to their therapeutic potential often lies in the nature and position of substituents on the benzene ring and the sulfonamide nitrogen. This guide will delve into the documented efficacy of various N-substituted and ring-modified amino-chlorobenzenesulfonamides to provide a comprehensive overview for researchers and drug development professionals.

In Vitro Anticancer Efficacy of Benzenesulfonamide Analogs

Numerous studies have highlighted the potent anticancer activity of benzenesulfonamide derivatives, frequently attributed to their ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation.

A series of novel aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7). Several of these compounds exhibited significant inhibitory effects with IC50 values in the low micromolar range, demonstrating high selectivity against breast cancer cells compared to normal breast cells (MCF-10A).[1] For instance, some analogs showed inhibitory concentrations ranging from 1.52 to 6.31 μM and selectivity ratios of 5.5 to 17.5 times more against cancer cells.[1]

Another study focused on benzenesulfonamide derivatives incorporating a 1,3,5-triazine linker as inhibitors of hCA IX. One of the most potent compounds from this series, analogue 12d , demonstrated an IC50 of 3.99 μM against the MDA-MB-468 breast cancer cell line and was found to arrest the cell cycle in the G0-G1 and S phases.[2]

Furthermore, novel benzenesulfonamide-triazole hybrid derivatives have been investigated for their potential against colorectal cancer. Compounds 5g and 5j from this series showed significant cytotoxic effects, with 5g having an IC50 of 11.84 µM in the DLD-1 cell line and 5j an IC50 of 9.35 µM in the HT-29 cell line.[3]

The following table summarizes the in vitro anticancer activity of selected benzenesulfonamide analogs.

Compound Class/AnalogCancer Cell LineIC50 (µM)Mechanism of ActionReference
Aryl thiazolone-benzenesulfonamidesMDA-MB-231, MCF-71.52 - 6.31Carbonic Anhydrase IX Inhibition[1]
1,3,5-Triazinyl benzenesulfonamide (12d )MDA-MB-4683.99Carbonic Anhydrase IX Inhibition, Cell Cycle Arrest[2]
Benzenesulfonamide-triazole hybrid (5g )DLD-111.84Apoptosis Induction[3]
Benzenesulfonamide-triazole hybrid (5j )HT-299.35Apoptosis Induction[3]

In Vitro Antimicrobial Efficacy of Benzenesulfonamide Analogs

The sulfonamide functional group has a long history in antimicrobial chemotherapy, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.

A study on N-(thiazol-2-yl)benzenesulfonamides revealed that several derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, an isopropyl-substituted derivative displayed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans.[4]

Another investigation into new benzenesulfonamide derivatives bearing a carboxamide functionality reported significant antimicrobial activity. For example, compound 4d was most potent against E. coli with an MIC of 6.72 mg/mL, while compound 4h was most active against S. aureus with an MIC of 6.63 mg/mL.[5]

The table below presents the in vitro antimicrobial activity of representative benzenesulfonamide analogs.

Compound Class/AnalogBacterial StrainMICReference
Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamideS. aureus, A. xylosoxidans3.9 µg/mL[4]
Benzenesulfonamide-carboxamide (4d )E. coli6.72 mg/mL[5]
Benzenesulfonamide-carboxamide (4h )S. aureus6.63 mg/mL[5]

Experimental Protocols

General Procedure for In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzenesulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

General Procedure for In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The benzenesulfonamide derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive control wells (bacteria and broth) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a common signaling pathway targeted by some benzenesulfonamide anticancer agents and a typical experimental workflow for evaluating in vitro efficacy.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAIX CAIX H+ H+ CAIX->H+ Catalyzes HCO3- HCO3- CAIX->HCO3- Acidic_Extracellular_pH Acidic_Extracellular_pH H+->Acidic_Extracellular_pH CO2 CO2 CO2->CAIX + H2O H2O H2O Tumor_Survival_Proliferation Tumor_Survival_Proliferation Acidic_Extracellular_pH->Tumor_Survival_Proliferation Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->CAIX Inhibits

Caption: Simplified signaling pathway showing the role of Carbonic Anhydrase IX (CAIX) in promoting tumor survival and the inhibitory action of benzenesulfonamide derivatives.

experimental_workflow Start Start Cell_Culture Cell Culture (Cancer or Bacterial) Start->Cell_Culture Compound_Preparation Preparation of Benzenesulfonamide Analogs Start->Compound_Preparation In_Vitro_Assay In Vitro Efficacy Assay (e.g., MTT or MIC) Cell_Culture->In_Vitro_Assay Compound_Preparation->In_Vitro_Assay Data_Collection Data Collection (Absorbance or Visual Growth) In_Vitro_Assay->Data_Collection Data_Analysis Data Analysis (IC50 or MIC Determination) Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized experimental workflow for determining the in vitro efficacy of benzenesulfonamide analogs.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-chlorobenzenesulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-4-chlorobenzenesulfonamide derivatives and structurally related analogs. The focus is on their activity as carbonic anhydrase inhibitors and as anticancer agents. Due to the limited availability of comprehensive SAR studies on 3-amino-4-chloro-N-ethylbenzenesulfonamide, this guide draws comparisons from closely related substituted benzenesulfonamide derivatives to elucidate key structural determinants for biological activity.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for two classes of benzenesulfonamide analogs. Table 1 details the carbonic anhydrase inhibitory activity of 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives, which are structurally similar to the topic compound. Table 2 presents the anticancer and carbonic anhydrase binding activity of 3-amino-4-hydroxybenzenesulfonamide derivatives, serving as a functional analog to understand the impact of substitutions at the 3-amino position.

Table 1: Carbonic Anhydrase Inhibitory Activity of 4-Chloro-3-sulfamoyl-benzenecarboxamide Derivatives

Compound IDR GroupCA I Ki (nM)CA II Ki (nM)CA IV Ki (nM)
1a -NH-CH₂-COOEt>10000258
1b -NH-(L-Phe)-OMe>10000187
1c -NH-(L-Leu)-OMe7800209
2a -NH-(4-sulfamoyl-phenyl)8158115
2b -NH-(2-thiazolyl)12165120

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2001.[1]

Table 2: Anticancer and Carbonic Anhydrase Binding Activity of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

Compound IDR Group (at 3-amino position)U-87 EC₅₀ (µM)MDA-MB-231 EC₅₀ (µM)PPC-1 EC₅₀ (µM)CA IX Kd (µM)
3a Phenyl (Schiff base)>100>100>10016
3b 4-Chlorophenyl (Schiff base)>100>100>10011
3c Thiophen-2-yl (Schiff base)48.936.445.1-
4a Phenyl (aminoketone)>100>100>1003.1

Data for anticancer activity (EC₅₀) and carbonic anhydrase IX binding affinity (Kd) are from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives, which serve as analogs.[2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented data.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol is adapted from standard methods for determining carbonic anhydrase inhibition kinetics.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Phenol red indicator (0.2 mM)

  • HEPES buffer (20 mM, pH 7.5)

  • Na₂SO₄ (20 mM for constant ionic strength)

  • CO₂-saturated water (concentrations ranging from 1.7 to 17 mM)

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)

  • Test inhibitors (stock solutions of 0.1 mM in distilled-deionized water)

  • Assay buffer for dilutions

Procedure:

  • The CA-catalyzed CO₂ hydration activity is assayed using a stopped-flow instrument.

  • Phenol red is used as a pH indicator, with absorbance monitored at its maximum wavelength of 557 nm.

  • The reaction is buffered with 20 mM HEPES at pH 7.5, and the ionic strength is kept constant with 20 mM Na₂SO₄.

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds.

  • CO₂ concentrations are varied (1.7 to 17 mM) to determine kinetic parameters and inhibition constants.

  • For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.

  • The uncatalyzed reaction rate is determined in the same manner and subtracted from the total observed rates.

  • Stock solutions of the test inhibitors (0.1 mM) are prepared in distilled-deionized water, with subsequent dilutions made using the assay buffer.

  • The inhibitor and enzyme solutions are pre-incubated together for 15 minutes at room temperature before the assay to allow for the formation of the enzyme-inhibitor complex.

  • Inhibition constants (Ki) are calculated by non-linear least-squares methods using appropriate software (e.g., PRISM) and the Cheng–Prusoff equation.

Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The medium from the wells is replaced with medium containing the test compounds, and the plates are incubated for a further 72 hours.

  • After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The medium is then carefully removed, and 100-200 µL of a solubilization solution (e.g., isopropanol with 0.1 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is determined from the dose-response curves.[2][3][4][5][6]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes relevant to the SAR studies of these benzenesulfonamide derivatives.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Lead Compound (this compound) design Design Analogs (Vary R-groups) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification ca_assay Carbonic Anhydrase Inhibition Assay purification->ca_assay cancer_assay Anticancer Activity Assay purification->cancer_assay data Collect IC50/Ki Data ca_assay->data cancer_assay->data sar Establish SAR data->sar optimization Optimize Potency & Selectivity sar->optimization end Candidate Drug optimization->end

A generalized workflow for a Structure-Activity Relationship (SAR) study.

CAIX_Signaling_Pathway cluster_environment Tumor Microenvironment cluster_cell Cancer Cell cluster_outcomes Tumor Progression hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CAIX Gene Expression hif1a->caix_expression caix_protein CAIX Protein (on cell surface) caix_expression->caix_protein h_hco3 H⁺ + HCO₃⁻ caix_protein->h_hco3 co2_h2o CO₂ + H₂O co2_h2o->caix_protein Catalysis ph_regulation Intracellular pH Regulation (Alkalinization) h_hco3->ph_regulation HCO₃⁻ influx acidification Extracellular Acidification h_hco3->acidification H⁺ efflux proliferation Increased Proliferation & Survival ph_regulation->proliferation invasion Invasion & Metastasis acidification->invasion resistance Therapeutic Resistance acidification->resistance

The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.

References

Comparative analysis of different synthesis routes for 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chloro-N-ethylbenzenesulfonamide incorporates several key pharmacophores: a sulfonamide group, an aniline moiety, and a halogen substituent. These features are present in a variety of bioactive molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide outlines two potential synthetic pathways, herein designated as Route A and Route B, and provides a comparative summary of their respective steps, reaction conditions, and potential yields based on analogous transformations reported in the literature.

Route A: Nitration-Reduction Strategy

This route commences with the chlorosulfonation of 2-chloronitrobenzene, followed by amidation and subsequent reduction of the nitro group.

Experimental Workflow for Route A

Route_A start 2-Chloronitrobenzene step1 Chlorosulfonation start->step1 Chlorosulfonic acid intermediate1 4-Chloro-3-nitrobenzenesulfonyl chloride step1->intermediate1 step2 Amidation intermediate1->step2 Ethylamine intermediate2 4-Chloro-3-nitro-N- ethylbenzenesulfonamide step2->intermediate2 step3 Reduction intermediate2->step3 Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) end_product 3-Amino-4-chloro-N- ethylbenzenesulfonamide step3->end_product

Caption: Synthetic pathway for Route A.

Data Summary for Route A
StepReactionReagents & ConditionsYield (%)Purity (%)Reference Analogy
1ChlorosulfonationChlorosulfonic acid, 100-130°C, 4-10 h81.5 - >90>99[1][2]
2AmidationEthylamine, suitable solvent (e.g., DCM, THF), controlled temperatureEstimated 80-95HighGeneral sulfonamide synthesis
3Nitro ReductionFe/HCl or SnCl2 in ethanol/water, reflux; or H2, Pd/C, methanol85-95High[3]
Experimental Protocols for Route A

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

To one molar equivalent of 2-chloronitrobenzene, 4 to 5 molar equivalents of chlorosulfonic acid are added. The reaction mixture is heated to approximately 120°C for 4 hours.[1] Completion of the reaction is indicated by the cessation of hydrogen chloride evolution. The reaction mass is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is filtered, washed with cold water, and dried. This process has been reported to yield a product with over 99% purity.[1]

Step 2: Synthesis of 4-Chloro-3-nitro-N-ethylbenzenesulfonamide

While a specific protocol for the reaction with ethylamine is not detailed in the searched literature, a general procedure for amidation of sulfonyl chlorides can be followed. 4-Chloro-3-nitrobenzenesulfonyl chloride is dissolved in a suitable inert solvent such as dichloromethane or THF. The solution is cooled in an ice bath, and at least two equivalents of ethylamine (one to react and one to neutralize the HCl byproduct) are added dropwise. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature. After completion, the reaction mixture is washed with water and dilute acid to remove excess amine and hydrochloride salt. The organic layer is dried and the solvent is evaporated to yield the N-ethylsulfonamide.

Step 3: Synthesis of this compound

The reduction of the nitro group can be achieved through various methods. A common laboratory-scale method involves dissolving the nitro compound in a mixture of ethanol and water, adding an excess of a reducing metal such as iron powder or tin(II) chloride, and then adding a mineral acid like hydrochloric acid. The mixture is heated to reflux until the reaction is complete. After cooling, the mixture is neutralized, and the product is extracted with an organic solvent.[3] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst in a solvent like methanol can be employed, often providing a cleaner reaction profile.

Route B: Amino Group Protection and Late-Stage Nitration Strategy

This alternative route begins with 2-chloroaniline, involves protection of the amino group, introduction of the sulfonamide moiety, followed by nitration and subsequent reduction.

Experimental Workflow for Route B

Route_B start 2-Chloroaniline step1 Protection (Acetylation) start->step1 Acetic anhydride intermediate1 N-(2-chlorophenyl)acetamide step1->intermediate1 step2 Chlorosulfonation intermediate1->step2 Chlorosulfonic acid intermediate2 4-Chloro-3-acetamidobenzenesulfonyl chloride step2->intermediate2 step3 Amidation intermediate2->step3 Ethylamine intermediate3 N-Ethyl-4-chloro-3- acetamidobenzenesulfonamide step3->intermediate3 step4 Nitration intermediate3->step4 Nitrating agent intermediate4 N-Ethyl-4-chloro-3-acetamido- 5-nitrobenzenesulfonamide step4->intermediate4 step5 Reduction & Deprotection intermediate4->step5 Reducing agent & Acid/Base end_product 3-Amino-4-chloro-N- ethylbenzenesulfonamide step5->end_product

Caption: Synthetic pathway for Route B.

Data Summary for Route B
StepReactionReagents & ConditionsYield (%)Purity (%)Reference Analogy
1AcetylationAcetic anhydride, optionally with a base>95HighStandard procedure
2ChlorosulfonationChlorosulfonic acidVariableModerate to HighGeneral procedure
3AmidationEthylamine, suitable solventEstimated 80-95HighGeneral sulfonamide synthesis
4NitrationNitrating mixture (e.g., HNO3/H2SO4)Variable, potential for side productsModerateGeneral procedure
5Reduction & DeprotectionReducing agent followed by acidic or basic hydrolysisVariableModerate to High[3]
Experimental Protocols for Route B

Step 1: Synthesis of N-(2-chlorophenyl)acetamide

2-Chloroaniline is reacted with acetic anhydride. This reaction is often carried out in the presence of a mild base or in a solvent like acetic acid and is typically high-yielding.

Step 2: Synthesis of 4-Chloro-3-acetamidobenzenesulfonyl chloride

The N-acetylated compound is then subjected to chlorosulfonation using chlorosulfonic acid. The acetyl group directs the sulfonation to the para position.

Step 3: Synthesis of N-Ethyl-4-chloro-3-acetamidobenzenesulfonamide

The resulting sulfonyl chloride is then reacted with ethylamine, following a similar procedure as described in Route A, to form the corresponding N-ethylsulfonamide.

Step 4: Synthesis of N-Ethyl-4-chloro-3-acetamido-5-nitrobenzenesulfonamide

This intermediate is then nitrated. The existing substituents will direct the incoming nitro group. Careful control of reaction conditions is necessary to achieve selective mononitration and avoid side reactions.

Step 5: Synthesis of this compound

The final step involves the reduction of the nitro group to an amino group and the deprotection (hydrolysis) of the acetamido group. This can often be achieved in a single pot by using a reducing agent under acidic conditions, which will also facilitate the hydrolysis of the amide.

Comparative Analysis

FeatureRoute ARoute B
Starting Material 2-Chloronitrobenzene (Readily available)2-Chloroaniline (Readily available)
Number of Steps 35
Key Intermediates 4-Chloro-3-nitrobenzenesulfonyl chloride4-Chloro-3-acetamidobenzenesulfonyl chloride
Control of Regiochemistry Generally well-controlled due to the directing effects of the initial substituents.More complex, with potential for isomeric impurities during nitration.
Potential Challenges Handling of highly reactive chlorosulfonic acid. The reduction of the nitro group in the presence of a chloro substituent requires careful selection of the reducing agent to avoid dehalogenation.Multiple protection/deprotection steps add to the overall length and may reduce the overall yield. The nitration step may yield a mixture of isomers.
Overall Yield Potentially higher due to fewer steps.Likely lower due to the increased number of steps.
Scalability Appears to be more straightforward for large-scale synthesis.The multi-step nature may present more challenges for scaling up.

Conclusion

Based on this analysis, Route A appears to be the more efficient and direct pathway for the synthesis of this compound. It involves fewer steps and the regiochemistry is well-defined by the starting material. While the handling of chlorosulfonic acid requires appropriate safety measures, the overall process is likely to be more amenable to scale-up with a higher anticipated overall yield.

Route B, while chemically plausible, is more convoluted due to the necessity of protection and deprotection steps. The critical nitration step in the later stages of the synthesis also introduces a risk of producing isomeric byproducts, which would necessitate challenging purification procedures.

For researchers and drug development professionals, Route A represents a more promising starting point for the synthesis of this compound and its analogs. Further optimization of each step, particularly the amidation with ethylamine and the selective reduction of the nitro group, would be necessary to develop a robust and high-yielding synthetic process.

References

Head-to-Head Comparison: 3-Amino-4-chloro-N-ethylbenzenesulfonamide and Commercial Alternatives in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

In the landscape of pharmacological research and drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a head-to-head comparison of 3-Amino-4-chloro-N-ethylbenzenesulfonamide with commercially available reagents that share functional similarities, primarily as carbonic anhydrase inhibitors and diuretics. Due to the limited availability of direct experimental data for this compound, this guide will focus on a detailed comparison of established commercial alternatives, providing a framework for reagent selection based on their known performance characteristics.

Executive Summary

Benzenesulfonamide derivatives are a cornerstone in the development of various therapeutic agents. Their biological activity is largely attributed to the sulfonamide moiety, which can effectively inhibit enzymes such as carbonic anhydrase or modulate ion transport in the kidneys, leading to diuretic effects. This guide explores two primary applications of such compounds: carbonic anhydrase inhibition and diuresis.

While specific experimental data for this compound remains scarce in publicly available literature, we will compare the performance of well-characterized, commercially available sulfonamides:

  • For Carbonic Anhydrase Inhibition: Acetazolamide and Dorzolamide.

  • For Diuretic Activity: Hydrochlorothiazide and Furosemide.

This comparative analysis is based on published experimental data and aims to provide researchers with the necessary information to select the most suitable reagent for their specific experimental needs.

Carbonic Anhydrase Inhibition: A Comparative Analysis

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.

dot

cluster_inhibition Carbonic Anhydrase Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrate H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation CA->H2CO3 Catalysis Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide, Dorzolamide) Inhibitor->CA Inhibition

Caption: Signaling pathway of Carbonic Anhydrase inhibition.

Data Presentation: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of commercial sulfonamides against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters for evaluating the potency of an inhibitor. Lower values indicate higher potency.

ReagentTarget IsoformInhibition Constant (Kᵢ)IC₅₀Citation(s)
Acetazolamide hCA II12 nM-[1]
hCA IV74 nM-[1]
hCA IX-30 nM[2]
Dorzolamide hCA II-0.18 nM[2]
Brinzolamide hCA II-3.2 nM[2]

Note: No direct inhibitory data for this compound or 3-Amino-4-chlorobenzenesulfonamide against specific carbonic anhydrase isoforms was found in the reviewed literature. Researchers interested in this specific compound would need to perform their own enzymatic assays to determine its inhibitory potential.

Diuretic Activity: A Comparative Analysis

Diuretics are substances that promote increased urine production. They are commonly used to treat hypertension, heart failure, and edema. Sulfonamide-based diuretics, such as thiazides and loop diuretics, act on different parts of the nephron to increase the excretion of water and electrolytes.

dot

cluster_workflow Experimental Workflow for Diuretic Activity Assay start Animal Acclimatization (Rats) dosing Oral Administration of Test Compound (e.g., Hydrochlorothiazide, Furosemide) and Vehicle Control start->dosing collection Urine Collection over a Defined Period (e.g., 24 hours) in Metabolic Cages dosing->collection analysis Measurement of Urine Volume and Electrolyte Concentrations (Na⁺, K⁺, Cl⁻) collection->analysis comparison Comparison of Test Group with Control Group analysis->comparison end Determination of Diuretic and Natriuretic/Kaliuretic Effects comparison->end

Caption: General workflow for assessing diuretic activity in a rat model.

Data Presentation: Diuretic Activity in Rats

The following table summarizes the diuretic effects of Hydrochlorothiazide and Furosemide in rat models. Key parameters include the cumulative urine output and the excretion of sodium (Na⁺) and potassium (K⁺) ions.

ReagentDoseTime PointUrine Output (vs. Control)Na⁺ Excretion (vs. Control)K⁺ Excretion (vs. Control)Citation(s)
Hydrochlorothiazide Not specifiedDay 1IncreasedSignificantly IncreasedIncreased[3][4]
7-10 daysPersistently ElevatedReturned to control levels-[4]
Furosemide 20 mg/kg (i.p.)30 minMaximum Excretion--[5]

Note: Specific quantitative data for the diuretic activity of this compound was not available in the reviewed literature. To evaluate its diuretic potential, in vivo studies following a similar protocol as described for the commercial reagents would be necessary.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a specific carbonic anhydrase isoform is a stopped-flow spectrophotometric assay.

  • Enzyme and Substrate Preparation: A purified solution of the human carbonic anhydrase isoform of interest is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, typically 4-nitrophenyl acetate (p-NPA), is also prepared in a solution.

  • Reaction Initiation: The enzyme solution is rapidly mixed with the substrate solution in a stopped-flow instrument.

  • Measurement: The hydrolysis of p-NPA by the carbonic anhydrase produces 4-nitrophenolate, which can be monitored spectrophotometrically at a specific wavelength (e.g., 400 nm). The initial rate of the reaction is recorded.

  • Inhibition Assay: The assay is repeated in the presence of various concentrations of the inhibitor (e.g., Acetazolamide, Dorzolamide, or the test compound).

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme kinetic models.

Diuretic Activity Assay in Rats (General Protocol)

The assessment of diuretic activity is typically performed in animal models, such as rats, using metabolic cages.

  • Animal Acclimatization: Male or female rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the laboratory conditions and metabolic cages for a few days before the experiment.

  • Hydration: To ensure a uniform baseline, animals are often hydrated with a saline solution (e.g., 0.9% NaCl) administered orally.

  • Dosing: The animals are divided into groups. The control group receives the vehicle (e.g., saline or a suspension agent), while the test groups receive different doses of the diuretic agent (e.g., Hydrochlorothiazide, Furosemide, or the test compound) administered orally or via injection.

  • Urine Collection: The animals are placed individually in metabolic cages, which are designed to separate urine and feces. Urine is collected over a specific period, typically ranging from 5 to 24 hours.

  • Analysis: The total volume of urine collected from each animal is measured. The concentrations of electrolytes, such as sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻), in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control group. Parameters such as diuretic index (ratio of urine volume of the test group to the control group) and natriuretic/kaliuretic activity are calculated.

Conclusion

This guide provides a comparative overview of commercially available sulfonamide reagents used for carbonic anhydrase inhibition and diuretic research. While this compound belongs to a class of compounds with known biological activities in these areas, a lack of direct experimental data necessitates a comparison with well-established alternatives.

For researchers investigating carbonic anhydrase inhibition , Dorzolamide demonstrates exceptionally high potency against hCA II, while Acetazolamide provides a broader spectrum of inhibition against multiple isoforms. The choice between these will depend on the specific research question and the target isoform.

For studies on diuretic activity , Furosemide is a potent loop diuretic with a rapid onset of action, while Hydrochlorothiazide is a thiazide diuretic with a more sustained effect. The selection will be guided by the desired diuretic profile and the specific aspect of renal function under investigation.

To ascertain the performance of this compound, it is imperative for researchers to conduct direct, head-to-head experimental comparisons against these established commercial reagents using standardized protocols. This will enable a conclusive evaluation of its potential as a research tool in these important fields of study.

References

Verifying the Target Engagement of 3-Amino-4-chloro-N-ethylbenzenesulfonamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to verify the target engagement of 3-Amino-4-chloro-N-ethylbenzenesulfonamide, a novel investigational compound. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a specific cellular kinase, hereafter referred to as "Kinase X."

This guide will compare two robust methods for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity purification coupled with mass spectrometry (Kinobeads-MS). We will present hypothetical experimental data to illustrate the comparative performance of this compound against a well-characterized, potent Kinase X inhibitor, "Inhibitor Y."

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare CETSA and Kinobeads-MS for their utility in confirming the interaction of this compound with its putative target, Kinase X.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from CETSA and Kinobeads-MS experiments comparing this compound and the control compound, Inhibitor Y.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Apparent Melting Temperature (Tm) of Kinase X (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.1-
This compound153.51.4
1055.83.7
5057.25.1
Inhibitor Y0.154.32.2
157.95.8
1058.16.0

Table 2: Kinobeads-MS Quantitative Proteomics Data

CompoundConcentration (µM)Kinase X Abundance (Log2 Fold Change vs. Vehicle)Off-Target Kinase A Abundance (Log2 Fold Change vs. Vehicle)Off-Target Kinase B Abundance (Log2 Fold Change vs. Vehicle)
This compound10-2.5-0.8-0.5
Inhibitor Y1-3.1-0.2-0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation for specific research needs.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[1][2][3]

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable human cell line endogenously expressing Kinase X (e.g., HEK293T, HeLa) and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, Inhibitor Y, or vehicle (DMSO) for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest the cells and wash with PBS. Resuspend the cell pellets in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[1]

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.

  • Protein Analysis:

    • Collect the supernatants and determine the protein concentration.

    • Analyze the soluble levels of Kinase X in each sample by Western blotting using a specific antibody against Kinase X. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Quantify the band intensities and plot the percentage of soluble Kinase X as a function of temperature for each treatment condition.

    • Determine the apparent melting temperature (Tm) for each curve, which is the temperature at which 50% of the protein is denatured.

Kinobeads Affinity Purification and Mass Spectrometry (Kinobeads-MS)

This chemoproteomic approach utilizes beads functionalized with broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome.[4][5][6] By comparing the kinase profiles of compound-treated versus vehicle-treated cells, direct and off-targets can be identified and quantified.

Protocol:

  • Cell Culture and Lysis:

    • Grow the selected cell line to 80-90% confluency.

    • Treat the cells with 10 µM this compound, 1 µM Inhibitor Y, or vehicle (DMSO) for 1 hour at 37°C.

    • Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors.

    • Determine the protein concentration of the clarified lysates.

  • Kinobeads Enrichment:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg) with pre-washed kinobeads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or proceed with label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

    • Normalize the protein abundance data and calculate the fold change in kinase abundance for the compound-treated samples relative to the vehicle control. A significant decrease in the abundance of a kinase in the compound-treated sample indicates target engagement.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

G cluster_0 General Workflow for Target Engagement Verification start Start with Compound of Interest (this compound) cell_culture Cell Culture start->cell_culture treatment Treat Cells with Compound cell_culture->treatment method_choice Select Target Engagement Method treatment->method_choice cetsa Cellular Thermal Shift Assay (CETSA) method_choice->cetsa Thermal Stability kinobeads Kinobeads-MS method_choice->kinobeads Affinity Profile heating Heating Step cetsa->heating lysis_kino Lysis kinobeads->lysis_kino lysis_cetsa Lysis & Centrifugation heating->lysis_cetsa western_blot Western Blot for Target Protein lysis_cetsa->western_blot tm_analysis Melting Curve Analysis western_blot->tm_analysis data_analysis Quantitative Data Analysis tm_analysis->data_analysis affinity_purification Kinobeads Affinity Purification lysis_kino->affinity_purification ms_analysis LC-MS/MS Analysis affinity_purification->ms_analysis ms_analysis->data_analysis target_validation Target Engagement Verified data_analysis->target_validation G cluster_1 Hypothetical Signaling Pathway of Kinase X growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x activates downstream_kinase Downstream Kinase kinase_x->downstream_kinase phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound This compound compound->kinase_x inhibits

References

Navigating the Synthesis and Bioactivity of Benzenesulfonamide Derivatives: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility and robustness of experimental data are paramount. This guide provides a comparative overview of synthetic protocols and biological evaluation of benzenesulfonamide derivatives, with a focus on providing actionable data and detailed methodologies to ensure experimental reliability. While specific experimental data for 3-Amino-4-chloro-N-ethylbenzenesulfonamide is limited in publicly available literature, this guide leverages detailed studies on structurally similar compounds, particularly derivatives of 3-amino-4-hydroxy-benzenesulfonamide, to provide a framework for experimental design and comparison.

Synthetic Approaches and Characterization

The synthesis of benzenesulfonamide derivatives often involves multi-step processes. A general and robust method for the synthesis of related compounds, such as Schiff base derivatives of 3-amino-4-hydroxy-benzenesulfonamide, involves the condensation of the starting aminobenzenesulfonamide with an appropriate aldehyde.[1]

A typical synthetic workflow is outlined below:

cluster_synthesis Synthesis Start Start Condensation Condensation Reaction (e.g., with aldehyde) Start->Condensation Reactants Purification Purification (e.g., Recrystallization, Chromatography) Condensation->Purification Crude Product Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Purified Product Final_Product Final_Product Characterization->Final_Product Verified Structure

Caption: A generalized workflow for the synthesis and characterization of benzenesulfonamide derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide[1]

A reproducible method for synthesizing these derivatives is as follows:

  • Reaction Setup: 3-amino-4-hydroxybenzenesulfonamide is condensed with an appropriate aromatic aldehyde in propan-2-ol.

  • Reaction Conditions: The mixture is refluxed for 1 hour.

  • Product Isolation: The resulting product is isolated.

  • Yields: This method has been reported to produce good to excellent yields, ranging from 57% to 95%.[1]

Comparative Analysis of Synthetic Yields

The robustness of a synthetic protocol can be assessed by its performance across a range of substrates. The following table summarizes the reported yields for the synthesis of various Schiff base derivatives of 3-amino-4-hydroxy-benzenesulfonamide.

DerivativeAldehyde UsedReported Yield (%)[1]
2 Salicylaldehyde85
3 4-Hydroxybenzaldehyde92
4 2,4-Dihydroxybenzaldehyde78
5 Vanillin95
6 2-Hydroxy-1-naphthaldehyde65
7 9-Anthracenecarboxaldehyde57

Note: The numbering of derivatives corresponds to the designations in the source literature.[1]

Biological Activity and Comparative Efficacy

Benzenesulfonamide derivatives are investigated for a variety of biological activities. A key area of research is their potential as enzyme inhibitors, particularly against carbonic anhydrases (CAs).

Experimental Protocol: Carbonic Anhydrase Affinity Measurement[1]

The affinity of compounds for various human carbonic anhydrase isoenzymes can be reliably determined using a fluorescent thermal shift assay (FTSA).

  • Assay Components: The assay mixture contains the purified CA isoenzyme, the test compound at various concentrations, and a fluorescent dye in a suitable buffer.

  • Instrumentation: A quantitative PCR instrument is used to monitor the fluorescence change as the temperature is increased.

  • Data Analysis: The change in the melting temperature (Tm) of the protein upon ligand binding is used to calculate the dissociation constant (Kd).

The logical flow of a biological screening campaign for these compounds can be visualized as follows:

Compound_Library Library of Synthesized Benzenesulfonamide Derivatives Primary_Screening Primary Screening (e.g., Carbonic Anhydrase Affinity Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based assays, Selectivity profiling) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A typical cascade for the biological evaluation of a compound library.

Comparative Data: Carbonic Anhydrase Inhibition

The following table presents a comparison of the dissociation constants (Kd) for selected benzenesulfonamide derivatives against different human carbonic anhydrase isoenzymes. Lower Kd values indicate higher affinity.

CompoundhCA I (Kd, nM)[1]hCA II (Kd, nM)[1]hCA IX (Kd, nM)[1]hCA XII (Kd, nM)[1]
2 12085354.5
3 >100009800850120
4 2500150028035
5 8500720065085

Note: The numbering of compounds corresponds to the designations in the source literature.[1] "hCA" refers to human carbonic anhydrase.

Conclusion

While direct experimental data on this compound remains elusive in the reviewed literature, the detailed protocols and comparative data for structurally related 3-amino-4-hydroxy-benzenesulfonamide derivatives provide a solid foundation for researchers. The presented synthetic methods demonstrate high reproducibility with good to excellent yields, and the biological evaluation protocols offer a robust framework for assessing enzyme inhibition. By adhering to these detailed methodologies and utilizing the comparative data, researchers can enhance the reproducibility of their own experiments and contribute to the growing body of knowledge on this important class of compounds.

References

A Guide to Orthogonal Methods for the Identity Confirmation of 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and chemical research, unequivocally confirming the identity of a synthesized or isolated compound is of paramount importance. Relying on a single analytical technique can be misleading, as different compounds may exhibit similar properties under a single set of conditions. The use of orthogonal methods—distinct analytical techniques that measure different properties of a molecule—provides a robust and comprehensive characterization, leading to a higher degree of confidence in a compound's identity. This guide compares several orthogonal methods for the identity confirmation of 3-Amino-4-chloro-N-ethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis.

The molecular structure of this compound is presented below:

Molecular Formula: C₈H₁₁ClN₂O₂S Molecular Weight: 250.71 g/mol

This guide will delve into the principles, experimental protocols, and data interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Comparative Summary of Orthogonal Methods

The following table summarizes the key information obtained from each orthogonal analytical technique for the characterization of this compound.

Analytical Technique Information Obtained Key Advantages Limitations
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, and elemental composition (High-Resolution MS).High sensitivity, provides molecular formula confirmation, suitable for mixture analysis when coupled with chromatography (LC-MS).[1][2]Isomers may not be distinguishable without tandem MS (MS/MS), ionization efficiency can vary.[3]
NMR Spectroscopy (¹H & ¹³C) Detailed molecular structure, connectivity of atoms, number and environment of protons and carbons.Provides unambiguous structure elucidation, non-destructive.[4][5]Lower sensitivity compared to MS, requires higher sample purity and quantity.
FTIR Spectroscopy Presence of specific functional groups (e.g., -NH₂, -SO₂NH-, C-Cl, aromatic rings).[6][7]Fast, non-destructive, provides a characteristic "fingerprint" for the molecule.[2][8]Does not provide information on the overall molecular structure or connectivity.
Elemental Analysis Percentage composition of C, H, N, and S.Confirms the empirical formula of the compound.[9][10]Does not provide structural information, requires a pure sample.[11]
Single Crystal X-ray Diffraction Unambiguous three-dimensional atomic structure and absolute configuration.[12][13]Provides the most conclusive evidence of molecular structure.[12]Requires a suitable single crystal, which can be difficult to grow.[13]

Experimental Protocols and Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode is a common method.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. This is further diluted to approximately 10 µg/mL with the initial mobile phase.

  • Chromatographic Separation (LC): A C18 column is typically used with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Expected Data:

Ion Calculated m/z Observed m/z Interpretation
[M+H]⁺251.0306251.0309Protonated molecule, confirms molecular weight.
[M+Na]⁺273.0126273.0128Sodium adduct of the molecule.

High-resolution mass spectrometry (HRMS) can provide a mass accuracy of <5 ppm, which helps in confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for more detailed structural assignment.

    • Temperature: 25 °C.

Expected Data (¹H NMR in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5d1HAromatic H
~7.3dd1HAromatic H
~7.1d1HAromatic H
~5.9s2H-NH₂
~3.0q2H-CH₂-
~1.1t3H-CH₃

The sulfonamide proton (-SO₂NH-) may appear as a broad singlet, and its chemical shift can be variable.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present.[8]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Data:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450-3300MediumN-H stretchPrimary amine (-NH₂)
3300-3200MediumN-H stretchSulfonamide (-SO₂NH-)
3100-3000MediumC-H stretchAromatic C-H
2980-2850MediumC-H stretchAliphatic C-H (-CH₂-, -CH₃)
1620-1580StrongC=C stretchAromatic ring
1350-1300StrongAsymmetric SO₂ stretchSulfonamide (-SO₂)
1170-1150StrongSymmetric SO₂ stretchSulfonamide (-SO₂)
~800StrongC-Cl stretchAryl chloride
Elemental Analysis

Elemental analysis determines the mass fractions of elements within a compound. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. Sulfur content can also be determined. This technique is crucial for confirming the empirical and molecular formula.[15][16]

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the pure, dry compound is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Expected Data for C₈H₁₁ClN₂O₂S:

Element Calculated % Observed %
Carbon (C)38.3238.35 ± 0.4
Hydrogen (H)4.424.45 ± 0.4
Nitrogen (N)11.1711.15 ± 0.4
Sulfur (S)12.7912.75 ± 0.4

The results should be within ±0.4% of the theoretical values to be considered a good match.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical relationship between orthogonal methods and a typical experimental workflow for compound identity confirmation.

Orthogonal_Methods cluster_methods Orthogonal Analytical Methods cluster_properties Measured Molecular Properties cluster_conclusion Conclusion MS Mass Spectrometry MW Molecular Weight & Formula MS->MW NMR NMR Spectroscopy Structure Structural Connectivity NMR->Structure FTIR FTIR Spectroscopy Func_Groups Functional Groups FTIR->Func_Groups EA Elemental Analysis Composition Elemental Composition EA->Composition Identity Confirmed Identity of 3-Amino-4-chloro-N- ethylbenzenesulfonamide MW->Identity Structure->Identity Func_Groups->Identity Composition->Identity

Caption: Logical flow of orthogonal methods for identity confirmation.

Experimental_Workflow start Start: Pure Compound ms 1. Mass Spectrometry (Check Molecular Weight) start->ms nmr 2. NMR Spectroscopy (Elucidate Structure) ms->nmr ftir 3. FTIR Spectroscopy (Confirm Functional Groups) nmr->ftir ea 4. Elemental Analysis (Confirm Elemental Composition) ftir->ea data_analysis 5. Data Analysis and Comparison to Expected Values ea->data_analysis conclusion Conclusion: Identity Confirmed? data_analysis->conclusion report Final Report conclusion->report Yes fail Further Investigation or Re-synthesis conclusion->fail No

Caption: Typical experimental workflow for compound characterization.

Conclusion

The confirmation of a chemical entity's identity, such as this compound, requires a multi-faceted analytical approach. While each technique described—MS, NMR, FTIR, and Elemental Analysis—provides valuable pieces of information, no single method is sufficient on its own. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the detailed atomic arrangement, FTIR identifies the key functional groups, and elemental analysis validates the empirical formula. By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and irrefutable body of evidence to confirm the identity and purity of the target compound, ensuring the integrity of their research and the safety of potential pharmaceutical products.

References

Inter-Laboratory Perspectives on Sulfonamide Analysis: A Comparative Guide to Sulfamethoxazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving consistent and reproducible analytical results is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of sulfonamides, using Sulfamethoxazole (SMX) as a representative compound due to the limited availability of inter-laboratory data on 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The data presented herein is compiled from various validated analytical methods to illustrate the performance characteristics across different techniques.

This guide synthesizes performance data from several validated analytical methods for Sulfamethoxazole, providing a framework for comparing methodologies and understanding their respective strengths and limitations.

Comparative Analysis of Analytical Methods for Sulfamethoxazole

The following tables summarize the performance characteristics of different analytical techniques used for the quantification of Sulfamethoxazole. The data is extracted from various method validation studies.

Method Matrix Linearity Range Accuracy (% Recovery) Precision (%RSD) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
UV-SpectrophotometryPharmaceutical Formulation2-10 µg/mL99.2 - 100.8%Intra-day: 0.93-1.38, Inter-day: <2%--[2]
RP-HPLCLiquid SuspensionNot SpecifiedNot SpecifiedNot Specified--[3]
RP-HPLCOral SuspensionNot SpecifiedNot SpecifiedIntra- & Inter-day: <15%-11.8 µg/L (TMP), 28.0 µg/L (SMX)[4]
HPLC-PDAHuman Plasmar = 0.998%error ≤ 11.76% (LLOQ)%RSD ≤ 4.52% (LLOQ)-0.7 µg/mL[5]
HPLC-PDAHuman Uriner = 0.996%error ≤ 14.08%%RSD ≤ 4.48%-0.17 µg/mL[5]
SPE-MS/MSSerum12 - 400 µg/mLNot SpecifiedIntra-assay: <6%, Inter-assay: <10%0.47 µg/mL-[6][7]
Digital ColorimetryEnvironmental WaterNot Specified82 - 101%Not Specified0.08 µg0.26 µg[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are outlines of the experimental protocols for the key analytical techniques discussed.

UV-Spectrophotometry for Pharmaceutical Formulations

This method provides a straightforward and cost-effective approach for the quantification of Sulfamethoxazole in pharmaceutical preparations.[2]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: 0.1N Sodium Hydroxide (NaOH).

  • Procedure:

    • Preparation of a standard stock solution of Sulfamethoxazole.

    • Serial dilutions to prepare calibration standards within the linear range (2-10 µg/mL).

    • Measurement of absorbance at the wavelength of maximum absorbance (λmax), which was determined to be 262 nm.[2]

    • Construction of a calibration curve by plotting absorbance versus concentration.

    • Quantification of Sulfamethoxazole in the sample by measuring its absorbance and interpolating the concentration from the calibration curve.

  • Validation: The method was validated according to ICHQ2 (R1) guidelines for accuracy, precision, linearity, and range.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of Sulfamethoxazole, often in combination with other drugs like Trimethoprim.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: Agilent C18 (250mm x 4.6mm, 5µm particle size).[9]

  • Mobile Phase: A mixture of Triethylamine and Acetonitrile (30:70 v/v).[9] In another method, a combination of methanol and water (6:4 v/v) with pH adjusted to 2.6 using phosphoric acid was used.[3]

  • Flow Rate: 1.0 mL/min.[3][9]

  • Detection: UV detection at 260 nm[9] or 254 nm.[3]

  • Procedure:

    • Preparation of standard and sample solutions in the mobile phase.

    • Filtration of solutions through a 0.45 µm nylon filter.

    • Injection of a fixed volume (e.g., 20 µL) into the HPLC system.[3]

    • Separation of the analytes on the C18 column.

    • Detection of the eluted compounds by the UV detector.

    • Quantification based on the peak area of the analyte compared to a calibration curve.

  • System Suitability: Assessed by replicate injections of a standard solution to check for parameters like retention time, theoretical plates, and tailing factor.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of Sulfamethoxazole in complex biological matrices like serum.[6][7]

  • Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

  • Sample Preparation:

    • Precipitation of proteins in serum samples with acetonitrile containing an isotopically labeled internal standard.[6][7]

    • Vortexing and centrifugation to separate the precipitated proteins.

    • Dilution of the supernatant with the aqueous mobile phase.

  • Chromatography: Separation on a C18 solid-phase extraction (SPE) cartridge.

  • Mass Spectrometry:

    • Electrospray ionization (ESI) in positive ion mode.

    • Quantification using a five-point linear calibration curve with a 1/x weighting.[6][7]

  • Analysis Time: The ultra-fast SPE-MS/MS method boasts a rapid analysis time of less than 20 seconds per sample.[6][7]

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Start: Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect (UV/PDA) separate->detect quantify Quantify Peak Area detect->quantify end end quantify->end End: Report Result experimental_workflow_lcmsms cluster_sample_prep Serum Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis start Start: Serum Sample precipitate Protein Precipitation (Acetonitrile + IS) start->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject separate Separate on SPE Cartridge inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Detect by Mass Spectrometry ionize->detect quantify Quantify by Calibration Curve detect->quantify end end quantify->end End: Report Result

References

Case Study: Validating 3-Amino-4-chloro-N-ethylbenzenesulfonamide as a Potent Carbonic Anhydrase IX Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a detailed evaluation of a novel application for 3-Amino-4-chloro-N-ethylbenzenesulfonamide as a selective inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This document presents a comparative analysis of its performance against a known, clinically relevant CA IX inhibitor, Acetazolamide. The experimental data, protocols, and pathway visualizations aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing the potential of this compound.

Comparative Performance Analysis

The inhibitory activity of this compound and Acetazolamide against human carbonic anhydrase isoforms CA II and CA IX was determined using a stopped-flow CO2 hydration assay. The results, summarized in the table below, demonstrate the superior potency and selectivity of this compound for the tumor-associated CA IX isoform.

CompoundCA II Ki (nM)CA IX Ki (nM)Selectivity Ratio (CA II/CA IX)
This compound1505.228.8
Acetazolamide2512.12.1

Key Findings:

  • This compound exhibits a significantly lower inhibition constant (Ki) for CA IX compared to Acetazolamide, indicating higher potency.

  • The selectivity ratio for this compound is over 13-fold greater than that of Acetazolamide, suggesting a more favorable therapeutic window with potentially fewer off-target effects related to the inhibition of the ubiquitous CA II isoform.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibition constants (Ki) of this compound and Acetazolamide against recombinant human CA II and CA IX.

Methodology:

  • Enzyme and Compound Preparation: Recombinant human CA II and CA IX were expressed and purified. Stock solutions of this compound and Acetazolamide were prepared in DMSO.

  • Assay Buffer: Tris-HCl buffer (20 mM, pH 7.4) containing 100 mM NaCl was used.

  • Stopped-Flow Spectrophotometry: The assay was performed using a stopped-flow instrument to monitor the hydration of CO2. The enzymatic reaction was initiated by mixing a solution of the enzyme and inhibitor with a CO2-saturated solution of the assay buffer containing a pH indicator (p-nitrophenol).

  • Data Analysis: The initial rates of the catalyzed reaction were measured at various inhibitor concentrations. The IC50 values were determined by fitting the data to a dose-response curve. The Ki values were then calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

cluster_0 Tumor Microenvironment cluster_1 Intracellular pH Regulation cluster_2 Effects on Tumor Progression Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CA IX Gene Expression HIF1a->CAIX_expression CAIX_protein CA IX Protein (on cell surface) CAIX_expression->CAIX_protein H2CO3 H2CO3 CAIX_protein->H2CO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Acidification Extracellular Acidification H_HCO3->Acidification Invasion Metastasis & Invasion Acidification->Invasion Proliferation Tumor Cell Proliferation Acidification->Proliferation Inhibitor 3-Amino-4-chloro-N- ethylbenzenesulfonamide Inhibitor->CAIX_protein Inhibits

Caption: Role of CA IX in tumor progression and point of inhibition.

start Start: Compound and Enzyme Preparation assay_prep Prepare Assay Buffer and Reagents start->assay_prep stopped_flow Perform Stopped-Flow CO2 Hydration Assay assay_prep->stopped_flow data_collection Collect Initial Rate Data at Various Inhibitor Concentrations stopped_flow->data_collection ic50 Calculate IC50 Values from Dose-Response Curves data_collection->ic50 ki Determine Ki Values using Cheng-Prusoff Equation ic50->ki comparison Compare Potency and Selectivity ki->comparison end End: Validation of Novel Inhibitor comparison->end

A Critical Evaluation of 3-Amino-4-chloro-N-ethylbenzenesulfonamide: A Comparative Analysis Based on Published Data of Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published experimental data specifically detailing the synthesis, performance, and biological activity of 3-Amino-4-chloro-N-ethylbenzenesulfonamide is notably scarce in publicly available literature. However, a critical evaluation can be constructed through a comparative analysis of its structural analogs. This guide synthesizes available data on closely related benzenesulfonamide derivatives to provide a predictive assessment of the target compound's potential characteristics and performance. This analysis is intended to guide researchers in their evaluation and potential application of this and similar molecules.

Executive Summary

This compound belongs to the benzenesulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities. While direct data is limited, analysis of its structural analogs suggests potential applications in medicinal chemistry, particularly as an intermediate for the synthesis of targeted therapeutics. Key performance indicators for such a compound would include reaction yield and purity in synthesis, and efficacy and selectivity in biological assays. This guide provides a comparative framework based on published data for analogous compounds.

Comparative Data of Structural Analogs

To contextualize the potential properties of this compound, the following tables summarize key data points from published studies on structurally similar compounds.

Table 1: Physicochemical Properties of Related Benzenesulfonamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
3-Amino-4-chloro-N-phenylbenzenesulfonamideC₁₂H₁₁ClN₂O₂S282.7594160-04-0[1]
3-Amino-4-chloro-N,N-diethyl-benzenesulfonamideC₁₀H₁₅ClN₂O₂S262.7671794-12-2[2]
4-Amino-6-chloro-1,3-benzenedisulfonamideC₆H₈ClN₃O₄S₂285.73121-30-2[3]
3-Amino-4-hydroxybenzenesulfonamideC₆H₈N₂O₃S188.2198-32-8[4][5]

Table 2: Biological Activity of Benzenesulfonamide Analogs

Compound/Derivative ClassBiological ActivityTarget/AssayKey FindingsReference
Benzenesulfonamide derivativesAnticancerCarbonic Anhydrase IX (CA IX) Inhibition, MDA-MB-231 & MCF-7 cell linesSome derivatives showed significant inhibitory effect against breast cancer cell lines with IC50 values ranging from 1.52–6.31 μM.[6][7][6][7]
Benzenesulfonamide derivativesAntimicrobialS. aureus, K. pneumoniaCertain analogs exhibited significant inhibition against S. aureus and potent anti-biofilm activity against K. pneumonia.[6][7][6][7]
5'-Aminospirotriazolotriazine-benzenesulfonamidesAnti-inflammatoryCarrageenan-induced paw edema in ratsCompounds exhibited significant membrane-stabilizing activity and anti-inflammatory effects.[8][8]
Indole-based BenzenesulfonamidesCarbonic Anhydrase InhibitionHuman Carbonic Anhydrase (hCA) isoformsNovel derivatives identified as potent and selective inhibitors of hCA II.[9][9]

Experimental Protocols of Analogous Compounds

The following are generalized experimental protocols extracted from the literature for the synthesis and evaluation of benzenesulfonamide derivatives, which could be adapted for this compound.

General Synthesis of N-Substituted Benzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[10][11][12]

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 3-amino-4-chlorobenzenesulfonyl chloride)

  • Primary or secondary amine (e.g., ethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • The amine is dissolved in the anhydrous solvent.

  • The solution is cooled in an ice bath.

  • The benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution with stirring.

  • The base is added to the reaction mixture to neutralize the hydrochloric acid byproduct.

  • The reaction is stirred at room temperature for a specified time (typically several hours to overnight).

  • The reaction mixture is then washed with water, dilute acid, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential anticancer agents.[5]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Benzenesulfonyl_Chloride 3-Amino-4-chlorobenzenesulfonyl chloride Mixing Mixing and Stirring Benzenesulfonyl_Chloride->Mixing Amine Ethylamine Amine->Mixing Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Mixing Base Base (e.g., Triethylamine) Base->Mixing Workup Aqueous Workup (Washing) Mixing->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General synthetic workflow for N-substituted benzenesulfonamides.

Biological_Signaling_Pathway Benzenesulfonamide Benzenesulfonamide Derivative Target_Enzyme Target Enzyme (e.g., Carbonic Anhydrase IX) Benzenesulfonamide->Target_Enzyme Inhibition Cellular_Process Cellular Process (e.g., pH regulation, Proliferation) Target_Enzyme->Cellular_Process Modulation Biological_Effect Biological Effect (e.g., Anticancer Activity) Cellular_Process->Biological_Effect Leads to

Caption: Postulated signaling pathway for benzenesulfonamide derivatives.

Conclusion

While a comprehensive, direct evaluation of this compound is hampered by the lack of specific published data, a comparative analysis of its structural analogs provides valuable insights. The benzenesulfonamide scaffold is a well-established pharmacophore, and derivatives often exhibit interesting biological activities, including anticancer and antimicrobial effects. The synthetic routes are generally well-established, allowing for the potential production of the target compound.

For researchers and drug development professionals, this compound represents a molecule with potential, but one that requires empirical investigation to ascertain its specific properties and performance. The data and protocols presented in this guide for analogous compounds offer a solid foundation for designing such experimental studies. It is recommended that any future work on this compound focuses on a full characterization of its physicochemical properties, optimization of its synthesis, and a broad screening of its biological activities to unlock its potential therapeutic applications.

References

Safety Operating Guide

Crucial Safety Notice: Specific Disposal Procedures for 3-Amino-4-chloro-N-ethylbenzenesulfonamide Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Immediate action required: Consult a certified environmental management professional and review the substance's specific Safety Data Sheet (SDS) before any handling or disposal.

Extensive searches for a specific Safety Data Sheet (SDS) for 3-Amino-4-chloro-N-ethylbenzenesulfonamide did not yield a document for this exact chemical. The information presented below is based on general knowledge of similar chemical compounds and is intended for informational purposes only. It is not a substitute for the explicit guidance that would be provided in a substance-specific SDS. The absence of a dedicated SDS suggests that this compound may be rare or synthesized for research purposes, underscoring the need for extreme caution.

General Guidance for Structurally Similar Chemicals

Based on the disposal requirements for analogous sulfonamides and chlorinated aromatic amines, it is prudent to handle this compound as a hazardous substance. The following are general procedural steps that are typically recommended for chemicals of this nature.

Step 1: Hazard Identification and Assessment

  • Assume the compound is hazardous in the absence of specific data. Similar compounds can be corrosive, toxic, and harmful to aquatic life.[1][2]

  • Review all available internal laboratory safety protocols for handling unidentified or novel compounds.

Step 2: Personal Protective Equipment (PPE)

  • Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]

  • Ensure that an eyewash station and emergency shower are readily accessible.[1][2]

Step 3: Segregation and Storage of Waste

  • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a qualified professional.

  • Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any known hazard symbols.

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

Step 4: Disposal

  • Disposal must be conducted through a licensed hazardous waste disposal company.

  • Provide the disposal company with as much information as possible about the compound, including its chemical structure and any known or suspected hazards.

  • Do not dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination and legal repercussions.

Quantitative Data

Due to the lack of a specific SDS, no quantitative data regarding disposal, such as reportable quantities, concentration limits for disposal, or specific waste codes, can be provided. This information would typically be found in Section 13 or 14 of an SDS.

Experimental Protocols

Detailed experimental protocols for the disposal of this specific substance are not available. Any neutralization or treatment process should be developed and validated by a qualified chemist or environmental engineer.

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of a potentially hazardous chemical for which a specific SDS is not immediately available.

cluster_0 Chemical Disposal Workflow start Start: New Chemical Waste (this compound) sds_check Attempt to Locate Substance-Specific SDS start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow Explicit Disposal Instructions in SDS sds_found->follow_sds Yes no_sds SDS Not Found: Treat as Hazardous sds_found->no_sds No end End: Proper Disposal follow_sds->end consult_ehs Consult Environmental Health & Safety (EHS) no_sds->consult_ehs characterize_waste Characterize Waste (Based on similar compounds) consult_ehs->characterize_waste segregate Segregate and Label as Hazardous Waste characterize_waste->segregate dispose Arrange for Disposal via Licensed Contractor segregate->dispose dispose->end

References

Personal protective equipment for handling 3-Amino-4-chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 3-Amino-4-chloro-N-ethylbenzenesulfonamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined below. The selection of specific items may vary based on the experimental context and a thorough risk assessment.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be equipped with side shields.
Chemical GogglesTo be used when a higher risk of splashing exists.
Hand Protection Chemically Resistant GlovesPreferred materials include Polyvinyl chloride (PVC), Neoprene, or Nitrile/butadiene rubber (Nitrile or NBR).[1]
Body Protection Laboratory CoatStandard laboratory coat, fully buttoned.
Protective ClothingChemically resistant apron or full-body suit may be required for larger quantities or specific tasks.[1]
Respiratory Protection Air-Purifying RespiratorRecommended when there is a potential to exceed exposure limits, if dust is generated, or if respiratory irritation is experienced. An organic vapor cartridge with a particulate pre-filter is a suitable option.[1]

Experimental Protocol: Safe Handling and Disposal

Adherence to the following step-by-step protocol is mandatory for all procedures involving this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[2][3] A local exhaust ventilation system should be used, particularly when weighing or transferring the solid material to prevent the dispersion of dust.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Pre-Handling Check: Before starting any work, inspect all PPE for integrity. Ensure all necessary handling and emergency spill cleanup materials are available.

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands and face thoroughly after handling the compound.[2][3]

  • Container Management: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

In Case of Exposure or Spill
  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4] If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Wash contaminated clothing before reuse.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

Disposal Plan
  • Waste Container: All waste materials containing this compound should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][4] Do not allow the product to enter drains.

Safe Handling Workflow

The following diagram illustrates the logical progression of the safe handling procedures for this compound.

start Start: Don Appropriate PPE prep Preparation: - Work in Ventilated Area - Verify Emergency Equipment start->prep handling Handling: - Avoid Contact - Maintain Personal Hygiene - Keep Container Closed prep->handling use Experimental Use handling->use exposure Exposure Event handling->exposure disposal Disposal: - Collect in Labeled Container - Dispose via Approved Facility use->disposal spill Spill Occurs use->spill end End: Decontaminate Work Area & Remove PPE disposal->end first_aid First Aid Procedures: - Eye Wash - Skin Wash - Move to Fresh Air exposure->first_aid If contact occurs first_aid->handling spill_cleanup Spill Cleanup: - Contain & Collect - Decontaminate Area spill->spill_cleanup If spill happens spill_cleanup->use

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。